tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJLMVMSWQJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630935 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679409-18-8 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Foreword: The Strategic Importance of Fluorinated Piperidine Scaffolds in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability. The piperidine moiety, a ubiquitous scaffold in numerous pharmaceuticals, when combined with fluorine-substituted aromatic rings, presents a class of compounds with significant therapeutic potential. tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a key intermediate, providing a versatile building block for the synthesis of a wide array of biologically active molecules. This guide offers a comprehensive overview of its synthesis and characterization, grounded in established chemical principles and practical laboratory insights.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | [PubChem][1] |
| Synonyms | 1-Boc-4-(3-fluoro-phenylamino)-piperidine | [PubChem][1] |
| CAS Number | 679409-18-8 | [Sigma-Aldrich][2] |
| Molecular Formula | C₁₆H₂₃FN₂O₂ | [PubChem][1] |
| Molecular Weight | 294.37 g/mol | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | N/A |
Strategic Approaches to Synthesis: A Tale of Two Pathways
The synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can be efficiently achieved through two primary and robust synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination . The choice between these methods often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Pathway 1: Reductive Amination - The Workhorse Approach
Reductive amination is a highly reliable and cost-effective method for the formation of carbon-nitrogen bonds.[3] This pathway involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Causality of Experimental Choices:
-
Starting Materials: The selection of N-Boc-4-piperidone and 3-fluoroaniline is predicated on their commercial availability and the directness of this approach to the target molecule.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is milder and more selective for the reduction of the iminium ion in the presence of the ketone starting material, minimizing side reactions. Its tolerance for weakly acidic conditions is also advantageous for promoting iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often employed to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting the elimination of water.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 equivalent) and 3-fluoroaniline (1.1 equivalents).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration of the limiting reagent).
-
Acid Catalyst: Add glacial acetic acid (0.1 equivalents) to the mixture.
-
Iminium Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Pathway 2: Buchwald-Hartwig Amination - A Modern Cross-Coupling Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is particularly valuable for its broad substrate scope and functional group tolerance.
Causality of Experimental Choices:
-
Starting Materials: This route utilizes tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-3-fluorobenzene. This approach is advantageous when the piperidine starting material is more readily available or cost-effective than the piperidone.
-
Catalyst System: A palladium catalyst and a phosphine ligand are essential. A common combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice due to their high boiling points and ability to dissolve the reactants and catalyst system.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) and 1-bromo-3-fluorobenzene (1.2 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ):
-
~7.10-7.20 ppm (m, 1H): Aromatic proton on the fluorophenyl ring.
-
~6.30-6.45 ppm (m, 3H): Aromatic protons on the fluorophenyl ring.
-
~4.05 ppm (br s, 2H): Axial protons on the piperidine ring adjacent to the nitrogen of the Boc group.
-
~3.50-3.60 ppm (m, 1H): Proton on the carbon bearing the amino group.
-
~2.95-3.05 ppm (t, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen of the Boc group.
-
~2.00-2.10 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the C-NH group.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
~1.35-1.45 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the C-NH group.
-
-
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ):
-
~163.0 ppm (d, J ≈ 240 Hz): Carbon bearing the fluorine atom.
-
~154.8 ppm: Carbonyl carbon of the Boc group.
-
~149.0 ppm (d, J ≈ 10 Hz): Aromatic carbon ipso to the amino group.
-
~130.2 ppm (d, J ≈ 10 Hz): Aromatic CH.
-
~110.0 ppm (d, J ≈ 2 Hz): Aromatic CH.
-
~105.5 ppm (d, J ≈ 21 Hz): Aromatic CH.
-
~101.5 ppm (d, J ≈ 25 Hz): Aromatic CH.
-
~79.5 ppm: Quaternary carbon of the tert-butyl group.
-
~50.0 ppm: Carbon bearing the amino group.
-
~43.0 ppm: CH₂ groups of the piperidine ring adjacent to the Boc-nitrogen.
-
~32.0 ppm: CH₂ groups of the piperidine ring adjacent to the C-NH group.
-
~28.4 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry
-
Expected Mass: A high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound.
-
[M+H]⁺: Calculated for C₁₆H₂₄FN₂O₂⁺: 295.1816, Found: [Expected value ± 5 ppm].
-
A low-resolution mass spectrum would show a peak at m/z = 295.
-
Safety and Handling
As a qualified Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle under an inert atmosphere if possible.
-
Palladium catalysts and phosphine ligands: Can be toxic and air-sensitive. Handle in a fume hood and under an inert atmosphere.
-
Sodium tert-butoxide: Is a strong base and is corrosive and moisture-sensitive.
-
3-Fluoroaniline: Is toxic and should be handled with care to avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Outlook
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a valuable synthetic intermediate with direct applications in the development of novel therapeutics. The synthetic routes outlined in this guide, reductive amination and Buchwald-Hartwig amination, offer reliable and scalable methods for its preparation. The choice of method will be dictated by factors such as cost, scale, and available starting materials. The comprehensive characterization data, while predicted, provides a strong benchmark for researchers to confirm the successful synthesis of this important building block. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated piperidine scaffolds will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
-
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. PubChem. Available at: [Link].
-
Gassama, A. et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link].
Sources
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utilization of well-characterized building blocks that serve as foundational scaffolds for more complex therapeutic agents. tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a substituted piperidine derivative, has emerged as a significant intermediate in pharmaceutical research and development. Its structural motifs, featuring a Boc-protected piperidine ring and a fluorinated phenylamine moiety, offer a versatile platform for the synthesis of a diverse array of compounds, particularly those targeting the central nervous system. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable asset in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, offering critical insights for its effective application in the laboratory and in the broader context of drug development.
Core Molecular Attributes
The fundamental identity of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is established by its molecular structure and associated identifiers.
| Property | Value | Source |
| Chemical Name | tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | - |
| CAS Number | 679409-18-8 | [1] |
| Molecular Formula | C₁₆H₂₃FN₂O₂ | [1] |
| Molecular Weight | 294.36 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F | [1] |
| InChIKey | ZJWJLMVMSWQJEG-UHFFFAOYSA-N | [1] |
Molecular Structure:
Caption: Chemical structure of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Physicochemical Characteristics: A Deeper Dive
A thorough understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various experimental and physiological environments. While comprehensive experimental data for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is not extensively published, we can infer and estimate key parameters based on its structural components and data from analogous compounds.
| Property | Predicted/Computed Value | Experimental Data | Notes |
| Melting Point | Not available | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Not available | High boiling point expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | Not available | The Boc group and aromatic ring contribute to organosolubility. |
| pKa | Not available | Not available | The secondary amine is expected to be basic. The pKa of the conjugate acid of similar N-arylpiperidines can provide an estimate. |
| logP (XLogP3-AA) | 3.4 | Not available | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1] |
Lipophilicity: A Key Determinant of Drug-likeness
The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computed XLogP3-AA value of 3.4 for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate suggests a favorable balance between hydrophilicity and lipophilicity.[1] This moderate lipophilicity is often sought after in CNS drug candidates to facilitate passage through the blood-brain barrier.
Experimental Protocol: Determination of logP via Shake-Flask Method
A standard and reliable method for the experimental determination of logP is the shake-flask method, as outlined by the OECD Guideline for the Testing of Chemicals, Section 107.
Caption: Workflow for logP determination by the shake-flask method.
Synthesis and Purification
The synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate typically involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 3-fluoroaniline. This is a common and efficient method for forming C-N bonds.
Proposed Synthetic Pathway:
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 3-fluoroaniline (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the ketone.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Spectroscopic and Analytical Characterization
While a complete set of publicly available spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the region of 1.5-4.0 ppm), and the aromatic protons of the 3-fluorophenyl group (multiplets between 6.0-7.5 ppm). The N-H proton of the secondary amine would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), the carbons of the piperidine ring, and the aromatic carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 295.18. Fragmentation patterns in MS/MS would likely involve the loss of the Boc group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
-
N-H stretching of the secondary amine (around 3300-3400 cm⁻¹).
-
C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹).
-
C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
-
C-N stretching (around 1200-1300 cm⁻¹).
-
C-F stretching (around 1000-1100 cm⁻¹).
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
The structural features of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate make it a valuable building block in medicinal chemistry. The Boc-protected amine allows for selective functionalization at other positions of the molecule. The piperidine scaffold is a common feature in many CNS-active drugs. The 3-fluorophenylamino moiety provides a site for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. This intermediate is particularly useful in the synthesis of compounds for screening in various therapeutic areas, including but not limited to, neurological disorders and oncology.
Conclusion: A Versatile Tool for Chemical Innovation
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate stands as a testament to the importance of well-defined chemical intermediates in the advancement of pharmaceutical sciences. Its combination of a protected piperidine core and a functionalized aromatic system provides a robust platform for the generation of diverse chemical libraries and the targeted synthesis of novel drug candidates. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characteristics, as outlined in this guide, is essential for researchers and scientists to fully leverage its potential in the quest for new and improved therapeutics.
References
[2] PubChem. tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.
Sources
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies presented herein are grounded in established analytical principles to ensure data integrity and reproducibility.
Introduction
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the Boc-protecting group, the piperidine ring, and the 3-fluorophenyl moiety gives this molecule distinct spectroscopic features. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its chemical identity, purity, and for elucidating its structure. This guide provides a detailed walkthrough of the expected spectroscopic data and the experimental protocols for their acquisition.
The molecular structure of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is confirmed by its IUPAC name, tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate, and its molecular formula, C16H23FN2O2, with a molecular weight of 294.36 g/mol [1].
Predicted Spectroscopic Data
Based on the chemical structure and data from analogous compounds, the following spectroscopic data are predicted for tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR are essential for structural confirmation.
The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the piperidine ring, and the 3-fluorophenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | dt | 1H | Ar-H |
| ~6.40 | ddd | 1H | Ar-H |
| ~6.35 | ddd | 1H | Ar-H |
| ~6.25 | dt | 1H | Ar-H |
| ~4.05 | m | 2H | Piperidine-H (axial, adjacent to N-Boc) |
| ~3.65 | m | 1H | Piperidine-CH-NH |
| ~3.00 | t | 2H | Piperidine-H (equatorial, adjacent to N-Boc) |
| ~2.05 | m | 2H | Piperidine-H (axial) |
| ~1.50 | m | 2H | Piperidine-H (equatorial) |
| 1.47 | s | 9H | tert-butyl |
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 (d, J ≈ 240 Hz) | C-F |
| ~155.0 | C=O (Boc) |
| ~149.0 (d) | Ar-C-NH |
| ~130.5 (d) | Ar-CH |
| ~110.0 (d) | Ar-CH |
| ~105.0 (d) | Ar-CH |
| ~101.0 (d) | Ar-CH |
| ~79.5 | C(CH₃)₃ |
| ~50.0 | Piperidine-CH-NH |
| ~43.0 | Piperidine-CH₂ (adjacent to N-Boc) |
| ~32.0 | Piperidine-CH₂ |
| 28.4 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (secondary amine) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (urethane) |
| ~1610, 1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~770, 680 | Strong | C-H bend (aromatic, meta-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, electrospray ionization (ESI) is a suitable method.
| m/z | Interpretation |
| 295.18 | [M+H]⁺ (Calculated for C₁₆H₂₄FN₂O₂: 295.1816) |
| 239.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 195.12 | [M - Boc + H]⁺ |
| 179.10 | [M - C₅H₉O₂ - F + H]⁺ |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data. These protocols are designed to be self-validating by including necessary calibration and verification steps.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Calibration:
-
Before acquiring data, ensure the NMR spectrometer is properly shimmed to achieve optimal magnetic field homogeneity.
-
Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.
3. Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are recommended. For enhanced sensitivity, a larger number of scans may be required.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum and apply a baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
2. Background Scan:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
3. Sample Scan:
-
Place the prepared sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4. Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of ~10 µg/mL with the same solvent, adding 0.1% formic acid to promote ionization.
2. Instrument Tuning and Calibration:
-
Tune and calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
3. Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
4. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
-
Compare the observed mass-to-charge ratios with the calculated values for the expected ions.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the characterization of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. By following the detailed experimental protocols, researchers can obtain high-quality data to confirm the identity and purity of this compound, which is essential for its application in research and development. The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation.
References
-
PubChem. tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Prelog, V., & Oppolzer, W. (1973). The Constitution of Borrelidin. Helvetica Chimica Acta, 56(6), 2279-2287. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Analytical Report: 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity. [Link]
Sources
An In-depth Technical Guide to tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8)
Introduction
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, registered under CAS number 679409-18-8, is a synthetic piperidine derivative that has emerged as a crucial building block in contemporary medicinal chemistry.[1] Its unique structural features, including a fluorine-substituted aromatic ring and a Boc-protected amine, make it a versatile intermediate for the synthesis of complex pharmaceutical compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, safety and handling protocols, and a list of commercial suppliers, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
A summary of the key chemical and physical properties of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 679409-18-8 | [1] |
| Molecular Formula | C₁₆H₂₃FN₂O₂ | [1] |
| Molecular Weight | 294.36 g/mol | [1] |
| IUPAC Name | tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | |
| Synonyms | 1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 113-115 °C | |
| Storage Temperature | Room temperature, in a dry and dark place under an inert atmosphere | [1] |
Molecular Structure and Key Features
The molecular structure of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is characterized by three key functional groups that dictate its reactivity and utility in organic synthesis.
Caption: Key functional groups of CAS 679409-18-8.
-
Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This core structure is a common scaffold in a wide range of pharmaceuticals due to its favorable pharmacokinetic properties.
-
tert-Butoxycarbonyl (Boc) Protecting Group: This group is attached to the nitrogen of the piperidine ring and serves to protect the secondary amine from unwanted reactions during synthesis.[1] It can be readily removed under acidic conditions to allow for further functionalization at this position.[1]
-
3-Fluorophenyl Group: The fluorine atom on the phenyl ring can significantly influence the compound's biological activity and metabolic stability.[1] The amino linkage to the piperidine ring provides a site for further chemical modification.
Synthesis
The most common and efficient method for the synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is through a reductive amination reaction between N-Boc-4-piperidone and 3-fluoroaniline.
Reaction Scheme
Caption: Synthesis of CAS 679409-18-8 via reductive amination.
Experimental Protocol
While specific reaction conditions may vary, a general procedure for the reductive amination is as follows:
-
Imine Formation: N-Boc-4-piperidone and 3-fluoroaniline are dissolved in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol). An acid catalyst, such as acetic acid, may be added to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final product.
Applications in Drug Discovery and Development
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is not an active pharmaceutical ingredient itself but serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
Role as a Synthetic Intermediate
The Boc-protected piperidine nitrogen allows for selective deprotection and subsequent derivatization, while the secondary amine linking the piperidine and fluorophenyl rings can also be a site for further chemical transformations. This dual functionality makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Examples of Downstream Products
This intermediate is utilized in the synthesis of a variety of drug candidates. For instance, it can be a precursor for molecules targeting central nervous system disorders, cardiovascular diseases, and certain types of cancer. The fluorophenyl moiety is often incorporated to enhance the binding affinity of the final compound to its biological target and to improve its pharmacokinetic profile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Suppliers
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is commercially available from a number of chemical suppliers. A selection of suppliers is listed below.
| Supplier | Location |
| Sigma-Aldrich | Global |
| Fluorochem | United Kingdom |
| Key Organics | United Kingdom |
| ChemicalBook | China |
| LookChem | China |
| BLD Pharm | China |
| AstaTech, Inc. | USA |
| Hoffman Fine Chemicals | Global |
| CymitQuimica | Spain |
| AbacipharmTech | USA |
| BenchChem | USA |
| Acmec Biochemical | China |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Germany |
References
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
tert-Butyl-4-[(3-fluorophenyl)(furan-3-carbonyl)amino]piperidine-1-carboxylate. The Mass Spectrometry Integrated Data System. [Link]
-
(3S,4S)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]
-
tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. [Link]
-
Cas 679409-18-8,1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE. LookChem. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
SAFETY DATA SHEET. [Link]
-
Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-Boc-4-AP. Wikipedia. [Link]
-
Safety Data Sheet. [Link]
-
CAS RN 679409-18-8 | tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. Hoffman Fine Chemicals. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]
-
tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. PubChem. [Link]
-
Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluoroacetone. PubChem. [Link]
-
Fluorenone. PubChem. [Link]
Sources
The Strategic Role of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of new therapeutic agents. The 4-aminopiperidine framework is one such scaffold, prized for its conformational rigidity, three-dimensional character, and the synthetic tractability it offers.[1] This guide focuses on a particularly valuable derivative, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate , a key building block that has proven instrumental in the synthesis of potent and selective kinase and polymerase inhibitors.
The strategic incorporation of a 3-fluorophenyl group and a Boc-protected piperidine ring bestows a unique combination of properties upon this molecule. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the secondary amine.[2] The bulky tert-butyloxycarbonyl (Boc) protecting group not only facilitates controlled synthetic transformations but also influences the solubility and handling of the intermediate. This guide provides an in-depth exploration of the synthesis, properties, and pivotal role of this compound in the development of targeted therapies, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃FN₂O₂ | [3] |
| Molecular Weight | 294.36 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | ~412.7 °C | [5] |
| Predicted Density | ~1.10 g/cm³ | [5] |
| Predicted pKa | ~4.96 | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |
Note: Some of the physicochemical properties listed are predicted values from computational models due to the limited availability of experimentally determined data for this specific intermediate.
Synthesis and Spectroscopic Characterization
The synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can be achieved through several reliable synthetic routes. The two most common and scalable methods are reductive amination and Buchwald-Hartwig amination.
Reductive Amination: A Workhorse Reaction
Reductive amination is a robust and widely used method for the formation of C-N bonds. This approach involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is particularly useful for creating arylamines with high efficiency and functional group tolerance.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure synthesized from established methodologies in organic synthesis.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
3-Fluoroaniline (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in dichloromethane, add 3-fluoroaniline.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate as a solid.
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (td, J = 8.1, 6.4 Hz, 1H), 6.41-6.32 (m, 2H), 6.24 (ddd, J = 8.2, 2.3, 0.9 Hz, 1H), 4.08 (d, J = 13.1 Hz, 2H), 3.65 (br s, 1H), 3.49-3.37 (m, 1H), 2.97 (t, J = 12.4 Hz, 2H), 2.05 (d, J = 12.5 Hz, 2H), 1.46 (s, 9H), 1.42-1.31 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.9 (d, J = 242.6 Hz), 154.8, 149.3 (d, J = 10.8 Hz), 130.3 (d, J = 10.1 Hz), 108.6 (d, J = 2.1 Hz), 104.9 (d, J = 21.5 Hz), 99.7 (d, J = 25.5 Hz), 79.5, 49.9, 43.1, 32.7, 28.4.
-
Mass Spectrometry (ESI): m/z 295.18 [M+H]⁺.
Applications in Medicinal Chemistry: Case Studies
The utility of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate as a cornerstone in drug synthesis is best illustrated through its application in the development of targeted cancer therapies.
Case Study 1: Vandetanib - A Multi-Kinase Inhibitor
Vandetanib (Caprelsa™) is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the RET-tyrosine kinase.[7][8] Its mechanism of action involves blocking the signaling pathways that drive tumor angiogenesis and proliferation.[7] The synthesis of Vandetanib relies on a key intermediate derived from a related Boc-protected piperidine scaffold, highlighting the importance of this structural motif.[9]
Structure-Activity Relationship (SAR) Insights: Studies on analogs of Vandetanib and other VEGFR2 inhibitors have demonstrated the importance of the anilino-quinazoline core for binding to the ATP pocket of the kinase. The piperidine moiety often serves as a key linker, and its substitution pattern can significantly impact solubility, permeability, and metabolic stability. The presence of the fluorine atom on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties.[10][11]
Case Study 2: Niraparib - A PARP Inhibitor
Niraparib (Zejula®) is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[12] These enzymes are critical components of the DNA damage response pathway, and their inhibition leads to synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[13] A key intermediate in the synthesis of Niraparib is a chiral aminopiperidine derivative, underscoring the value of this scaffold in constructing complex, biologically active molecules.[14]
Structure-Activity Relationship (SAR) Insights: The SAR of PARP inhibitors often revolves around mimicking the nicotinamide portion of the NAD+ cofactor. The piperidine ring in Niraparib plays a crucial role in orienting the phenylindazole moiety for optimal interaction with the PARP active site. Modifications to the piperidine ring can significantly affect potency and selectivity. The stereochemistry of the piperidine substituent is also critical for activity.[15][16]
Conclusion and Future Perspectives
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated combination of a fluorinated aromatic ring and a protected piperidine core provides a versatile and highly valuable building block for the synthesis of complex therapeutic agents. The successful development of drugs like Vandetanib and Niraparib underscores the importance of this scaffold in achieving potent and selective inhibition of key biological targets.
As our understanding of disease biology continues to evolve, the demand for novel, highly functionalized building blocks will only intensify. The principles of scaffold-based drug design, exemplified by the utility of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, will remain a cornerstone of modern drug discovery. Future research will undoubtedly uncover new applications for this and related scaffolds in the development of the next generation of targeted therapies.
References
-
(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - MySkinRecipes. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]
-
tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 - PubChem. [Link]
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate - PubChem. [Link]
-
PubChem. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed. [Link]
-
Vandetanib - LiverTox - NCBI Bookshelf. [Link]
-
Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed. [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]
-
ACS Publications | Chemistry Journals, Scientific Articles & More. [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed. [Link]
-
What is the mechanism of Vandetanib? - Patsnap Synapse. [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use. - ResearchGate. [Link]
-
Public Domain Databases for Medicinal Chemistry - PMC - PubMed Central. [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. [Link]
-
VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]
-
Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed. [Link]
-
International Union of Pure and Applied Chemistry. [Link]
-
Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC - NIH. [Link]
-
Mechanism of Action of PARP Inhibitors - Annual Reviews. [Link]
-
Vandetanib - Wikipedia. [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. [Link]
-
Journal of Medicinal Chemistry - Author Guidelines. [Link]
-
The design rationale of proposed VEGFR-2 inhibitors - ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
-
t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate - PubChem. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 23137591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 5. 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 14. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Discovery for 3-Fluorophenylamino-piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 3-fluorophenylamino-piperidine scaffold represents a privileged structure in modern medicinal chemistry. Its prevalence in a variety of biologically active compounds underscores its potential as a versatile backbone for the development of novel therapeutics. The strategic incorporation of a fluorine atom on the phenylamino ring, combined with the conformational flexibility of the piperidine core, offers a unique combination of properties that can be exploited to achieve high target affinity and selectivity. This in-depth technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this promising scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key methodologies, and explore the signaling pathways ripe for modulation by these compounds.
The Rationale: Why the 3-Fluorophenylamino-piperidine Scaffold Holds Therapeutic Promise
The therapeutic potential of the 3-fluorophenylamino-piperidine scaffold stems from the synergistic interplay of its constituent parts. The piperidine ring is a common motif in FDA-approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement, while also providing a three-dimensional structure that can be tailored to fit specific binding pockets.[1][2]
The addition of the 3-fluorophenylamino group introduces several key advantages:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly alter the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing target binding and improving pharmacokinetic properties, such as reducing off-target effects like hERG channel inhibition, a common safety liability.
-
Enhanced Target Interactions: Fluorine can participate in favorable interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to increased binding affinity and selectivity for the intended target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
Given these properties, the 3-fluorophenylamino-piperidine scaffold is particularly well-suited for targeting a range of protein classes, with a notable predisposition for kinases and G-protein coupled receptors (GPCRs) .
A Strategic Workflow for Target Identification and Validation
The journey from a promising scaffold to a targeted therapeutic involves a systematic and rigorous process of target identification and validation. The following workflow outlines a logical progression of experiments designed to elucidate the molecular targets of novel 3-fluorophenylamino-piperidine derivatives.
Caption: A strategic workflow for the identification and validation of therapeutic targets for 3-fluorophenylamino-piperidine scaffolds.
Experimental Protocols: A Step-by-Step Guide
Target Identification using Affinity Chromatography
Affinity chromatography is a powerful technique for isolating potential binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[3][4] This method relies on immobilizing a derivative of the 3-fluorophenylamino-piperidine compound onto a solid support.
Protocol: Small Molecule Affinity Pulldown
-
Probe Synthesis:
-
Synthesize an analog of the 3-fluorophenylamino-piperidine hit compound that incorporates a linker with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide coupling).
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads or magnetic beads. Ensure the attachment point is at a position on the molecule that does not interfere with its biological activity.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line for an anti-proliferative compound) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been blocked but not coupled to the compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competition with a high concentration of the free (non-immobilized) compound.
-
Changing the pH or salt concentration of the buffer.
-
Using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
-
Identification of Candidate Targets by Chemical Proteomics
Following affinity pulldown, the eluted proteins are identified using mass spectrometry-based proteomics.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
The eluted protein samples are subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the proteins present in the sample.
-
Candidate targets are identified by comparing the proteins enriched in the compound pulldown sample to the negative control.
-
Target Validation with Western Blotting
Western blotting is used to confirm the interaction between the 3-fluorophenylamino-piperidine compound and the candidate target protein.
Protocol: Target Engagement Western Blot
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the free 3-fluorophenylamino-piperidine compound.
-
Lyse the cells and perform an affinity pulldown as described above.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the candidate target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
A dose-dependent decrease in the amount of pulled-down target protein with increasing concentrations of the free compound confirms target engagement.
-
Potential Therapeutic Targets and Associated Signaling Pathways
Based on the structural features of the 3-fluorophenylamino-piperidine scaffold and the known activities of similar compounds, several key signaling pathways present promising therapeutic opportunities.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][][8] The presence of the piperidine moiety in many known PI3K and Akt inhibitors suggests that the 3-fluorophenylamino-piperidine scaffold could be a promising starting point for developing novel inhibitors of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 3-fluorophenylamino-piperidine compounds.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor progression and metastasis in later stages.[9][10][11] Inhibitors of TGF-β signaling are therefore of great interest as anti-cancer agents. Piperine, a natural product containing a piperidine moiety, has been shown to inhibit TGF-β signaling.[9][11][12] This suggests that the 3-fluorophenylamino-piperidine scaffold could also be explored for its potential to modulate this pathway.
Caption: Potential modulation of the TGF-β signaling pathway by 3-fluorophenylamino-piperidine compounds.
Concluding Remarks and Future Directions
The 3-fluorophenylamino-piperidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and physicochemical properties make it an attractive starting point for targeting a diverse range of proteins, particularly kinases and GPCRs involved in critical disease pathways. The systematic application of the target identification and validation workflow outlined in this guide, from affinity-based proteomics to cell-based functional assays, provides a robust framework for elucidating the mechanism of action of novel compounds based on this scaffold.
Future efforts should focus on the synthesis of diverse libraries of 3-fluorophenylamino-piperidine derivatives to comprehensively explore the structure-activity relationships for various targets. The integration of computational modeling and structural biology will further aid in the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Ultimately, a thorough understanding of the molecular targets and signaling pathways modulated by this versatile scaffold will be instrumental in translating its therapeutic potential into innovative medicines for a wide range of diseases.
References
-
Gomes, P. R. F., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Medicines (Basel), 7(4), 19. Available from: [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Available from: [Link]
-
Microbe Notes. (2023). Affinity Chromatography: Principle, Parts, Steps, Uses. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(22), 7599. Available from: [Link]
-
Wang, M., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5, 66. Available from: [Link]
-
Zhang, C., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8027. Available from: [Link]
-
Gomes, P. R. F., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Medicines (Basel), 7(4), 19. Available from: [Link]
-
Gomes, P. R. F., et al. (2020). (PDF) Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. ResearchGate. Available from: [Link]
-
Brown, K. K., & Toker, A. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4773-4781. Available from: [Link]
-
Bitesize Bio. (2023). How to Make a Custom Affinity Medium for Protein Purification. Available from: [Link]
-
Brown, K. K., & Toker, A. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, 23(17), 4773-4781. Available from: [Link]
-
Chen, S. D., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Neuroinflammation, 21(1), 74. Available from: [Link]
-
LI-COR Biosciences. (2020). How Do I Validate My Western Blot Linear Range?. Available from: [Link]
-
Sino Biological. (n.d.). Protein Purification by Affinity Chromatography. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Available from: [Link]
-
Nguyen, H. (2024). Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. UNT Digital Library. Available from: [Link]
-
Meyer, J. G., & Cantrell, J. (2023). A Practical Beginner's Guide to Proteomics. GitHub Pages. Available from: [Link]
-
Al-Hayali, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180838. Available from: [Link]
-
Al-Hayali, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180838. Available from: [Link]
-
de Oliveira, A. C. C., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(10), e0205212. Available from: [Link]
-
Wang, F., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Synlett. Available from: [Link]
-
MDPI. (2023). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. ResearchGate. Available from: [Link]
-
Huang, C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 76, 128981. Available from: [Link]
-
Yesilada, E., et al. (2000). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of Ethnopharmacology, 70(2), 147-152. Available from: [Link]
-
Dhunmati, K., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-962. Available from: [Link]
-
Wulandari, C., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]
-
Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116744. Available from: [Link]
-
Singh, S., et al. (2023). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available from: [Link]
-
Al-Obaidi, M. F. A., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(16), 6133. Available from: [Link]
-
Maccallini, C. (2023). Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
-
Berezin, M., et al. (2023). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 14(21), 3894-3904. Available from: [Link]
-
Wulandari, C., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]
-
Johnson, D. K., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 246.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. bioRxiv. Available from: [Link]
-
De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(19), 6939. Available from: [Link]
-
Yurttaş, L., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(2), e2200519. Available from: [Link]
-
Mehrani, L., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 812, 137332. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Ion Channels as Therapeutic Target: Drug Design and Pharmacological Investigation (3rd Edition). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 11. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Rational Design of Kinase Inhibitors: A Deep Dive into the Structure-Activity Relationship of 4-Anilinopiperidine Analogs
A Senior Application Scientist's Guide to a Privileged Scaffold
Authored by: [Your Name/Gemini AI]
Publication Date: January 18, 2026
Abstract
The 4-anilinopiperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate core. We will explore the intricate interplay between structural modifications and biological activity, with a particular focus on the inhibition of key oncogenic kinases such as Akt and Janus kinases (JAKs). This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed experimental protocols, and a comprehensive synthesis of the current understanding of this important chemical series.
Introduction: The 4-Anilinopiperidine Scaffold – A Privileged Structure in Kinase Inhibition
The 4-anilinopiperidine moiety is a well-established pharmacophore found in a multitude of clinically successful drugs. Its inherent structural features, including a basic nitrogen atom and an aromatic ring system, allow for key interactions with the ATP-binding site of various kinases. The tert-butyl 4-((phenylamino)piperidine-1-carboxylate framework, in particular, offers a synthetically tractable starting point for the development of diverse chemical libraries. The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa.[1] This guide will dissect the SAR of this scaffold, providing a rationale for the design of next-generation kinase inhibitors.
The Biological Rationale: Targeting Key Kinases in Oncology and Inflammation
The dysregulation of protein kinases is a hallmark of numerous human diseases, most notably cancer and autoimmune disorders. The 4-anilinopiperidine scaffold has been successfully employed to target several critical kinases, including:
-
Akt (Protein Kinase B): A serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[2]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of JAK signaling is implicated in a wide range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[]
The ability to selectively inhibit these kinases is a major goal in drug discovery, and the 4-anilinopiperidine core provides a robust platform for achieving this.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 4-anilinopiperidine analogs is exquisitely sensitive to structural modifications at several key positions. The following sections will detail the SAR at each of these positions, drawing on data from studies on Akt and JAK inhibitors.
The Phenyl Ring: The Gateway to Potency and Selectivity
Substitutions on the aniline phenyl ring play a crucial role in modulating the potency and selectivity of these inhibitors.
-
Fluorine Substitution: The position and number of fluorine atoms can significantly impact activity. While this guide focuses on the 3-fluoro analog, it is important to note that other substitution patterns have been explored. The 3-fluoro substitution can enhance binding affinity through interactions with specific residues in the kinase active site and can also improve pharmacokinetic properties.
-
Other Substitutions: The addition of other small hydrophobic or electron-withdrawing groups at the meta and para positions is generally well-tolerated and can be used to fine-tune activity.
The Piperidine Ring: A Rigid Scaffold for Optimal Positioning
The piperidine ring serves as a rigid scaffold that correctly orients the aniline and the substituent at the 1-position for optimal interaction with the kinase.
-
The 4-Amino Linker: The secondary amine linker is critical for activity, often forming a key hydrogen bond with the hinge region of the kinase active site.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group at the 1-position of the piperidine is a common feature in synthetic intermediates. In many final compounds, this group is replaced with more elaborate substituents to enhance potency and modulate physicochemical properties. For example, in a series of Akt inhibitors, this position was appended with a side chain that led to the identification of a potent pan-Akt inhibitor.
Modifications at the Piperidine N1-Position: Driving Potency and Cellular Activity
The substituent at the N1 position of the piperidine ring is a major determinant of the overall activity and properties of the molecule.
-
Aromatic and Heteroaromatic Rings: The introduction of various aromatic and heteroaromatic ring systems at this position has proven to be a fruitful strategy for enhancing potency. For instance, in a series of Akt inhibitors, the replacement of the Boc group with a pyrazolopyrimidine moiety led to compounds with nanomolar inhibitory activity.[5]
-
Linker Length and Composition: The nature and length of the linker connecting the piperidine nitrogen to other functional groups can significantly impact activity.
SAR Summary Table
| Modification Position | Structural Change | Effect on Activity | Rationale | Reference |
| Phenyl Ring | 3-Fluoro substitution | Generally enhances potency and metabolic stability | Favorable electrostatic interactions and blocking of metabolic hotspots | [1] |
| Other small hydrophobic/electron-withdrawing groups | Fine-tuning of potency | Optimization of van der Waals and electronic interactions | [5] | |
| Piperidine Ring | 4-Amino linker | Essential for activity | Forms key hydrogen bond with kinase hinge region | [5] |
| N1-Boc group | Synthetic intermediate | Readily replaced with potency-enhancing groups | ||
| Piperidine N1-Position | Pyrazolopyrimidine | Significant increase in Akt inhibitory potency | Occupies a key pocket in the ATP-binding site | [5] |
| Phenylaminopyrimidines | Potent JAK inhibition | Interacts with the hinge region and other key residues | [6] |
Experimental Protocols
The following protocols are representative of the synthesis and biological evaluation of 4-anilinopiperidine analogs.
General Synthetic Scheme
A common synthetic route to this class of compounds involves a reductive amination reaction between a suitably protected 4-piperidone and a substituted aniline, followed by further modifications.
Diagram: General Synthetic Workflow
Caption: A typical synthetic workflow for 4-anilinopiperidine analogs.
Step-by-Step Protocol for Reductive Amination:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added 3-fluoroaniline (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
In Vitro Kinase Inhibition Assay (Example: Akt1)
Principle:
The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human Akt1), a fluorescently labeled substrate peptide, and ATP.
-
Add varying concentrations of the test compound (typically in DMSO) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence or luminescence of the reaction mixture using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context: The JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical pathway for cytokine signaling and is a key target for the 4-anilinopiperidine class of inhibitors.
Diagram: The JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway and the point of intervention for 4-anilinopiperidine inhibitors.
Conclusion and Future Directions
The tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate scaffold and its analogs represent a highly valuable class of compounds in the pursuit of novel kinase inhibitors. The extensive SAR data available for this class provides a clear roadmap for the rational design of potent and selective inhibitors of key kinases such as Akt and the JAK family. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring New Targets: Applying the SAR knowledge gained from this scaffold to the design of inhibitors for other kinase targets.
The insights and protocols presented in this guide are intended to empower researchers to accelerate their drug discovery efforts in this exciting and impactful area of medicinal chemistry.
References
-
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. MedChemComm. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/mc/c7md00125a]
-
Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/21391151/][7][8]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/31352229/][9]
-
Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19762238/][6]
-
SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/10843600/][10]
-
One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. Benchchem. [Link: https://www.benchchem.com/application-notes/one-pot-multicomponent-synthesis-of-4-anilinopiperidine][11]
-
Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7736802/][2]
-
Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752178/][1][12]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8431327/][3]
-
Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. MDPI. [Link: https://www.mdpi.com/2077-0383/13/1/1][13]
-
Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences. [Link: https://www.bocsci.com/blog/research-and-development-of-janus-kinase-jak-inhibitors/][]
Sources
- 1. Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine (DMPEA)
This guide provides a comprehensive technical overview of 3,4-Dimethoxyphenethylamine (DMPEA), a phenethylamine derivative of significant interest in chemical synthesis and neuropharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, analytical characterization, and biological relevance.
Compound Identification and Chemical Properties
3,4-Dimethoxyphenethylamine, also known as homoveratrylamine or O,O-dimethyldopamine, is a methylated analog of the neurotransmitter dopamine.[1][2] Its chemical structure features a phenethylamine backbone with methoxy groups at the 3 and 4 positions of the benzene ring.[1]
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethan-1-amine |
| InChI Key | ZJWJLMVMSWQJEG-UHFFFAOYSA-N |
| CAS Number | 120-20-7 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molar Mass | 181.235 g·mol⁻¹[2] |
| Synonyms | Homoveratrylamine, O,O-Dimethyldopamine, DMPEA, 3,4-DMPEA |
Physical and Chemical Properties:
| Property | Value |
| Physical State | Colorless liquid with an amine-like odor |
| Boiling Point | 163 - 165 °C |
| Solubility | 24.8 µg/mL at pH 7.4 |
| LogP | 0.77 |
| Vapor Pressure | 0.00261 mmHg |
(Data sourced from PubChem CID 8421)[3]
Synthesis of 3,4-Dimethoxyphenethylamine
The synthesis of DMPEA can be achieved through several established routes. The choice of a particular synthetic pathway often depends on the available starting materials, desired scale, and laboratory capabilities. Two common methods are detailed below.
Synthesis from 3,4-Dimethoxybenzaldehyde via Nitrostyrene Reduction
A widely cited synthesis, notably described by Shulgin and Shulgin, involves the condensation of 3,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is subsequently reduced to the target amine.[4]
Experimental Protocol:
Step 1: Synthesis of 3,4-dimethoxy-β-nitrostyrene
-
Dissolve 33 g of 3,4-dimethoxybenzaldehyde in 140 mL of acetic acid.
-
To this solution, add 23 mL of nitromethane and 12.5 g of anhydrous ammonium acetate.
-
Heat the mixture on a steam bath for 45 minutes.
-
Slowly add 300 mL of water with good stirring to precipitate the product.
-
Collect the solid by filtration, grind it under a small amount of methanol, filter again, and air dry to yield 3,4-dimethoxy-β-nitrostyrene.[4]
Step 2: Reduction of 3,4-dimethoxy-β-nitrostyrene to DMPEA
-
Prepare a stirred suspension of 12.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous diethyl ether under an inert atmosphere and bring it to a gentle reflux.
-
Add 11.45 g of 3,4-dimethoxy-β-nitrostyrene to the LAH suspension via a modified Soxhlet extractor over 2 hours.
-
Maintain the reflux for an additional 16 hours.
-
After cooling to room temperature, cautiously quench the excess hydride by adding 500 mL of 1.5 N H₂SO₄.
-
Separate the aqueous and organic phases. To the aqueous phase, add 250 g of potassium sodium tartrate.
-
Adjust the pH to >9 and extract the solution with three 100 mL portions of CH₂Cl₂.
-
The combined organic extracts are evaporated to yield the free base of DMPEA.[4]
Step 3: Salt Formation (Optional)
-
Dissolve the resulting free base in 300 mL of anhydrous diethyl ether.
-
Saturate the solution with anhydrous HCl gas to precipitate 3,4-dimethoxyphenethylamine hydrochloride.
-
Recrystallize the salt from boiling acetonitrile to obtain pure white crystals.[4]
Caption: Synthesis of DMPEA from 3,4-Dimethoxybenzaldehyde.
Classical Synthesis from Vanillin
One of the earliest syntheses of DMPEA, then referred to as "homoveratrylamine," was a multi-step sequence starting from vanillin, as reported by Pictet and Finkelstein and later by Buck and Perkin.[2][5]
Synthetic Pathway:
3,4-Dimethoxybenzaldehyde (veratraldehyde) → 3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine.[2][5]
Caption: Classical multi-step synthesis of DMPEA.
Analytical Characterization
The unambiguous identification of DMPEA and its distinction from regioisomers is crucial, particularly in forensic and research contexts. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the identification of DMPEA.[6] The electron ionization (EI) mass spectrum of DMPEA is characterized by a base peak at m/z 152, corresponding to the dimethoxybenzyl radical cation.[6] However, it is important to note that several regioisomers of DMPEA exhibit very similar mass spectra, making chromatographic separation essential for definitive identification.[7] The use of perfluoroacylated derivatives can improve the gas chromatographic resolution of these isomers on certain stationary phases.[7]
Infrared Spectroscopy (IR): Vapor-phase infrared spectroscopy, often coupled with gas chromatography (GC-IRD), provides confirmatory data for the identification of DMPEA and can effectively differentiate it from its regioisomers.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of DMPEA and its derivatives, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring.
Applications and Biological Significance
Precursor in Chemical Synthesis
DMPEA serves as a valuable building block in the synthesis of a variety of more complex molecules. It is a known precursor in the synthesis of several pharmaceutical agents, including:
-
Bevantolol
-
Dobutamine
-
Drotaverine
-
Papaverine
-
Verapamil[2]
Historical Context in Schizophrenia Research
In the 1960s, DMPEA gained significant attention in psychiatric research due to its detection in the urine of schizophrenic patients, leading to the "pink spot" hypothesis which suggested it could be a biomarker for the disorder.[1] This hypothesis was based on the idea of abnormal dopamine transmethylation in individuals with schizophrenia.[1] However, subsequent studies produced conflicting results, and it was later suggested that the presence of DMPEA in urine could be attributed to dietary sources such as tea, rather than being an endogenous product of the disease.[1] Ultimately, no causal link between DMPEA and the symptoms of schizophrenia was established.[1]
Pharmacological Profile
DMPEA exhibits some affinity for serotonin receptors and can induce a head-twitch response in rodents, a behavioral model for serotonergic psychedelic effects.[2] It also possesses some activity as a monoamine oxidase inhibitor.[2] Despite these findings, oral doses of up to 1000 mg in humans have been reported to be inactive.[2][4] The elimination half-life of DMPEA is short, estimated to be less than one hour, indicating rapid metabolism.[2]
Toxicology
Research has indicated that DMPEA and its derivatives can exhibit neurotoxic effects. Studies in rats have shown that infusion of DMPEA into the caudate-putamen can lead to a decrease in tyrosine hydroxylase-positive nigral neurons, suggesting a potential for toxicity to the nigrostriatal system.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling DMPEA. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3,4-Dimethoxyphenethylamine (DMPEA) is a compound with a rich history in medicinal chemistry and neurochemical research. While its proposed role as a biomarker for schizophrenia has been largely dismissed, it remains a valuable synthetic intermediate for the preparation of various pharmacologically active molecules. A thorough understanding of its synthesis, analytical characterization, and biological properties is essential for researchers working with this compound.
References
- DMPEA. Grokipedia.
-
3,4-Dimethoxyphenethylamine. Wikipedia. [Link]
-
Shulgin, A. & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #60 DMPEA. [Link]
-
GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. National Institutes of Health. [Link]
-
N,N-Dimethylphenethylamine. Wikipedia. [Link]
- N,N-Dimethylphenethylamine. Grokipedia.
-
N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. WebMD. [Link]
-
3,4-Dimethoxyphenethylamine. PubChem. [Link]
-
Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. National Institutes of Health. [Link]
-
GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. PubMed. [Link]
-
Identification, analytical characterization and quantitation of 2‐bromo‐4,5‐dimethoxyphenethylamine (6‐BR‐DMPEA) in seized tablets. ResearchGate. [Link]
-
n,n-dmpea - Analytical report. National Institute for Public Health and the Environment (RIVM). [Link]
-
Homoveratrylamine. PubChem. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erowid Online Books : "PIHKAL" - #60 DMPEA [erowid.org]
- 5. 3,4-Dimethoxyphenethylamine [medbox.iiab.me]
- 6. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of kinase inhibitors using piperidine intermediates
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of Kinase Targeting and Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Their dysregulation is a known driver of numerous pathologies. The pursuit of selective and potent kinase inhibitors has thus become a central focus for medicinal chemists. Within this pursuit, the piperidine ring, a six-membered nitrogen-containing heterocycle, has distinguished itself as a "privileged structure."[1] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, synthetic tractability, and remarkable ability to serve as a versatile three-dimensional scaffold.[1]
This technical guide offers a deep dive into the discovery and development of kinase inhibitors that utilize piperidine intermediates. Authored from the perspective of a senior application scientist, it moves beyond simple procedural descriptions to explain the underlying scientific rationale for experimental choices. We will explore the catalytic synthesis of chiral piperidine building blocks, dissect the nuances of structure-activity relationships (SAR), and culminate in a practical case study of a landmark piperidine-containing kinase inhibitor, providing actionable protocols and field-proven insights for researchers in the field.
Section 1: The Strategic Advantage of the Piperidine Moiety in Kinase Inhibition
The frequent incorporation of the piperidine scaffold is not coincidental; it is a strategic choice rooted in its unique combination of structural and chemical properties that are highly advantageous for kinase inhibitor design.
-
Three-Dimensional Diversity: Unlike flat, aromatic rings, the saturated piperidine ring adopts a stable chair conformation. This provides a rigid, three-dimensional framework from which substituents can be projected into specific pockets of a kinase's ATP-binding site with precise stereochemical control. This spatial arrangement is critical for achieving high potency and, crucially, selectivity against the highly conserved kinome.
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key modulator of a compound's properties. It typically imparts aqueous solubility, a frequent challenge in drug development. The pKa of this nitrogen can be fine-tuned through substitution to optimize properties like cell permeability and oral bioavailability.[2]
-
Synthetic Accessibility: The chemistry of the piperidine ring is well-established, allowing for the creation of diverse libraries of analogues.[3] Modern synthetic methods provide robust routes to functionalized and chiral piperidines, enabling systematic exploration of the chemical space around the core scaffold.[4]
Section 2: Synthesis of Chiral Piperidine Intermediates: From Classical Methods to Modern Catalysis
The absolute stereochemistry of substituents on the piperidine ring is often a decisive factor for a drug's efficacy and selectivity. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure piperidine intermediates is of paramount importance.
While classical approaches like the reduction of substituted pyridines are useful, they often lack stereocontrol. Modern catalytic asymmetric synthesis represents a more efficient and elegant solution, providing access to highly functionalized, enantiopure piperidines.[5][6] These methods are crucial for building the complex chiral intermediates required for many modern kinase inhibitors.[7][8][9]
A generalized workflow for synthesizing and functionalizing these key intermediates often involves creating the core heterocyclic structure, installing functional handles, and coupling it to the main kinase-binding scaffold.
Caption: General workflow for piperidine intermediate synthesis.
Exemplary Protocol: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine
(S)-N-Boc-3-hydroxypiperidine is a critical chiral intermediate for the synthesis of several kinase inhibitors, including Ibrutinib.[10] Biocatalytic asymmetric reduction of the corresponding ketone offers a highly efficient and environmentally friendly route to this key building block.
Objective: To produce (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (>99% ee) and yield.
Materials:
-
1-Boc-3-piperidinone (Substrate)
-
Recombinant E. coli cells co-expressing a specific alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for cofactor regeneration.[10]
-
D-Glucose (Cofactor regeneration source)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (Extraction solvent)
-
Anhydrous sodium sulfate (Drying agent)
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess (ee) determination
Step-by-Step Methodology:
-
Bioreactor Setup: In a temperature-controlled bioreactor, suspend the recombinant E. coli cells in the phosphate buffer.
-
Cofactor Regeneration: Add D-Glucose to the cell suspension. The endogenous GDH will use glucose to reduce NADP+ to NADPH, providing the necessary reducing equivalents for the primary reaction.[10]
-
Substrate Addition: Dissolve 1-Boc-3-piperidinone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the bioreactor. A typical substrate concentration might be in the range of 50-500 mM.[10]
-
Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by TLC or HPLC. The reaction is typically complete within 3-12 hours.[10]
-
Work-up and Extraction: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC analysis. A successful synthesis will yield (S)-N-Boc-3-hydroxypiperidine with >99% ee.[10]
Causality: The use of a whole-cell biocatalyst with a coupled enzyme system (ADH and GDH) is a deliberate choice for process efficiency. It eliminates the need to add expensive NADPH cofactor externally, as it is continuously regenerated in situ, driving the asymmetric reduction to completion with high stereoselectivity.[10]
Section 3: Driving Potency and Selectivity Through Structure-Activity Relationship (SAR) Studies
The development of a kinase inhibitor is an iterative process of design, synthesis, and testing. SAR studies are the intellectual engine of this cycle, providing critical insights into how specific structural modifications to the inhibitor molecule affect its biological activity.[11][12][13] For piperidine-containing inhibitors, key modifications often involve the substitution pattern and stereochemistry of the piperidine ring itself.[2][14][15]
Caption: Iterative cycle of kinase inhibitor drug design.
Hypothetical SAR Table for a Piperidine-Based ALK Inhibitor
The following table illustrates a typical SAR study for a hypothetical series of Anaplastic Lymphoma Kinase (ALK) inhibitors, focusing on modifications to a piperidine moiety.[12][16]
| Compound ID | Piperidine Substituent (R) | Stereocenter | ALK IC50 (nM) | IGF1R IC50 (nM) | Rationale for Change |
| 1a | -H | N/A | 174 | 2,500 | Parent compound, initial hit. |
| 1b | 4-fluoro | N/A | 98 | 2,800 | Introduce electronic perturbation. |
| 1c | 4-OH | N/A | 250 | 3,100 | Potency drops; likely unfavorable interaction. |
| 1d | 3-methyl | (R) | 45 | 4,500 | Explore steric bulk near the hinge region. |
| 1e | 3-methyl | (S) | 320 | 4,200 | (R)-stereoisomer is critical for potency. |
| 1f | 3-aminomethyl | (R) | 15 | >10,000 | Amine seeks new H-bond; improves potency & selectivity. |
| 1g | 3-carboxamide | (R) | 8 | >10,000 | Optimized H-bonding interactions. Lead Candidate. |
Analysis of SAR: The data clearly demonstrates that small modifications to the piperidine ring have profound effects. The introduction of a methyl group at the 3-position is beneficial, but only with the correct (R) stereochemistry (compare 1d and 1e ), highlighting the importance of precise 3D positioning. Further functionalization at this position with groups capable of hydrogen bonding, like aminomethyl (1f ) and carboxamide (1g ), dramatically improves both potency against the target kinase (ALK) and selectivity over a related off-target kinase (IGF1R).
Section 4: Case Study - Ibrutinib, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a blockbuster drug for B-cell malignancies that exemplifies the successful application of a chiral piperidine intermediate.[17] It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[18][19] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[20]
The structure of Ibrutinib features a pyrazolopyrimidine core that binds to the kinase hinge region, a phenoxyphenyl group that occupies a hydrophobic pocket, and a chiral (R)-3-aminopiperidine moiety which is acylated with an acryloyl group.[17][21] The piperidine ring itself serves as a crucial linker, positioning the reactive acrylamide warhead for optimal covalent interaction with Cys481.[22]
BTK Signaling Pathway
BTK is a key node downstream of the B-cell receptor. Its activation leads to a cascade of events culminating in B-cell proliferation and survival.[20][23] Ibrutinib's inhibition of BTK effectively shuts down this pro-survival signaling.[18]
Caption: Simplified BTK signaling pathway and Ibrutinib inhibition.
Protocol: In Vitro Kinase Assay for IC50 Determination
A critical step in characterizing any new inhibitor is determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[24] Luminescence-based assays that measure ATP consumption (and thus ADP production) are industry-standard due to their high sensitivity and throughput.[25][26]
Objective: To determine the IC50 value of a test compound (e.g., an Ibrutinib analog) against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
Kinase reaction buffer (containing MgCl2, DTT, etc.)
-
Test compound and positive control (Ibrutinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X working solution of BTK in kinase dilution buffer. Prepare a 2X substrate/ATP mixture in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for an accurate IC50 determination.[27]
-
Compound Plating: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compound in 100% DMSO. Further dilute these into the reaction buffer to create 2X inhibitor solutions. Pipette 5 µL of the 2X inhibitor solutions into the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[26]
-
Enzyme Addition: Add 5 µL of the 2X BTK enzyme solution to all wells except the "no enzyme" controls.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 20 µL.[28]
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
Signal Detection (ADP-Glo™ Procedure):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[25]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background signal from the "no enzyme" wells.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the positive control (or highest concentration of test compound) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[26][29]
-
Conclusion and Future Perspectives
The piperidine scaffold continues to be a mainstay in the design of novel kinase inhibitors. Its inherent structural and physicochemical advantages provide a robust foundation for developing potent, selective, and drug-like molecules. As our understanding of kinase biology deepens and synthetic methodologies advance, we can expect to see even more sophisticated applications of piperidine intermediates. Future trends will likely involve the development of novel, highly functionalized piperidine cores through innovative catalytic methods and the application of these scaffolds to target allosteric sites or develop covalent inhibitors for a wider range of kinases. The strategic use of this privileged structure will undoubtedly remain a key driver of success in the ongoing quest for next-generation targeted therapies.
References
-
Fu, G. C. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link][5][6]
-
O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link][7]
-
Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link][8]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link][9]
-
Wieland, L. C., & Fu, G. C. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society. Available at: [Link][6]
-
Burger, J. A., & Wiestner, A. (2018). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. Available at: [Link][18]
-
Varano, G., et al. (2017). Signaling pathways involving BTK in B cells. ResearchGate. Available at: [Link][19]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link][4]
-
Robers, M. B., et al. (2015). BTK structure and signaling pathway. ResearchGate. Available at: [Link][22]
-
Shaw, D. E., et al. (2016). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. Available at: [Link][23]
-
Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
-
TREA. (Date not available). Process for preparing ibrutinib and its intermediates. TREA. Available at: [Link][17]
-
Mato, A. R., et al. (2024). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available at: [Link][20]
-
Leon, T., et al. (2020). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. Available at: [Link][3]
-
Zheng, G., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. NIH. Available at: [Link][10]
-
MySkinRecipes. (Date not available). N-piperidine Ibrutinib. MySkinRecipes. Available at: [Link][21]
-
Kysil, V., et al. (2021). Synthesis of [13C6]‐Ibrutinib. ResearchGate. Available at: [Link]
- Google Patents. (2017). WO2017134588A1 - Process for the preparation of ibrutinib. Google Patents.
-
ResearchGate. (Date not available). Structure-activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link][11]
-
Dong, G., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link][14]
-
Wang, P., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link][16]
-
Grunwald, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link][24]
-
ResearchGate. (Date not available). Structure activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link][27]
-
Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][12]
-
ResearchGate. (Date not available). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link][13]
-
ResearchGate. (Date not available). Kinase inhibition assay. Determination of IC50 in dose–response curves. ResearchGate. Available at: [Link][29]
-
Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 17. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 18. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. N-piperidine Ibrutinib [myskinrecipes.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. assayquant.com [assayquant.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate via Buchwald-Hartwig Amination
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly within medicinal chemistry, for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1] This reaction enables the coupling of aryl halides or pseudohalides with a wide range of amines, a transformation that was historically challenging.[2] The target molecule, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, incorporates both a fluorinated aniline moiety and a piperidine scaffold, structural motifs frequently found in pharmacologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine ring provides a versatile scaffold for further chemical modification.
This application note details a robust protocol for the coupling of 1-bromo-3-fluorobenzene with tert-butyl 4-aminopiperidine-1-carboxylate, leveraging a modern palladium precatalyst system for optimal performance.
Reaction Scheme:

Figure 1. Palladium-catalyzed synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.
The efficiency of this cycle is highly dependent on the choice of ligand, which must be bulky and electron-rich to promote both the oxidative addition and the crucial reductive elimination step.[4]
Experimental Protocol
This protocol is designed for the synthesis of the target compound on a 1.0 mmol scale. All manipulations involving the palladium catalyst, ligand, and base should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox to prevent catalyst deactivation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Eq. | Supplier (Example) | CAS Number |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 175 | 1.0 | 1.0 | Sigma-Aldrich | 1073-06-9 |
| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 240 | 1.2 | 1.2 | Combi-Blocks | 87120-72-7 |
| XPhos Pd G3 | C₄₅H₆₀NO₃PPdS | 862.48 | 17.2 | 0.02 | 0.02 | Sigma-Aldrich | 1445085-87-9 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 | 1.4 | 1.4 | Sigma-Aldrich | 865-48-5 |
| Toluene (Anhydrous, ≥99.8%) | C₇H₈ | 92.14 | 5 mL | - | - | Sigma-Aldrich | 108-88-3 |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (240 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the XPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol, 2 mol%). The use of a third-generation (G3) precatalyst is recommended as it offers high stability and generates the active Pd(0) species efficiently under basic conditions.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add 5 mL of anhydrous, degassed toluene via syringe. The use of a non-polar, aprotic solvent like toluene is standard for this reaction.[5]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the flask to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.
-
Discussion & Scientist's Notes
-
Choice of Catalyst System: The coupling of an electron-deficient aryl halide with a secondary amine can be challenging.[6] The XPhos ligand, a bulky and electron-rich biaryl monophosphine, is highly effective in promoting the reductive elimination step, which is often rate-limiting.[4] The XPhos Pd G3 precatalyst provides a convenient and air-stable source of the active catalyst, ensuring reproducibility.
-
Role of the Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in deprotonating the piperidine amine once coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[3] Care must be taken as NaOtBu is highly moisture-sensitive.
-
Inert Atmosphere is Critical: The active Pd(0) catalyst is susceptible to oxidation. The rigorous exclusion of oxygen and moisture is paramount for achieving high yields and preventing catalyst decomposition.
-
Substrate Considerations: While 1-bromo-3-fluorobenzene is used here, aryl chlorides or triflates can also be employed, though they may require adjustments to the catalyst system or reaction conditions. Aryl chlorides are generally less reactive and may require a more active catalyst or higher temperatures.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen or moisture exposure) | Ensure all reagents are anhydrous and the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of base. |
| Insufficient temperature or reaction time | Increase temperature to 110 °C or extend reaction time. Monitor by LC-MS. | |
| Side Product Formation | Hydrodehalogenation of aryl bromide | This can occur if moisture is present. Ensure anhydrous conditions. |
| Homocoupling of the aryl bromide | May indicate an issue with the ligand-to-palladium ratio or catalyst activity. | |
| Difficult Purification | Streaking on silica gel column | The product is basic. Pre-treating the silica with triethylamine (1% in the eluent) can improve chromatography. |
Safety Precautions
-
Reagents: Sodium tert-butoxide is corrosive and reacts violently with water. 1-Bromo-3-fluorobenzene is an irritant. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Procedure: The reaction is performed at an elevated temperature. Use caution when handling the hot oil bath and sealed reaction vessel.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
ResearchGate. (2019). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
Sources
- 1. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Selection of Palladium Catalysts for the Buchwald-Hartwig Amination of 3-Fluoroaniline with Boc-Protected 4-Aminopiperidine
Abstract
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a palladium catalyst system for the challenging cross-coupling of 3-fluoroaniline with tert-butyl 4-aminopiperidine-1-carboxylate. We will delve into the mechanistic nuances, analyze the critical roles of the palladium precursor, ligand, and base, and provide a detailed, field-proven protocol to empower chemists to achieve high-yield, reproducible results for this important transformation.
Introduction: The Synthetic Challenge
The coupling of an electron-deficient aniline with a cyclic aliphatic amine represents a common yet challenging transformation in medicinal chemistry. The resulting N-(3-fluorophenyl)piperidin-4-amine scaffold is a privileged motif found in a multitude of biologically active molecules, including kinase inhibitors and central nervous system agents.
However, this specific Buchwald-Hartwig reaction presents two primary hurdles:
-
Electron-Deficient Aryl Halide: The fluorine atom on the aniline ring is electron-withdrawing, which can deactivate the aryl halide towards the initial oxidative addition step in the catalytic cycle.[4]
-
Nature of the Amine: While secondary cyclic amines are generally good nucleophiles, the Boc-protected 4-aminopiperidine can be sterically demanding, and potential side reactions must be considered.
Overcoming these challenges requires a carefully optimized catalyst system where the ligand, palladium source, and base work in concert to promote the desired C-N bond formation efficiently.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting.[1][5][6] The generally accepted catalytic cycle involves the interplay between a Pd(0) and a Pd(II) species.
Figure 2: Experimental Workflow. A step-by-step visual guide from preparation to purification.
Step-by-Step Protocol
Materials:
-
3-Fluoro-iodobenzene (or 3-fluoro-bromobenzene) (1.0 mmol, 1.0 equiv.)
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2.0 mol%)
-
XPhos (0.02 mmol, 2.0 mol%)*
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
*Note: Adding extra ligand relative to the palladium precursor can help prevent catalyst deactivation, especially since amines can act as competing ligands. [7] Procedure:
-
To an oven-dried Schlenk flask, add the XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the 3-fluoro-iodobenzene and tert-butyl 4-aminopiperidine-1-carboxylate.
-
Via syringe, add the degassed, anhydrous toluene.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [8]11. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Poor quality reagents (base, solvent). | 1. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. Use a fresh bottle of base.<[9]br>2. Increase temperature to 110-120 °C.3. Switch to a more active ligand system (e.g., BrettPhos). [9] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition.2. Presence of water. | 1. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1).2. Ensure all reagents and solvents are scrupulously dry. |
| Incomplete Reaction / Stalling | 1. Catalyst inhibition by iodide (if using aryl iodide).2. Insufficiently strong base. | 1. Use a less polar solvent like toluene to minimize salt precipitation and inhibition.<[7]br>2. Ensure the base (NaOtBu) is fresh and has not been passivated by atmospheric CO₂/H₂O. |
Conclusion
The successful Buchwald-Hartwig amination of 3-fluoroaniline and Boc-protected 4-aminopiperidine is readily achievable through the strategic selection of a modern, well-defined catalyst system. The use of an air-stable palladium precatalyst, such as XPhos Pd G3 , in combination with a bulky, electron-rich phosphine ligand like XPhos and a strong base like NaOtBu , provides a reliable and high-yielding pathway to this valuable synthetic intermediate. By understanding the underlying mechanistic principles and following a robust experimental protocol, researchers can confidently tackle this and other challenging C-N cross-coupling reactions.
References
-
Wikipedia. XPhos. (Accessed Jan 18, 2026).
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (Accessed Jan 18, 2026).
-
Wikipedia. Buchwald–Hartwig amination. (Accessed Jan 18, 2026).
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Accessed Jan 18, 2026).
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (Accessed Jan 18, 2026).
-
Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (Accessed Jan 18, 2026).
-
NRO Chemistry. Buchwald-Hartwig Coupling. (Accessed Jan 18, 2026).
-
Benchchem. A Head-to-Head Comparison of Buchwald Ligands: CPhos vs. XPhos in Cross-Coupling Reactions. (Accessed Jan 18, 2026).
-
Benchchem. Troubleshooting Buchwald-Hartwig Amination Synthesis. (Accessed Jan 18, 2026).
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. (Accessed Jan 18, 2026).
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (Accessed Jan 18, 2026).
-
Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand (APAC). (Accessed Jan 18, 2026).
-
ACS Publications. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. J. Am. Chem. Soc. 2020. (Accessed Jan 18, 2026).
-
Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (Accessed Jan 18, 2026).
-
Benchchem. Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines. (Accessed Jan 18, 2026).
-
ACS Publications. Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorg. Chem. 2024. (Accessed Jan 18, 2026).
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? (Accessed Jan 18, 2026).
-
NIH National Library of Medicine. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (Accessed Jan 18, 2026).
-
eScholarship, University of California. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (Accessed Jan 18, 2026).
-
Semantic Scholar. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (Accessed Jan 18, 2026).
-
DSpace@MIT. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. (Accessed Jan 18, 2026).
-
ACS Publications. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. J. Am. Chem. Soc. 2024. (Accessed Jan 18, 2026).
-
ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (Accessed Jan 18, 2026).
-
Royal Society of Chemistry. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (Accessed Jan 18, 2026).
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (Accessed Jan 18, 2026).
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (Accessed Jan 18, 2026).
-
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. (Accessed Jan 18, 2026).
-
Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New J. Chem. 2020. (Accessed Jan 18, 2026).
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Accessed Jan 18, 2026).
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019. (Accessed Jan 18, 2026).
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (Accessed Jan 18, 2026).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Guide to the Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. The primary synthetic strategy detailed herein is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds.[1] We delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and discuss critical parameters for reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for accessing this important molecular scaffold.
Introduction and Synthetic Strategy
The N-aryl piperidine moiety is a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. The target molecule, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, combines this valuable core with a 3-fluorophenyl group, a common substituent used to modulate physicochemical properties such as metabolic stability and binding affinity.
While classical methods for C(aryl)-N bond formation, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often require harsh conditions and have limited substrate scope, the Buchwald-Hartwig amination has emerged as a superior alternative.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of aryl amines under relatively mild conditions with excellent functional group tolerance.[3]
The chosen synthetic route involves the coupling of two readily available starting materials: tert-butyl 4-aminopiperidine-1-carboxylate and an appropriate 3-fluoro-substituted aryl halide , such as 1-bromo-3-fluorobenzene.
Overall Reaction Scheme:
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle involving a palladium complex. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[5]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimization of Reaction Parameters
The efficiency and yield of the coupling reaction are highly dependent on the careful selection of several key parameters. The table below outlines these variables and provides the rationale for common choices, forming a basis for experimental design and troubleshooting.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ (tris(dibenzylidenacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. The choice often depends on the ligand and reaction conditions.[3][5] |
| Phosphine Ligand | XPhos, RuPhos, BINAP | The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands (like XPhos) are often superior for coupling challenging substrates.[5] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is highly effective but moisture-sensitive. Carbonate bases are milder alternatives.[5] |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation. The choice depends on the desired reaction temperature and substrate solubility.[3] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion, particularly the reductive elimination step. |
| Atmosphere | Argon or Nitrogen | The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the setup and reaction is crucial for reproducibility and high yields.[3] |
Detailed Experimental Protocol
This protocol describes the synthesis on a 2.0 mmol scale. All glassware should be oven or flame-dried prior to use.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| tert-butyl 4-aminopiperidine-1-carboxylate | 200.28 | 441 | 2.2 | 1.1 |
| 1-bromo-3-fluorobenzene | 175.00 | 350 | 2.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 36.6 | 0.04 (0.02 mol Pd) | 0.02 |
| XPhos | 476.65 | 47.7 | 0.1 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 231 | 2.4 | 1.2 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (36.6 mg), XPhos (47.7 mg), sodium tert-butoxide (231 mg), and tert-butyl 4-aminopiperidine-1-carboxylate (441 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (10 mL) via syringe, followed by 1-bromo-3-fluorobenzene (350 mg, ~0.22 mL).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. A sample can be taken by syringe, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient of 5% to 25% ethyl acetate in hexanes is typically effective for eluting the product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a solid or viscous oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
General Laboratory Workflow
The successful execution of this protocol relies on a systematic and careful workflow, particularly concerning the handling of air-sensitive reagents.
Caption: A generalized workflow for the synthesis protocol.
Safety Precautions
-
Air-Sensitive Reagents: Palladium catalysts and phosphine ligands can be air-sensitive. Handle them in a well-ventilated fume hood, preferably within a glovebox or using Schlenk line techniques.[3]
-
Strong Bases: Sodium tert-butoxide is corrosive and highly reactive with water. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and carry health risks. Ensure all operations are performed in a well-ventilated fume hood away from any potential ignition sources.
-
Pressurization: Heating a sealed vessel can cause pressure buildup. Ensure the reaction vessel is not sealed airtight and has a proper pressure-release mechanism (e.g., a bubbler).
References
-
Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. Available from: [Link]
-
Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]
-
Barluenga, J., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Firth, J. D., et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
Sources
Application Note: High-Purity Isolation of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate via Automated Flash Column Chromatography
Abstract: This application note provides a detailed, robust protocol for the purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Often, crude reaction mixtures contain unreacted starting materials and by-products of similar polarity, necessitating an efficient purification strategy. This guide details a normal-phase flash column chromatography method, explaining the scientific rationale behind each step, from solvent system selection to fraction analysis. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity (>98%) and yield of the target compound.
Introduction and Principle of Separation
Tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
The target molecule possesses both non-polar (Boc-group, phenyl ring) and polar (secondary amine) functionalities, giving it an intermediate overall polarity. This characteristic makes it an ideal candidate for purification using normal-phase chromatography.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[5][6] Molecules are separated based on their differential adsorption to the silica surface; more polar compounds interact more strongly with the stationary phase and elute later, while less polar compounds travel through the column more quickly.[5] By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively separate the target compound from less polar and more polar impurities.[7]
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example | Purpose |
| Crude Product | N/A | In-house synthesis | Mixture to be purified |
| Silica Gel | Flash Chromatography Grade, 40-63 µm | Sorbent Technologies, etc. | Stationary Phase[8] |
| n-Hexane | HPLC Grade | Fisher Scientific | Non-polar mobile phase component |
| Ethyl Acetate (EtOAc) | HPLC Grade | Sigma-Aldrich | Polar mobile phase component |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for sample loading |
| Triethylamine (TEA) | Reagent Grade | Acros Organics | Mobile phase additive (optional) |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | MilliporeSigma | Reaction/Column Monitoring |
| Potassium Permanganate (KMnO₄) Stain | Lab-prepared | N/A | TLC Visualization |
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for purifying approximately 1.0 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Phase 1: Mobile Phase Selection via TLC Analysis
The key to successful column chromatography is selecting a solvent system that provides good separation of the target compound from its impurities. The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.25-0.35.
-
Prepare TLC Chambers: Add a few milliliters of various Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in DCM. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate.
-
Visualize: View the developed plate under a UV lamp (254 nm). The aromatic ring in the target compound will be UV active. Subsequently, stain the plate with KMnO₄ to visualize the amine functionality.
-
Select System: Choose the solvent system that gives the best separation, with the target spot at an Rf of ~0.3. For this compound, a system of 80:20 Hexane:EtOAc is often a good starting point.[9]
-
Rationale: An Rf of 0.25-0.35 ensures the compound will move off the baseline but will be retained long enough for effective separation from impurities.[10]
-
Phase 2: Column Preparation and Packing
Proper column packing is crucial to prevent cracking of the silica bed and ensure even flow, which leads to good separation.
-
Determine Silica Quantity: For a standard separation, a silica-to-crude ratio of 40:1 to 100:1 (w/w) is recommended.[11][12] For 1.0 g of crude material, use approximately 50 g of silica gel.
-
Prepare Slurry: In a beaker, mix the 50 g of silica gel with ~150 mL of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Stir with a glass rod until a uniform, bubble-free slurry is formed.[11]
-
Pack the Column:
-
Ensure the column is vertically clamped. Add a small plug of cotton or glass wool to the bottom if it lacks a frit.[11]
-
Add a 1 cm layer of sand.
-
Pour the silica slurry into the column in one continuous motion.
-
Gently tap the side of the column to help the silica settle evenly.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[13]
-
Phase 3: Sample Loading and Elution
-
Sample Preparation (Dry Loading): Dry loading is recommended for this compound to ensure a narrow starting band and prevent issues with sample solubility in the mobile phase.[13]
-
Dissolve the 1.0 g of crude product in a minimal amount of DCM (e.g., 5-10 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) to wash off highly non-polar impurities. Collect fractions.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A suggested gradient is provided in Table 2.
-
The flow rate should be maintained at a steady drip (flash chromatography can be accelerated with gentle air pressure).
-
| Table 2: Suggested Solvent Gradient for Elution | | :--- | :--- | :--- | | Step | Solvent System (Hexane:EtOAc) | Volume (approx.) | Purpose | | 1 | 95:5 | 200 mL | Elute non-polar impurities | | 2 | 90:10 | 200 mL | Continue elution | | 3 | 80:20 | 400 mL | Elute the target compound | | 4 | 50:50 | 200 mL | Elute more polar impurities |
Phase 4: Fraction Collection and Analysis
-
Collect Fractions: Collect fractions of approximately 20 mL each in test tubes.[11]
-
Monitor by TLC: Spot every few fractions onto a TLC plate. Develop the plate in the solvent system used for the initial TLC analysis (e.g., 80:20 Hexane:EtOAc).
-
Combine Pure Fractions: Identify the fractions containing only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure. Dry the resulting solid or oil under high vacuum to obtain the final purified product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Visualization of Workflow and Separation Principle
Caption: Workflow for the purification of the target compound.
Caption: Principle of normal-phase chromatographic separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate solvent system.[14]- Column overloaded. | - Re-optimize the mobile phase using TLC; try a shallower gradient.[15]- Reduce the amount of crude material loaded onto the column. |
| Compound "Streaking" on TLC/Column | - Compound is too acidic or basic.[12]- Sample is poorly soluble in the mobile phase. | - Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize acidic silica, which can prevent tailing of basic amines.[9][16]- Ensure the sample is fully dissolved before loading or use the dry loading method. |
| Compound Won't Elute from Column | - Mobile phase is not polar enough.[14]- Compound may have decomposed on the silica. | - Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/Methanol system).[9]- Test compound stability on a silica TLC plate before running the column.[14] Consider using neutral alumina as an alternative stationary phase. |
| Cracked or Channeled Silica Bed | - Column was packed improperly.- Solvents of vastly different polarity were mixed too quickly in the column. | - Repack the column, ensuring the slurry is homogeneous and settles evenly.- Use a gradual gradient to avoid thermal shock to the silica bed. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable; keep away from ignition sources.
-
Dichloromethane is a suspected carcinogen; handle with extreme care.
-
Silica gel dust can be harmful if inhaled; handle carefully when preparing the slurry.[11]
References
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- Creative Biogene. (n.d.). Normal Phase Chromatography.
- CHROMacademy. (n.d.). Normal Phase Chromatography.
- ALWSCI. (2025). What Is Normal Phase And Reversed Phase Chromatography?.
- Chemistry For Everyone. (2025). How Much Silica Gel To Use For Column Chromatography?.
- Chemistry LibreTexts. (2025). Running a flash column.
- Reddit. (2021). Some helpful column chromatography math.
- SiliCycle. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- Chemistry For Everyone. (2025). What Size Silica Gel To Use?.
- National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Restek. (n.d.). GC Troubleshooting Guide.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Org Prep Daily. (2006). Purifying amines on silica.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
- Beilstein Journals. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Supporting Information.
- BenchChem. (2025). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
- Supelco. (n.d.). Packed Column GC Troubleshooting Guide.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry Department.
- Beilstein Journals. (n.d.). Experimental Procedures - Synthesis of Boc-protected amines.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.
- MySkinRecipes. (n.d.). (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Sources
- 1. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Normal Phase Chromatography - Creative Biogene [microbiosci.creative-biogene.com]
- 6. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 7. chromacademy.com [chromacademy.com]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Note: A Scalable and Efficient Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. Two robust and scalable synthetic methodologies, Reductive Amination and Buchwald-Hartwig Amination, are presented. This guide is intended for researchers, chemists, and professionals in the drug development industry, offering in-depth technical insights, step-by-step protocols, safety considerations, and analytical characterization methods to ensure a successful and reproducible synthesis on a larger scale.
Introduction
The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents. The specific intermediate, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, offers a unique combination of a protected piperidine ring and a fluorinated phenylamine moiety, making it a valuable building block for introducing these features into more complex molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.
This document outlines two primary, industrially viable routes for the synthesis of this intermediate:
-
Reductive Amination: A cost-effective and straightforward one-pot reaction between N-Boc-4-piperidone and 3-fluoroaniline using a suitable reducing agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-3-fluorobenzene, offering high yields and broad functional group tolerance.[1]
The choice between these methods will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility.
PART 1: Reductive Amination Approach
This method is often preferred for its operational simplicity and the use of readily available starting materials. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from N-Boc-4-piperidone and 3-fluoroaniline, which is then reduced to the desired secondary amine.[2]
Reaction Scheme
Sources
Application Notes: Strategic Use of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate in the Synthesis of CNS Drug Candidates
Introduction: The Value of the N-Aryl-4-Aminopiperidine Scaffold in CNS Drug Discovery
The N-aryl-4-aminopiperidine framework is a privileged scaffold in modern medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with biological targets, while the basic nitrogen atom can be crucial for receptor interaction or improving pharmacokinetic properties. The incorporation of a fluorine atom on the aryl ring, as seen in tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, offers distinct advantages. The electronegativity and small size of fluorine can modulate the pKa of the secondary amine, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.
This document provides a detailed guide on the strategic application of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a versatile and commercially available building block, in the synthesis of CNS drug candidates. We will explore its utility in key synthetic transformations and provide robust, field-proven protocols.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
One of the most powerful and widely used methods for constructing C-N bonds in pharmaceutical synthesis is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction is indispensable for creating the core N-aryl piperidine structure from aryl halides or triflates. tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is an excellent nucleophile for these reactions, enabling the facile synthesis of complex tertiary amines.
Principle and Rationale: The Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2][3][4]
Key Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often preferred as they promote the reductive elimination step and are effective for coupling with less reactive aryl chlorides.[3][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic system.[4]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves two purposes: it prevents self-coupling or other side reactions at the piperidine nitrogen and enhances the solubility of the intermediate in organic solvents. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a later synthetic step.
Workflow for Buchwald-Hartwig Cross-Coupling
The following diagram illustrates a typical workflow for the synthesis of a CNS drug candidate precursor using a Buchwald-Hartwig amination.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Generic Tertiary Amine Intermediate
This protocol describes a general procedure for the coupling of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate with a generic aryl bromide.
Materials:
-
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Reagent Addition: Add tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Trustworthiness and Self-Validation: The progress of the reaction should be unequivocally confirmed by LC-MS, observing the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the expected product. The final product structure and purity should be validated by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Quantitative Data: Expected Yields
The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific aryl halide and the catalytic system used. However, for many substrates, high yields can be expected.
| Aryl Halide Type | Typical Catalyst System | Expected Yield Range |
| Electron-deficient Aryl Bromide | Pd₂(dba)₃ / XPhos | 85-95% |
| Electron-rich Aryl Bromide | Pd₂(dba)₃ / RuPhos | 75-90% |
| Heteroaryl Chloride | Pd(OAc)₂ / SPhos | 60-85% |
| Aryl Triflates | Pd(OAc)₂ / BINAP | 80-95% |
Yields are representative and may vary based on substrate and reaction scale.
Alternative Synthetic Route: Reductive Amination
While cross-coupling is powerful, reductive amination offers a complementary strategy, particularly for introducing alkyl or cycloalkyl groups to the secondary amine.[6] This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Principle and Rationale
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can be reacted with an aldehyde or ketone to form an iminium ion, which is then reduced by a hydride-based reducing agent.
Key Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate. It is also tolerant of mildly acidic conditions used to catalyze iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.
Protocol: Synthesis via Reductive Amination
Materials:
-
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, ~0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (1.0 equiv) and the carbonyl compound (1.2 equiv) in DCM.
-
Catalyst Addition: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to pre-form the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Field Insights
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a high-value intermediate for the synthesis of CNS drug candidates. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which allow for the modular and efficient construction of diverse N-aryl piperidine libraries. The Boc-protecting group provides orthogonal protection, and the 3-fluoro substituent offers a tool for fine-tuning the pharmacological properties of the final compound. For derivatization with alkyl groups, reductive amination provides a reliable and mild alternative. Mastery of these protocols enables medicinal chemists to rapidly access novel chemical matter in the pursuit of new therapies for neurological and psychiatric disorders.
References
-
De Smaele, D., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Structures of CNS-active drugs with common aryl-alkyl-amine groups.... Available from: [Link]
-
Pen-Active. Tert-Butyl 4-Cyano-4-(4-Fluorophenyl)Piperidine-1-Carboxylate. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available from: [Link]
-
PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Available from: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... Available from: [Link]
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available from: [Link]
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available from: [Link]
-
ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Available from: [Link]
-
SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available from: [Link]
-
Wikipedia. 1-Boc-4-AP. Available from: [Link]
-
MySkinRecipes. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
PubMed. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Available from: [Link]
-
National Institutes of Health. Copper-Catalyzed Electrophilic Amination of Heteroaromatic and Aromatic C–H Bonds via TMPZnCl•LiCl Mediated Metalation. Available from: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
-
National Institutes of Health. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate for the Development of Kinase Inhibitor Libraries
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers and drug development professionals on the strategic application of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate , a versatile and privileged chemical scaffold, in the construction of focused kinase inhibitor libraries. We will explore the rationale behind the scaffold's design, provide detailed, field-proven protocols for library synthesis, and outline a robust cascade for screening and validation of the resulting compounds.
Introduction: The Rationale for a Privileged Scaffold
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is one such scaffold, frequently found in approved drugs due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation.[3][4]
The strategic incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties.[5] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to optimize cell permeability and target engagement.[6][7][8][9]
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a building block that powerfully combines these features:
-
Piperidine Core: Provides a proven, drug-like scaffold.[3]
-
3-Fluorophenyl Group: The fluorine atom at the meta position offers a powerful tool to modulate binding interactions and block potential metabolic liabilities without adding significant steric bulk.[6][8]
-
Secondary Amine Linker: Serves as the primary reactive handle for library diversification.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for selective chemistry at the secondary amine, followed by a straightforward deprotection step to enable further derivatization at a second site.
This combination makes the scaffold an exceptional starting point for generating libraries of potent and selective kinase inhibitors.
Synthetic Strategy: From Scaffold to Library
The core strategy involves a two-stage diversification approach. First, the secondary amine of the scaffold is reacted with a common heterocyclic core (e.g., a pyrimidine, purine, or pyrazole), which is often essential for hinge-binding interactions in the ATP pocket of kinases. Second, following Boc deprotection, the now-free piperidine nitrogen is functionalized with a variety of substituents to explore the solvent-exposed region of the kinase active site and optimize properties.
Protocol 1: Synthesis of the Library Core via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the coupling of the title scaffold with 2,4-dichloropyrimidine, a common core in kinase inhibitors, to generate a versatile intermediate.
Workflow for Library Core Synthesis
Caption: Workflow for the synthesis of the library core intermediate.
Materials:
-
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the SNAr reaction without competing with the secondary amine nucleophile.
-
In a separate flask, dissolve 2,4-dichloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the 2,4-dichloropyrimidine solution dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine. Rationale: These washes remove residual DMF, unreacted starting materials, and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure intermediate, tert-butyl 4-((2-chloropyrimidin-4-yl)(3-fluorophenyl)amino)piperidine-1-carboxylate.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Library Diversification
This protocol describes the deprotection of the core intermediate and subsequent parallel derivatization to generate the final compound library.
Workflow for Library Diversification
Caption: Two-stage workflow for library diversification.
A. Boc Deprotection
-
Dissolve the purified intermediate from Protocol 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS until deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in EtOAc and wash with saturated aq. NaHCO₃ to neutralize the TFA salt, yielding the free secondary amine. Dry, filter, and evaporate to obtain the deprotected core, ready for diversification.
B. Parallel Acylation (Example)
-
Prepare stock solutions of the deprotected amine core in a suitable solvent like DCM or 1,2-dichloroethane.
-
Aliquot the stock solution into the wells of a 96-well plate.
-
To each well, add a solution of a unique acyl chloride (1.1 eq) from a pre-prepared library of diverse building blocks.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (1.5 eq) to each well.
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
Upon completion, quench the reactions by adding water.
-
Perform a liquid-liquid extraction directly in the plate or using a parallel workup station.
-
Evaporate the solvent to yield the crude final compounds, which can be purified by preparative HPLC-MS.
Biological Evaluation: A Kinase Inhibition Screening Cascade
Once the library is synthesized, a tiered screening approach is essential to identify potent and cell-active inhibitors efficiently.[2]
Workflow for Kinase Screening Cascade
Caption: A tiered approach for screening kinase inhibitor libraries.
Protocol 3: Biochemical Kinase Assay (ADP-Glo™ Example)
This protocol measures the amount of ADP produced in a kinase reaction; less ADP means greater inhibition.
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase-specific peptide substrate
-
ATP
-
Synthesized compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Primary Screen: a. Prepare a kinase reaction buffer containing the target kinase, its substrate, and MgCl₂. b. Add the reaction buffer to the wells of a 384-well plate. c. Add 1 µL of each library compound to the respective wells to achieve a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[10] d. Initiate the kinase reaction by adding ATP (at a concentration near its Km for the kinase). e. Incubate for 60 minutes at 30°C. f. Stop the reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. g. Convert the generated ADP to ATP and measure light output by adding the Kinase Detection Reagent. Incubate for 30 minutes. h. Measure luminescence using a plate reader.[2] i. Calculate the percent inhibition for each compound relative to controls and identify hits.
-
IC₅₀ Determination: a. For compounds identified as hits (e.g., >50% inhibition), prepare 10-point, 3-fold serial dilutions. b. Repeat the ADP-Glo™ assay using these dilutions to generate a dose-response curve. c. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal model to determine the IC₅₀ value.[2]
Protocol 4: Cellular Target Engagement Assay (Western Blot)
This protocol validates that a potent inhibitor from the biochemical assay can enter cells and inhibit the target kinase's activity.[10][11]
Step-by-Step Procedure:
-
Select a cell line known to have an active signaling pathway dependent on the target kinase.
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compound (e.g., 0.01, 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
Lyse the cells to extract total protein.[2]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a separate or stripped membrane with an antibody against the total protein of the substrate to serve as a loading control.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the bands.[2]
-
Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.
Data Summary and Interpretation
The data generated from synthesis and screening should be collated to establish a Structure-Activity Relationship (SAR).
Table 1: Hypothetical SAR Data for a Synthesized Library
| Compound ID | R-Group on Piperidine | Kinase IC₅₀ (nM) | Cellular p-Substrate EC₅₀ (nM) |
| LIB-001 | -COCH₃ (Acetyl) | 850 | 2100 |
| LIB-002 | -SO₂CH₃ (Mesyl) | 675 | 1850 |
| LIB-003 | -CO-Cyclopropyl | 95 | 250 |
| LIB-004 | -CO-Phenyl | 430 | >5000 |
Interpretation: The data in Table 1 suggests that a small, rigid acyl group like cyclopropyl (LIB-003) is significantly more potent than a small, flexible group (LIB-001) or a larger, bulkier group (LIB-004). The poor cellular activity of LIB-004, despite moderate biochemical potency, may suggest issues with cell permeability. This initial SAR provides a clear direction for the next round of inhibitor optimization.
Conclusion
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a high-value building block for the construction of kinase inhibitor libraries. Its design thoughtfully incorporates features known to impart favorable drug-like properties. By following the detailed synthetic and screening protocols outlined in these application notes, drug discovery teams can efficiently generate and evaluate novel chemical matter, accelerating the identification of lead compounds for further development. The logical, step-wise approach from scaffold selection to cellular validation provides a robust framework for success in kinase-targeted drug discovery.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- INiTS. (2020-11-26). Cell-based test for kinase inhibitors.
- Anonymous. Fluorine in drug discovery: Role, design and case studies.
- Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Dalvit, C., & Vulpetti, A. (2018). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Medicinal Chemistry, 62(5), 2218-2244.
- MySkinRecipes. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
- Al-Aboudi, A., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 2023.
- Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Smart, B. E. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2001.
- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946.
- Shah, P., & Westwell, A. D. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers, 2007.
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).
- Haidar Abdulredha, F. (2025). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. inits.at [inits.at]
Application Note: High-Throughput Analytical Methods for the Quality Control of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Abstract
This document provides detailed analytical protocols for the quantitative analysis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We present two orthogonal, robust, and validated methods: a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and a complementary Gas Chromatography (GC) method. The HPLC method is designed for high-resolution separation of the active pharmaceutical ingredient (API) from potential impurities and degradation products, making it ideal for purity assays and stability studies. The GC method offers a rapid, alternative approach for purity assessment, particularly for volatile impurities. This guide explains the scientific rationale behind method development choices, provides step-by-step protocols, and includes comprehensive validation data to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
Tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a critical building block in the development of various therapeutic agents. Its purity and stability are paramount to ensuring the safety and efficacy of the final drug product. Therefore, reliable and robust analytical methods are essential for its characterization during process development and quality control.[1][2]
Compound Structure:
-
IUPAC Name: tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
-
Molecular Formula: C₁₆H₂₃FN₂O₂
-
Molecular Weight: 294.37 g/mol
-
Key Features: The molecule possesses a UV-active fluorophenyl group, a basic secondary amine, and a thermally sensitive tert-butoxycarbonyl (Boc) protecting group. These features dictate the choice of analytical methodology.
PART I: Stability-Indicating HPLC-UV Method
Principle and Method Rationale
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for non-volatile or thermally sensitive compounds.[3] This method is designed as a stability-indicating assay, capable of separating the main compound from process-related impurities and potential degradants.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for the moderately non-polar analyte.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the timely elution of all components, from polar to non-polar. The addition of formic acid to the aqueous phase is critical. The secondary amine in the piperidine ring (pKa ~8-9) can interact with residual acidic silanols on the silica-based C18 column, leading to poor peak shape (tailing). By maintaining an acidic pH (around 2.5-3.5), the amine is protonated, minimizing these secondary interactions and ensuring a sharp, symmetrical peak.
-
Detection: The fluorophenyl group contains a strong chromophore, making UV detection highly sensitive and specific. The detection wavelength is set near the absorbance maximum of the analyte to ensure optimal sensitivity.[4]
Experimental Protocol: HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex C18, 4.6 x 150 mm, 2.6 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Standard: Tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate reference standard (>99.5% purity).
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-12 min: 30% to 95% B; 12-14 min: 95% B; 14-14.1 min: 95% to 30% B; 14.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
-
Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample using the same procedure as the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.[3]
HPLC Workflow Visualization
Sources
Experimental protocol for N-arylation of tert-butyl 4-aminopiperidine-1-carboxylate with 1-bromo-3-fluorobenzene
Application Note & Protocol: Palladium-Catalyzed N-Arylation of tert-Butyl 4-Aminopiperidine-1-carboxylate
Topic: A Detailed Experimental Protocol for the Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate via Buchwald-Hartwig Amination.
Introduction: The Significance of N-Aryl Piperidines in Drug Discovery
The N-aryl piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceutical agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The synthesis of these structures, particularly through the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the piperidine nitrogen, is a cornerstone of drug development.
This document provides a comprehensive, field-proven protocol for the N-arylation of tert-butyl 4-aminopiperidine-1-carboxylate with 1-bromo-3-fluorobenzene. This specific transformation is an exemplar of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for constructing C(aryl)-N bonds.[4][5] Its success lies in the use of a palladium catalyst, which, in concert with a specialized phosphine ligand, facilitates the coupling of an amine with an aryl halide. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[6][7][8]
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the bound amine to form a palladium-amido intermediate.
-
Reductive Elimination: This final, bond-forming step expels the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Materials, Reagents, and Equipment
Scientific integrity begins with well-defined starting materials. All reagents should be of high purity, and solvents should be anhydrous for optimal results.
| Reagent | CAS Number | Molecular Weight | Notes |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 87120-72-7 | 200.28 g/mol | Reagent grade, >98% purity |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | 175.02 g/mol | Reagent grade, >98% purity |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | Catalyst precursor |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 161265-03-8 | 578.68 g/mol | Ligand, air-stable |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Strong base, handle under inert atmosphere |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Solvent, packaged under inert gas |
Essential Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. The procedure should be performed in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The use of an air-stable ligand like Xantphos simplifies handling, but maintaining an inert atmosphere is crucial as the active Pd(0) species is oxygen-sensitive.[5][9]
-
Purging: Seal the flask with a septum, and connect it to an inert gas line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure the removal of all atmospheric oxygen and moisture.
-
Reagent Addition: Under a positive pressure of argon, add 1-bromo-3-fluorobenzene (111 µL, 1.0 mmol), followed by tert-butyl 4-aminopiperidine-1-carboxylate (240 mg, 1.2 mmol). The slight excess of the amine helps to drive the reaction to completion. Finally, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: The reaction's progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 1-bromo-3-fluorobenzene), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate as a solid.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Details |
| Product Name | tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% (post-purification) |
| Characterization Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR: Confirm the chemical structure and regiochemistry. LC-MS: Confirm the molecular weight and assess purity. |
Senior Scientist Insights: Why This Protocol Works
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is the engine of this reaction. Xantphos is a bidentate ligand whose wide bite angle is known to promote the desired reductive elimination step, preventing side reactions.[1] Other highly effective ligands for C-N coupling include bulky monophosphines from the Buchwald group, such as XPhos or BrettPhos.[6][10] The choice of ligand can be critical and is often the first parameter to screen when optimizing a new transformation.[9][10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[11] Sodium tert-butoxide is highly effective and widely used.[12][13] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher temperatures or longer reaction times.[8][14]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[5][11] They effectively solubilize the reactants and intermediates without interfering with the catalytic cycle. Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[11]
-
Inert Conditions: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Therefore, rigorous exclusion of air and moisture is paramount for achieving high yields and good catalyst turnover.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
- Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information.
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved from [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Retrieved from [Link]
-
DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
The Role of Palladium Catalysts in Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Smith, R. C., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Retrieved from [Link]
-
Lu, Z., & Twieg, R. J. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fors, B. P., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key intermediate. As a crucial building block in the development of various pharmaceutical agents, ensuring its purity is paramount.[1][2]
This document provides in-depth, field-proven insights into the two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Amination. We will explore the mechanistic origins of common side products and offer practical, step-by-step guidance to optimize your reaction conditions and streamline purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate?
The two most prevalent and scalable methods are the one-pot reductive amination of N-Boc-4-piperidone with 3-fluoroaniline and the Buchwald-Hartwig amination of an aryl halide with tert-butyl 4-aminopiperidine-1-carboxylate.[3][4]
Q2: How can I monitor the progress of the reaction and the formation of side products?
Reaction progress and the presence of impurities can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For quantitative analysis of purity and impurities in the final product, High-Performance Liquid Chromatography (HPLC) is the industry standard.[3]
Troubleshooting Guide: Reductive Amination Route
Reductive amination offers a straightforward, one-pot approach to the synthesis of the target molecule. The reaction proceeds through the formation of an imine intermediate from N-Boc-4-piperidone and 3-fluoroaniline, which is then reduced in situ to the desired secondary amine.
Diagram: Reductive Amination and Common Side Products
Caption: Reductive amination workflow and potential side product pathways.
Issue 1: Incomplete Conversion of Starting Materials
-
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of remaining N-Boc-4-piperidone and/or 3-fluoroaniline. The isolated yield of the desired product is lower than expected.
-
Causality: Inefficient imine formation is a primary cause of incomplete conversion. This can be due to suboptimal pH, steric hindrance, or insufficient reaction time.
-
Troubleshooting & Optimization:
-
pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid is common practice. If the pH is too low, the aniline will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting materials before quenching.
-
Water Scavenging: The formation of the imine is an equilibrium reaction that produces water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine, thus improving the conversion rate.
-
Issue 2: Formation of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Symptoms: Mass spectrometry analysis reveals the presence of a compound with a molecular weight corresponding to the alcohol byproduct (C₁₀H₁₉NO₃, MW: 201.26 g/mol ).[3]
-
Causality: This side product arises from the direct reduction of the starting ketone, N-Boc-4-piperidone, by the reducing agent. This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄), which can reduce both the imine and the ketone.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Employ a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as its reduced reactivity allows for the in-situ reduction of the formed imine without significant reduction of the starting ketone.[5]
-
Staged Addition: If using a less selective reducing agent, consider a two-step, one-pot procedure. First, allow the imine to form completely by stirring the ketone and aniline together for a period. Then, introduce the reducing agent.
-
| Side Product | Common Cause | Mitigation Strategy |
| Unreacted Starting Materials | Inefficient imine formation | Optimize pH, extend reaction time, use a dehydrating agent. |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Non-selective reducing agent | Use a selective reducing agent like NaBH(OAc)₃. |
Troubleshooting Guide: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][6] This method couples tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide, such as 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene. While highly versatile, this reaction is sensitive to various parameters, and side product formation can be a challenge.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig catalytic cycle and potential side reactions.
Issue 1: Hydrodehalogenation of the Aryl Halide
-
Symptoms: Formation of fluorobenzene as a byproduct, detected by GC-MS. This consumes the aryl halide, leading to lower yields of the desired product.
-
Causality: This side reaction can occur via a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-amido intermediate.[6] It can also be promoted by certain bases and solvent impurities.
-
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can promote the desired reductive elimination over side reactions.[7]
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ may be employed for sensitive substrates, but often require higher temperatures.
-
Solvent Purity: Ensure the use of anhydrous and deoxygenated solvents (e.g., toluene, dioxane) to minimize side reactions.
-
Issue 2: Formation of Di-arylated Amine
-
Symptoms: Detection of a higher molecular weight byproduct corresponding to the coupling of two molecules of the aryl halide to the piperidine amine nitrogen.
-
Causality: This can occur if the primary amine on the piperidine starting material undergoes a second arylation. While less common with bulky substrates, it can be a competing pathway, especially with highly reactive catalyst systems.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess of the amine component to favor the mono-arylation product.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the second coupling reaction.
-
Ligand Choice: Certain ligands may favor the mono-arylation product more selectively. Screening of different phosphine ligands can be beneficial.
-
Issue 3: Low or No Conversion
-
Symptoms: The reaction fails to proceed, with starting materials remaining largely unconsumed.
-
Causality: This can be due to catalyst deactivation, poor choice of catalyst/ligand combination for the specific aryl halide, or issues with the reagents. Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized catalyst systems.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand: Ensure the palladium precatalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. For less reactive aryl chlorides, consider using more active, specialized ligands (e.g., G3 or G4 palladacycle precatalysts).
-
Reagent Purity: The purity of the base and solvent is crucial. Use freshly opened or properly stored reagents.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can poison the palladium catalyst.
-
| Side Product | Common Cause | Mitigation Strategy |
| Hydrodehalogenation | Competing β-hydride elimination | Optimize ligand and base selection; use anhydrous, deoxygenated solvents. |
| Di-arylated Amine | Second arylation of the primary amine | Control stoichiometry, lower reaction temperature, screen ligands. |
| Low/No Conversion | Catalyst deactivation, poor catalyst choice | Use high-quality reagents, ensure inert atmosphere, select appropriate catalyst for the aryl halide. |
Purification Strategies
The purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate often involves column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from both less polar side products (like fluorobenzene) and more polar impurities.
References
- A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
- A General Strategy for N–(Hetero)
- Common side products in the synthesis of tert-butyl 4-(methylamino)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH.
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.
- Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.
- English - Economic and Social Council.
- News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
- 1-Boc-4-AP. Wikipedia.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University.
- TERT-BUTYL 3-(4-AMINOPHENYL)
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- tert-butyl (3S,4R)
- tert-Butyl 3-(3-amino-4-fluorophenyl)piperidine-1-carboxylate.
- (S)-tert-Butyl 3-(4-aminophenyl)
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
Sources
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
How to improve the yield of Buchwald-Hartwig amination for electron-deficient anilines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling electron-deficient anilines via Buchwald-Hartwig amination presents a unique set of challenges. The reduced nucleophilicity of these substrates can lead to sluggish reactions, low yields, and frustrating side products. This guide is designed to provide you with expert insights and practical, field-proven solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?
A: The fundamental issue is the electronic nature of your substrate. Electron-withdrawing groups (EWGs) on the aniline ring significantly decrease the electron density on the nitrogen atom through both inductive and resonance effects.[1] This has two major consequences for the Buchwald-Hartwig catalytic cycle:
-
Reduced Nucleophilicity: The nitrogen's lone pair is less available to coordinate with the palladium center, making the initial steps of amine binding and subsequent deprotonation more difficult and slower.[1]
-
Slower Reductive Elimination: The final, C-N bond-forming reductive elimination step is often the rate-limiting step in these couplings. The electron-deficient nature of the amido intermediate can disfavor this crucial step, leading to incomplete conversion.[2]
Essentially, the very features that make your aniline "electron-deficient" also make it a poor reaction partner under standard conditions.
Q2: My standard catalyst system (e.g., Pd(OAc)₂ with a simple phosphine ligand) is failing. What is the most critical parameter to change?
A: Your first and most impactful change should be to the ligand and palladium source . For challenging substrates like electron-deficient anilines, older generation ligands are rarely effective. You must move to modern, specialized catalyst systems.
-
Use Electron-Rich, Bulky Ligands: State-of-the-art biaryl phosphine ligands are designed to accelerate the key steps of the catalytic cycle.[1] Their steric bulk promotes the desired reductive elimination over competing side reactions, while their electron-donating properties facilitate the initial oxidative addition step.[2][3]
-
Employ a Well-Defined Precatalyst: Rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use an air-stable, well-defined palladium precatalyst.[4] G3 and G4 precatalysts (e.g., XPhos Pd G3) provide more consistent and reproducible generation of the active catalyst, leading to higher and more reliable yields.[1][5]
Q3: I'm observing significant hydrodehalogenation of my aryl halide. What causes this side reaction and how can I minimize it?
A: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction that competes directly with your desired C-N bond formation.[6] It typically arises from β-hydride elimination from the palladium-amido complex, a pathway that becomes more prevalent when the desired reductive elimination is slow.
To minimize this:
-
Steric Hindrance is Key: Employ bulky biaryl phosphine ligands (see Table 1). The steric environment created by ligands like XPhos or BrettPhos physically obstructs the conformation required for β-hydride elimination, thereby favoring the productive C-N coupling pathway.[7]
-
Control Temperature: While higher temperatures are often needed to drive the reaction, excessive heat can sometimes favor decomposition pathways. If hydrodehalogenation is severe, consider slightly reducing the reaction temperature and extending the reaction time.
-
Ensure a Rigorously Inert Atmosphere: Oxygen can degrade the catalyst, leading to palladium black and other inactive species that can promote side reactions.[5] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
Troubleshooting Guide: Specific Scenarios
Scenario 1: I've upgraded to a modern ligand, but my conversion is still poor.
Question: What should I investigate next? My base is sodium tert-butoxide.
Answer: Your base is the next critical parameter. The N-H bond of an electron-deficient aniline is more acidic, but its deprotonation within the catalytic cycle still requires a sufficiently strong and soluble base.
-
Base Strength & Solubility: Sodium tert-butoxide (NaOtBu) is a strong base and a good starting point.[1] However, its solubility can be limited in common solvents like toluene. If the reaction mixture is a thick, unstirrable slurry, the base may not be effective.
-
Alternative Strong Bases: Consider switching to lithium bis(trimethylsilyl)amide (LHMDS), which is often more soluble and can be more effective in difficult couplings.[5] Potassium tert-butoxide (KOtBu) is another strong option.
-
Weaker Bases (with caution): For substrates with highly base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this almost always requires higher temperatures, longer reaction times, and a highly active catalyst system.[5][6]
Scenario 2: My reaction seems to start but then stalls. Could my solvent be the issue?
Question: I'm using toluene. Are there better options for these substrates?
Answer: While toluene is an excellent and common choice for Buchwald-Hartwig aminations, solvent choice can be crucial.[8]
-
Anhydrous & Degassed is Non-Negotiable: First, ensure your solvent is rigorously anhydrous and has been degassed (e.g., by freeze-pump-thaw or sparging with argon for at least 30 minutes). Water and oxygen are catalyst poisons.[5]
-
Alternative Solvents: 1,4-dioxane is another widely used solvent that can sometimes offer better solubility for the various species in the catalytic cycle.[8][9] For more polar substrates, tetrahydrofuran (THF) can also be effective, although its lower boiling point limits the accessible temperature range.[6]
Data & Protocols
Table 1: Recommended Ligands & Precatalysts for Electron-Deficient Anilines
| Ligand/Precatalyst | Key Features | Typical Substrates |
| XPhos / XPhos Pd G3 | Highly active, bulky, and electron-rich. Excellent general ligand for challenging couplings.[1][7] | Nitroanilines, cyanoanilines, halo-substituted anilines. |
| RuPhos / RuPhos Pd G3 | Similar to XPhos but can be superior for some secondary amines and heteroaromatic substrates.[1][7] | Sterically hindered anilines, heterocyclic amines. |
| BrettPhos / BrettPhos Pd G3 | Exceptionally bulky, promotes very fast reductive elimination.[1][7] | Useful for monoarylation of primary amines and couplings at lower temperatures. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes. Can offer superior stability and activity.[3] | Particularly effective for aryl chlorides and other difficult couplings. |
Table 2: Base Selection Guide
| Base | pKaH (approx.) | Common Solvents | Key Considerations |
| NaOtBu | 19 | Toluene, Dioxane | Standard choice, strong. Can have poor solubility.[1] |
| KOtBu | 19 | Toluene, Dioxane, THF | Similar to NaOtBu, sometimes more reactive. |
| LHMDS | 26 | Toluene, THF | Very strong, often more soluble than alkoxides. Good for very weak N-H bonds.[5] |
| K₃PO₄ / Cs₂CO₃ | 12.3 / 10.3 | Dioxane, Toluene | "Weaker" bases. Used for base-sensitive substrates, but require more forcing conditions.[5][6] |
Visualizations
Caption: The Buchwald-Hartwig catalytic cycle. For electron-deficient anilines, the Deprotonation and Reductive Elimination steps are often slow and problematic.
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig aminations of electron-deficient anilines.
Optimized Experimental Protocol
Protocol: Palladium-Catalyzed Coupling of an Aryl Halide with an Electron-Deficient Aniline Using an XPhos Precatalyst
This protocol is a general starting point and may require optimization for specific substrates.
Preparation (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-deficient aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[1]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Seal the vessel with a septum or screw cap. If not in a glovebox, immediately evacuate and backfill the vessel with argon or nitrogen gas (repeat this cycle three times).
Reaction:
-
Through the septum, add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution) via syringe.[1]
-
Place the sealed vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS.
Workup:
-
Once the reaction is complete (or has stalled), cool the vessel to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
References
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines - Benchchem.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available from: [Link]
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting low conversion in the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion or yield can often be traced back to fundamental experimental parameters. The following workflow should be your first line of defense against a failing reaction.
Caption: General workflow for diagnosing synthesis problems.
Method 1: Reductive Amination of N-Boc-4-piperidone with 3-Fluoroaniline
This is one of the most common and direct routes, involving the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-fluoroaniline in the presence of a selective reducing agent.
Caption: Key pathways in the reductive amination reaction.
Frequently Asked Questions (FAQs): Reductive Amination
Question 1: My reaction is very slow or stalls with significant amounts of starting material remaining. What is the likely cause?
Answer: This is a classic issue in reductive aminations involving weakly nucleophilic anilines. The rate-limiting step is often the initial formation of the imine/iminium ion intermediate, which exists in equilibrium with the starting materials.[1]
-
Root Cause 1: Inefficient Water Removal. The condensation of the ketone and amine to form the imine releases water. According to Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials.
-
Root Cause 2: Insufficient Acid Catalysis. Imine formation is often catalyzed by mild acid. For ketone substrates, an acid catalyst is generally required to protonate the carbonyl, making it more electrophilic for the attack by the weakly nucleophilic aniline.[2]
-
Root Cause 3: Low Reactivity of Aniline. 3-Fluoroaniline is an electron-deficient, and therefore weakly basic and nucleophilic, amine. This inherently slows down the initial addition to the carbonyl.[3]
Troubleshooting Steps:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å, activated) into the reaction mixture to sequester water as it is formed.
-
Introduce an Acid Catalyst: Add a catalytic amount (e.g., 0.5-1.0 equivalents) of acetic acid. This protonates the carbonyl, accelerating the initial nucleophilic attack.[2]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. However, be cautious as this may also promote side reactions depending on the reducing agent used.
-
Pre-form the Imine: In difficult cases, stir the ketone, amine, and acid catalyst in a solvent like toluene at elevated temperature with a Dean-Stark trap to azeotropically remove water. Once imine formation is complete (monitor by TLC/LC-MS), cool the reaction and add the reducing agent.
Question 2: The main impurity I'm isolating is tert-Butyl 4-hydroxypiperidine-1-carboxylate. How can I prevent this?
Answer: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone faster than, or competitive with, the imine intermediate.[4][5] This is a problem of chemoselectivity.
-
Root Cause: Non-Selective Reducing Agent. A powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[5] If imine formation is slow, the ketone will be reduced.
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: The reagent of choice for this situation is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[2][3][6] STAB is a milder, sterically hindered hydride donor that selectively reduces protonated imines much faster than it reduces ketones, making it ideal for one-pot reductive aminations.[6][7]
-
Control Stoichiometry: Ensure you are not using a large excess of the reducing agent. A typical stoichiometry is 1.2 to 1.5 equivalents of STAB relative to the limiting reagent.
-
Optimize pH: The reaction should be run under weakly acidic conditions (often achieved by adding acetic acid). This ensures the imine is protonated to form the more reactive iminium ion, which is preferentially reduced.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions over ketones.[2] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reagents, compatible with STAB.[2][6] |
| Catalyst | Acetic Acid (0.5 - 1.0 equiv.) | Accelerates imine formation with ketones.[2] |
| Additives | Activated Molecular Sieves (4Å) | Removes water to drive imine formation equilibrium.[8] |
| Temperature | Room Temperature to 40 °C | Balances reaction rate without promoting side reactions. |
Method 2: Buchwald-Hartwig Amination
This powerful cross-coupling reaction involves forming the C-N bond between an aryl halide (e.g., 1-bromo-3-fluorobenzene) and tert-butyl 4-aminopiperidine-1-carboxylate using a palladium catalyst.[9] While highly versatile, its success is critically dependent on the interplay between the catalyst, ligand, base, and solvent.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question 1: My reaction shows no conversion. Where do I start troubleshooting?
Answer: A complete lack of reactivity in a Buchwald-Hartwig coupling often points to a deactivated catalyst or improper reaction setup.
-
Root Cause 1: Catalyst Poisoning/Deactivation. The active Pd(0) species is sensitive to oxygen.[10] Impurities in starting materials or solvents can also act as catalyst poisons.
-
Root Cause 2: Inactive Pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This step can sometimes be inefficient.[11]
-
Root Cause 3: Improper Base Selection. The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, which precedes the final bond-forming step.[12][13] An inappropriate base can halt the catalytic cycle.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and run under a positive pressure of an inert gas.
-
Verify Reagent Quality: Use freshly opened, high-purity solvents and reagents. Anhydrous toluene or dioxane are common solvents.[11]
-
Re-evaluate Your Base: For coupling a piperidine derivative, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11][12] Weaker bases like K₂CO₃ are often insufficient for this type of amine.
Question 2: My conversion is low, and I see hydrodehalogenation of my aryl halide (e.g., formation of fluorobenzene). What causes this side reaction?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[9][14]
-
Root Cause: Slow Reductive Elimination. The final, product-forming step of the catalytic cycle is reductive elimination. If this step is slow relative to competing pathways like β-hydride elimination, side products will form. The rate of reductive elimination is highly dependent on the ligand.
Troubleshooting Steps:
-
Change the Ligand: This is the most critical parameter. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) is known to dramatically accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[9][15]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can sometimes favor decomposition pathways. Screen a range of temperatures (e.g., 80-110 °C).[12]
-
Consider the Halide: Aryl bromides are generally a good balance of reactivity and cost. Aryl chlorides are less reactive and require more specialized, highly active catalyst systems.[12][16] Aryl iodides can sometimes inhibit the catalyst.[11][17] If you are using an aryl chloride and failing, consider switching to the corresponding bromide.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Provides a reliable source of active Pd(0).[11] |
| Ligand | RuPhos, XPhos, or BrettPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[9][15] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-coordinating base suitable for aliphatic amines.[11][12] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Standard non-polar solvents for this coupling.[11] |
| Aryl Halide | 1-Bromo-3-fluorobenzene | Good reactivity profile for Buchwald-Hartwig amination. |
Experimental Protocols
Protocol 1: Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.), 1,2-dichloroethane (DCE, ~0.2 M), and 3-fluoroaniline (1.05 equiv.).
-
Add acetic acid (1.0 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.4 equiv.) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1.5-3 mol% if not using a pre-catalyst).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (~0.1 M), followed by tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv.) and 1-bromo-3-fluorobenzene (1.0 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).
- Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. (2014).
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014).
- Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. (n.d.).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Journal of the American Chemical Society. (2024).
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.).
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. (2024).
- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook. (n.d.).
- Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed. (2024).
- Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination - Bioconjugate Chemistry. (2025).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.).
- Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024).
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ResearchGate. (2025).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega. (2020).
- Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. (2025).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. - Semantic Scholar. (n.d.).
- (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - MySkinRecipes. (n.d.).
- A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (2025).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides - Journal of the American Chemical Society. (n.d.).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2024).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Reductive amination - Wikipedia. (n.d.).
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). - ResearchGate. (n.d.).
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (2025).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).
- Myers Chem 115. (n.d.).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Removal of palladium catalyst from tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate product
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for the Removal of Palladium Catalyst from tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate Product
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium from your active pharmaceutical ingredient (API), tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a common intermediate synthesized via Buchwald-Hartwig amination.[1][2] Achieving exceptionally low levels of palladium is critical for meeting stringent regulatory requirements and ensuring the safety and efficacy of the final drug product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my API?
Palladium is a crucial catalyst in many modern organic syntheses, particularly in C-N cross-coupling reactions.[3] However, residual palladium in the final API is a significant concern for several reasons:
-
Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in drug products.[4][5][6][7][8] Palladium is classified as a Class 2B element, requiring a risk assessment and control.[5][6][8]
-
Patient Safety: Palladium compounds can have toxicological effects, and their levels must be minimized to ensure patient safety.[9]
-
Catalytic Activity: Trace amounts of residual palladium can potentially catalyze unwanted side reactions in the final drug product, affecting its stability and shelf-life.
Q2: What are the regulatory limits for palladium that I need to meet?
The ICH Q3D guideline sets a Permitted Daily Exposure (PDE) for palladium. The acceptable concentration in your API depends on the maximum daily dose of the final drug product. For oral drug products, the PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm.[8][10][11]
| ICH Q3D Guideline for Palladium | |
| Element | Palladium (Pd) |
| Class | 2B[5][6][8] |
| Oral PDE | 100 µ g/day [10] |
| Parenteral PDE | 10 µ g/day [10] |
| Typical Concentration Limit (Oral) | 10 ppm[10][11] |
Q3: What are the primary methods for removing palladium from an API?
The most common and effective methods involve adsorption, crystallization, and chromatography.[9][12]
-
Adsorption (Scavenging): This is the most widely used technique, employing solid-supported materials (scavengers) that bind selectively to palladium. Common scavengers include activated carbon and functionalized silica or polymers.[9][12]
-
Crystallization: While a fundamental purification technique, its effectiveness for palladium removal can be variable. Sometimes, palladium species can co-crystallize with the product.[4]
-
Chromatography: Techniques like column chromatography can separate the API from the catalyst, but they are often less practical and more costly for large-scale production.[12]
Q4: How do I choose the best palladium removal method for my process?
The optimal choice is system-dependent and is influenced by the palladium species present, the solvent, temperature, and the properties of your API.[3] A decision-making workflow, as outlined below, can guide your selection process. The nature of the palladium residue is a critical factor; homogeneous (dissolved) palladium species from reactions like Buchwald-Hartwig require different strategies than heterogeneous catalysts like Pd/C.[12][13][14]
Palladium Removal Decision Workflow
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guide
Problem 1: After my reaction work-up and filtration, my product still contains very high levels of palladium (>200 ppm).
-
Underlying Cause: This is a classic sign of homogeneous palladium contamination. In a Buchwald-Hartwig amination, the active catalyst is a soluble palladium complex.[3] Simple filtration of the reaction mixture, even through a fine filter aid like Celite®, will not remove these dissolved species.[12]
-
Solution: You must employ a scavenging technique to capture the dissolved palladium.
-
Select a Scavenger: The two primary choices are activated carbon and functionalized silica scavengers.
-
Activated Carbon: A cost-effective first choice. It has a high surface area and can adsorb a wide range of palladium species.[15][16] However, it can sometimes adsorb the desired product, leading to yield loss.[3][11]
-
Functionalized Silica Scavengers: These materials, such as those bearing thiol (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT) groups (e.g., ISOLUTE® Si-TMT), offer higher selectivity for palladium.[9][17][18] They are an excellent choice for high-value APIs where maximizing yield is paramount.[19]
-
-
Implementation: Follow a standardized scavenging protocol (see Experimental Protocols section below). The general process involves stirring a solution of your crude product with the scavenger for a set period, followed by filtration to remove the scavenger now bound with palladium.[12][20]
-
Problem 2: I used a scavenger, but the palladium level is still above the 10 ppm limit.
-
Underlying Cause: The scavenging process may be inefficient due to several factors:
-
Suboptimal Conditions: The contact time, temperature, or solvent may not be ideal for the chosen scavenger.[3]
-
Incorrect Scavenger: The palladium in your mixture may exist in multiple oxidation states (e.g., Pd(0), Pd(II)), and the selected scavenger may not be effective against all species.[3] For instance, thiol-based scavengers are generally excellent for Pd(II), while other types might be better for Pd(0) clusters.
-
Insufficient Scavenger: The amount of scavenger used may be too low to capture all the palladium.
-
-
Troubleshooting Steps:
-
Optimize Conditions: Systematically vary the scavenging parameters. Increase the stirring time (e.g., from 2 hours to 18 hours) and/or the temperature (e.g., from room temperature to 45-60 °C).[3][12]
-
Screen Different Scavengers: If optimization fails, the scavenger itself is likely the issue. Test a panel of scavengers with different functional groups. A thiol-based scavenger, a TMT-based scavenger, and activated carbon would be a good screening set.
-
Consider a Pre-treatment Step: In complex cases, you can use a mild oxidant (like air) or a reductant to convert the various palladium species into a single, more readily scavenged form before adding the primary scavenger.[12]
-
| Palladium Scavenger Selector Guide | |||
| Scavenger Type | Primary Target Species | Advantages | Considerations |
| Activated Carbon | Broad spectrum (Pd(0), Pd(II)) | Low cost, widely available.[3] | Potential for product loss, lot-to-lot variability.[11] |
| Thiol-functionalized Silica | Pd(II), other metals (Cu, Ag, Pt) | High selectivity, good for removing specific oxidation states.[17][19] | Higher cost, may be less effective for Pd(0). |
| TMT-functionalized Silica | Broad spectrum (Pd(0), Pd(II)) | Very high efficiency for various Pd species.[17] | Higher cost. |
Problem 3: My product yield dropped significantly after using activated carbon.
-
Underlying Cause: Your product, tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, likely has some affinity for the activated carbon surface, leading to co-adsorption with the palladium.[11]
-
Troubleshooting Steps:
-
Reduce Carbon Loading: Perform experiments to find the minimum amount of activated carbon required to meet the palladium specification. Start with a lower loading (e.g., 0.2 wt equivalent vs. crude product) and increase if necessary.[3]
-
Thoroughly Wash the Filter Cake: After filtering off the activated carbon, wash the carbon cake extensively with fresh, clean solvent to recover as much adsorbed product as possible.
-
Switch to a More Selective Scavenger: This is the most robust solution. A functionalized silica scavenger is designed to bind specifically to metals and will have a much lower affinity for your organic API, preserving your yield.[11][19] A study on the drug candidate PF-06651600 showed a remarkable recovery of >99% after scavenging, demonstrating the value of selective adsorbents.[11]
-
Problem 4: I performed a recrystallization, but the palladium content didn't decrease.
-
Underlying Cause: Palladium complexes can sometimes become trapped within the crystal lattice of the API during crystallization.[4] This is especially true if the palladium species has structural similarities or can form specific interactions with your molecule. In some cases, crystallization can unfortunately concentrate the metal impurity.[4]
-
Troubleshooting Steps:
-
Scavenge Before Crystallization: The most reliable workflow is to remove the bulk of the palladium using a scavenger from the crude solution first, and then use crystallization as the final polishing step to remove other organic impurities.[3]
-
Use a Chelating Additive in the Mother Liquor: If you must rely on crystallization, consider adding a strong palladium-chelating agent, such as N-acetylcysteine or thiourea, to the crystallization solvent.[9] These additives will bind to the palladium and keep it dissolved in the mother liquor, preventing it from co-crystallizing with your product.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with Functionalized Silica
-
Dissolution: Dissolve the crude tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate product in a suitable organic solvent (e.g., Ethyl Acetate, THF, DCM) to make a ~0.1 M solution.[12]
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or TMT), typically 3-5 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture vigorously at a temperature between 25 °C and 60 °C. The optimal time and temperature should be determined experimentally but a typical range is 2 to 18 hours.[3][12]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[12]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis using ICP-MS to confirm that the level is below the required limit (<10 ppm).[9]
Scavenger Screening Workflow
Caption: Experimental workflow for screening palladium scavengers.
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Organic Process Research & Development. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. [Link]
-
Journal of Fluorine Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
- Organic Process Research & Development. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [https://pubs.acs.org/doi/10.1021/op060183+
-
RSC Publishing. (2025, September 5). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
ResearchGate. (2025, August 6). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
PubMed. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. [Link]
-
Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. [Link]
-
Qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
-
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
MySkinRecipes. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
ACS Publications. Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]ceedings/iwmecs-15/25842270)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. labcorp.com [labcorp.com]
- 9. arborassays.com [arborassays.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qualitas1998.net [qualitas1998.net]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. sopachem.com [sopachem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apolloscientific.co.uk [apolloscientific.co.uk]
- 20. m.youtube.com [m.youtube.com]
Stability and storage conditions for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Welcome to the technical support guide for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, with a focus on identifying and resolving problems related to its stability and storage.
Scenario 1: Inconsistent or Unexpected Analytical Results (e.g., NMR, LC-MS)
Question: My recent analytical data for a stock solution of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate shows unexpected peaks. What could be the cause?
Answer: The appearance of unexpected peaks in your analytical data often points to degradation of the compound. The two most probable degradation pathways for this molecule are hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and oxidation of the secondary amine.
Causality behind Experimental Choices:
-
Boc Group Hydrolysis: The Boc group is susceptible to cleavage under acidic conditions. If your stock solution was prepared in a protic solvent or exposed to acidic contaminants, this protective group can be removed, leading to the formation of 4-((3-fluorophenyl)amino)piperidine.
-
Oxidation: The secondary amine is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This can result in the formation of various oxidation byproducts.
Step-by-Step Protocol for Investigation:
-
Review Solution Preparation and Storage:
-
Confirm the solvent used for your stock solution. For long-term storage, aprotic solvents such as anhydrous DMSO or DMF are recommended.
-
Verify the storage conditions. Solutions should be stored at -20°C or -80°C and protected from light.[1]
-
Assess the frequency of freeze-thaw cycles. Repeated cycling can introduce moisture and accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.
-
-
pH Check: If your solvent is amenable, check the pH of your stock solution. An acidic pH could indicate contamination and explain the hydrolysis of the Boc group.
-
Fresh Sample Analysis: Prepare a fresh solution from your solid stock of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate and acquire analytical data immediately. Compare this to the data from your older stock solution to confirm if degradation has occurred over time.
-
Inert Atmosphere: When preparing and handling solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Diagram: Troubleshooting Workflow for Unexpected Analytical Results
Caption: Workflow for troubleshooting unexpected analytical results.
Scenario 2: Change in Physical Appearance of Solid Compound
Question: My solid sample of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate has changed color (e.g., from white to off-white/yellow) and appears clumpy. Is it still usable?
Answer: A change in the physical appearance of the solid compound is a strong indicator of degradation. Discoloration often suggests oxidation, while clumping may indicate the absorption of moisture, which can lead to hydrolysis.
Causality behind Experimental Choices:
-
Moisture Absorption: The compound may be hygroscopic. Absorbed water can lead to the formation of hydrates and potentially initiate hydrolysis of the Boc group, even in the solid state over extended periods.
-
Oxidation: Exposure to air and light can cause oxidation of the amine functionality, leading to colored impurities.
Step-by-Step Protocol for Assessment:
-
Review Storage Conditions:
-
Ensure the container is tightly sealed and stored in a dry environment.[2] The use of a desiccator is highly recommended.
-
Confirm that the compound has been protected from light.
-
-
Purity Re-evaluation:
-
Dissolve a small amount of the discolored solid in a suitable solvent and analyze it by LC-MS or another appropriate method to determine its purity.
-
Compare the results to the certificate of analysis that was provided with the compound upon receipt.
-
-
Usability Decision:
-
If the purity is still within an acceptable range for your application, you may be able to proceed with its use. However, for sensitive applications, it is strongly advised to use a fresh, un-degraded lot of the compound.
-
If significant degradation is observed, the material should be disposed of according to your institution's chemical waste guidelines.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. While some suppliers may ship at room temperature for short durations, long-term storage at -20°C is recommended to minimize the risk of degradation.[1] Storing in a desiccator will help prevent moisture absorption.
Q2: What solvents are recommended for preparing stock solutions?
A2: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions for long-term storage. Avoid using protic solvents like methanol or water for stock solutions that will be stored for extended periods, as they can contribute to the hydrolysis of the Boc-protecting group.
Q3: How should I handle the compound to minimize degradation?
A3: Handle the compound in a well-ventilated area, and for sensitive applications, consider handling under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon).[2] Avoid repeated opening and closing of the main container. It is best practice to weigh out the desired amount of material and securely reseal the main container immediately.
Q4: What are the known incompatibilities for this compound?
A4: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can cause rapid degradation.[1][3]
Q5: What are the primary hazardous decomposition products?
A5: In the event of a fire or thermal decomposition, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3]
| Storage Parameter | Recommendation | Rationale |
| Temperature (Solid) | -20°C (long-term) | Minimizes oxidation and hydrolysis |
| Temperature (Solution) | ≤ -20°C in an appropriate solvent | Slows degradation in solution |
| Atmosphere | Dry; inert gas (e.g., N₂) for sensitive applications | Prevents moisture absorption and oxidation |
| Light | Protect from light (amber vial) | Prevents photo-degradation |
| Container | Tightly sealed | Prevents exposure to air and moisture |
Diagram: Potential Degradation Pathways
Caption: Key degradation pathways for the compound.
References
- Advanced ChemBlocks. tert-butyl (3S,4R)
- Echemi. 3-(4-AMINO-PHENYL)
- AAPPTec. 1-Boc-4-(N-Boc-amino)
- MedChemExpress. tert-Butyl 4-(4-aminophenoxy)
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- Fisher Scientific.
- Fisher Scientific. tert-Butyl 4-[4-(aminomethyl)
- Capot Chemical. Tert-butyl 3-(4-aminophenyl)
- TCI Chemicals. tert-Butyl 4-(4-Aminophenyl)
- BLDpharm. (3R,4S)
- Ark Pharma Scientific Limited.
- PubChem. tert-Butyl (3S,4S)
- Pharmaffiliates. tert-Butyl 4-((2-aminopyridin-3-yl)amino)
- ChemicalBook. tert-butyl (3R,4S)
- MySkinRecipes. (3R,4S)
Sources
Identifying and minimizing byproducts in the synthesis of fluorinated piperidine compounds
Technical Support Center: Synthesis of Fluorinated Piperidine Compounds
Welcome to the technical support center for the synthesis of fluorinated piperidine compounds. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered in the laboratory. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot current issues but also to proactively design more robust synthetic routes. Our focus is on ensuring the scientific integrity of your work through reproducible, self-validating methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying Common Byproducts
Question 1: My reaction to hydrogenate a fluoropyridine is complete, but my yield of the desired fluorinated piperidine is low. What is the most likely byproduct?
The most common and often significant byproduct in the hydrogenation of fluoropyridines is the corresponding hydrodefluorinated piperidine .[1][2] This occurs when the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the reduction process. In cases of multi-fluorinated pyridines, you may see a mixture of products with single and double hydrodefluorination.[1][3]
Mechanism Snapshot: Desired Pathway vs. Hydrodefluorination The catalytic cycle for hydrogenation on a metal surface (e.g., Palladium) involves the adsorption of the fluoropyridine. While the desired pathway leads to the saturation of the aromatic ring, a competing pathway allows for the hydrogenolysis of the C-F bond, which is thermodynamically accessible.
Question 2: How can I definitively identify and quantify hydrodefluorination byproducts?
A combination of analytical techniques is the most robust approach.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. The desired fluorinated piperidine will have a characteristic signal. The absence or diminished intensity of this signal, coupled with the potential appearance of new ¹⁹F signals from partially defluorinated intermediates, is a strong indicator. For quantification, you can use an internal standard with a known fluorine content (e.g., hexafluorobenzene) before workup.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the desired product from the non-fluorinated byproduct. The mass spectrum will clearly show the loss of 18 atomic mass units (F replaced by H) for each hydrodefluorination event.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile derivatives, LC-MS can similarly distinguish products based on their mass-to-charge ratio.
Table 1: Comparison of Key Analytical Techniques
| Technique | Strengths | Limitations |
|---|---|---|
| ¹⁹F NMR | Direct detection of fluorine environments, excellent for quantification with an internal standard, non-destructive.[5] | Requires specialized equipment; may not distinguish between certain isomers without advanced 2D NMR. |
| GC-MS | Excellent separation of volatile compounds, provides molecular weight information for clear identification of byproduct masses.[6] | Requires derivatization for non-volatile compounds; thermal degradation is possible. |
| LC-MS | Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones. | Ionization efficiency can vary significantly between compounds, making quantification less straightforward without standards. |
Section 2: Minimizing Byproducts in Catalytic Hydrogenation
Question 3: I've confirmed hydrodefluorination is my main issue. How can I suppress this side reaction during the hydrogenation of a fluoropyridine?
Hydrodefluorination is a known challenge, often linked to catalyst choice and reaction conditions.[3] Here are several strategies to minimize it:
-
Catalyst Selection: While various catalysts are used, heterogeneous palladium catalysts are common.[1] However, rhodium-based catalysts, particularly in dearomatization-hydrogenation (DAH) processes, have shown great success in preserving the C-F bond.[4][7]
-
Use of Additives:
-
Brønsted Acids: Adding a Brønsted acid can protonate the Lewis-basic nitrogen of the pyridine. This prevents catalyst poisoning and has been shown to influence the reaction pathway, potentially suppressing hydrodefluorination.[1][3]
-
Borane Reagents: In the Dearomatization-Hydrogenation (DAH) process, a borane reagent like pinacol borane (HBpin) is used. It first dearomatizes the pyridine ring, which also protects the nitrogen from poisoning the catalyst. The resulting dienes are then hydrogenated under milder conditions, which helps avoid C-F bond cleavage.[4][7] Using an excess of the borane reagent can further reduce hydrodefluorinated side-products.[4]
-
-
Reaction Parameter Optimization:
-
Hydrogen Pressure: Lowering the H₂ pressure can sometimes reduce hydrodefluorination, though it may also slow the desired reaction. Careful optimization is required.
-
Temperature: High temperatures can promote C-F bond cleavage. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.
-
Workflow for Minimizing Hydrodefluorination
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Welcome to the dedicated technical support center for challenges encountered during the purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and procedural details necessary to overcome common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Q1: What are the most common impurities I should expect after the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate via reductive amination?
A1: The impurity profile can vary based on the specific reaction conditions, but common impurities often include:
-
Unreacted starting materials: 1-Boc-4-piperidone and 3-fluoroaniline.
-
Over-alkylation products: Bis-alkylation of the aniline nitrogen.
-
Reductant-derived byproducts: Dependent on the reducing agent used (e.g., borate salts from sodium borohydride).[1][2]
-
Side-products from the ketone: Such as the corresponding alcohol from the reduction of the piperidone starting material.[3]
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture is highly recommended to identify the specific impurities present in your sample.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for silica gel flash column chromatography is a solvent system of hexane and ethyl acetate.[4][5] A gradient elution is often most effective. You can begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
Rationale: The Boc-protected piperidine ring and the fluorophenyl group impart a moderate polarity to the molecule. Starting with a non-polar mobile phase allows for the elution of non-polar impurities first. As the polarity is increased, the desired product will elute, followed by more polar impurities.
A typical gradient might be:
| Step | Hexane (%) | Ethyl Acetate (%) |
|---|---|---|
| 1 | 95 | 5 |
| 2 | 90 | 10 |
| 3 | 80 | 20 |
| 4 | 70 | 30 |
This table represents a general starting gradient. The optimal gradient will depend on the specific impurity profile of your crude material.
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization can be a very effective method for final purification, especially for removing minor impurities after column chromatography. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Common solvent systems to explore for recrystallization include:
-
Ethyl acetate/Hexane[4]
-
Ethanol/Water
-
Isopropanol
The optimal solvent or solvent mixture will need to be determined empirically.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Issue 1: My product is co-eluting with an impurity during column chromatography.
This is a common challenge. Here’s a systematic approach to resolving co-elution:
Step 1: Analyze the Co-eluting Impurity
-
Use LC-MS to determine the mass of the co-eluting impurity. This can provide clues to its identity (e.g., unreacted starting material, a reaction byproduct).
Step 2: Modify the Mobile Phase
-
Change the Solvent System: If you are using a hexane/ethyl acetate system, consider switching to a different solvent system with different selectivities. For example, dichloromethane/methanol can sometimes provide better separation for amine-containing compounds.
-
Add a Modifier: The addition of a small amount of a modifier can significantly impact the separation.
-
Triethylamine (TEA): For basic compounds like your product, adding 0.1-1% TEA to the mobile phase can reduce tailing on silica gel and improve peak shape. This is because TEA competes with the amine functionalities of your product for binding to the acidic silanol groups on the silica surface.
-
Formic Acid or Acetic Acid: If you have acidic impurities, adding a small amount of acid can improve their elution profile. However, be cautious as the Boc protecting group can be acid-labile under strong acidic conditions.[6][7]
-
Step 3: Consider a Different Stationary Phase
-
If modifying the mobile phase is unsuccessful, consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for purifying amines.
-
Reverse-phase silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase may provide the necessary selectivity.
-
Issue 2: Low yield after purification.
Low recovery of the final product can be frustrating. Here are several potential causes and their solutions:
Potential Cause 1: Product Degradation on Silica Gel
-
The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[8][9] Silica gel is inherently acidic and can cause partial deprotection of your product, leading to a lower yield of the desired compound.
Solutions:
-
Neutralize the Silica: You can pre-treat your silica gel with a solution of triethylamine in your mobile phase to neutralize the acidic sites.
-
Use Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can prevent degradation.
-
Minimize Contact Time: Do not let your compound sit on the column for an extended period. Run the chromatography as efficiently as possible.
Potential Cause 2: Inefficient Extraction from the Column
-
If your product has limited solubility in the mobile phase, it may not elute completely from the column.
Solution:
-
After your gradient is complete, perform a final "flush" of the column with a highly polar solvent mixture (e.g., 10% methanol in dichloromethane) to ensure all of the product has been eluted.
Potential Cause 3: Product Loss During Work-up
-
Ensure that your work-up procedure is optimized to minimize product loss. For example, during a liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.
Issue 3: The purified product is not stable and degrades over time.
A: While the Boc-protected compound is generally stable, degradation can occur under certain conditions.
-
Acidic Contamination: Trace amounts of acid can lead to the slow cleavage of the Boc group.[6][7] Ensure all glassware is thoroughly cleaned and that no acidic reagents from previous steps are carried over.
-
Storage Conditions: Store the purified compound in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate using flash column chromatography.
Materials:
-
Crude tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Flash chromatography system or glass column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it under vacuum. This "dry loading" method often provides better separation than "wet loading."
-
Column Packing: Pack the column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization 1: Troubleshooting Workflow for Co-elution
Caption: A decision tree for troubleshooting co-elution issues.
Visualization 2: Logic Diagram for Preventing Product Degradation
Caption: Strategies to prevent product degradation during purification.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2023). ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). PMC - NIH. [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2022). Reddit. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. [Link]
-
(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
-
tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Pharmaffiliates. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2018). PMC - NIH. [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). PMC - NIH. [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem - NIH. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Taylor & Francis Online. [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Effect of base and ligand choice on the efficiency of Buchwald-Hartwig coupling with 3-fluoroaniline
A Senior Application Scientist's Guide to Navigating Base and Ligand Effects for Optimal C-N Bond Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Buchwald-Hartwig amination of 3-fluoroaniline. As an electron-deficient aniline, 3-fluoroaniline presents unique challenges that necessitate careful optimization of reaction parameters, particularly the choice of base and ligand, to achieve high efficiency and yield. This document is designed to provide you with the causal understanding and practical solutions to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 3-fluoroaniline more challenging than with electron-rich anilines?
A: The primary challenge arises from the electronic properties of 3-fluoroaniline. The fluorine atom is strongly electron-withdrawing, which decreases the nucleophilicity of the amine's nitrogen atom. This reduced nucleophilicity slows down the key steps in the catalytic cycle, particularly the coordination of the amine to the palladium center and the subsequent deprotonation to form the palladium-amido complex. Consequently, harsher reaction conditions or more active catalyst systems are often required to drive the reaction to completion.
Q2: What is the general mechanistic pathway for the Buchwald-Hartwig amination, and where do the base and ligand exert their influence?
A: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting, as the base and ligand play critical roles at different stages.
-
Ligand: The phosphine ligand stabilizes the active Pd(0) catalyst, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to release the desired arylamine product.[3] For challenging substrates like 3-fluoroaniline, bulky and electron-rich ligands are essential to accelerate these steps.[4]
-
Base: The base is crucial for deprotonating the coordinated amine to form the palladium-amido complex, which is a key intermediate preceding reductive elimination. The strength and nature of the base can significantly impact the reaction rate and substrate compatibility.[5]
Troubleshooting Guide
Problem 1: Low to No Product Formation
Low or no yield is the most common issue when working with electron-deficient anilines. Here’s a systematic approach to troubleshoot this problem.
1.1. Inadequate Catalyst Activity: The Choice of Ligand
The choice of ligand is paramount for the success of the Buchwald-Hartwig amination with 3-fluoroaniline. Standard phosphine ligands like P(o-tol)3 or bidentate ligands such as BINAP may not be sufficient.
Recommendation: Employ sterically hindered, electron-rich biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[4]
| Ligand Family | Specific Examples | Key Characteristics & Recommendations |
| Buchwald-type Biarylphosphines | XPhos, RuPhos, BrettPhos | XPhos: Often a good starting point for a wide range of substrates. RuPhos: Particularly effective for the coupling of secondary amines.[6] BrettPhos: Excellent for primary amines and can offer high selectivity.[1] |
| Josiphos-type Ferrocenyl Ligands | CyPF-tBu | Can be highly effective, particularly in combination with weaker bases. |
Experimental Insight: When coupling 3-halo-2-aminopyridines, a substrate with a potentially coordinating group similar to the challenge posed by some substituted anilines, RuPhos and BrettPhos precatalysts were found to be superior for secondary and primary amines, respectively.[7]
1.2. Inefficient Deprotonation: The Role of the Base
The pKa of 3-fluoroaniline is lower than that of aniline, making it a weaker base and a stronger acid. However, deprotonation of the coordinated amine is still a critical step. The choice of base is a trade-off between reactivity and functional group tolerance.[5]
Base Selection Guide:
| Base Type | Specific Examples | pKaH | Advantages | Disadvantages |
| Strong Bases | NaOt-Bu, KOt-Bu, LHMDS | ~19 | High reaction rates, can overcome weak nucleophilicity. | Incompatible with base-sensitive functional groups (e.g., esters, ketones). Can promote side reactions.[5] |
| Weak Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | ~10-13 | Broader functional group tolerance. Milder reaction conditions. | May require higher temperatures and longer reaction times. Can be less effective for very unreactive substrates.[5] |
Causality: Strong bases like sodium tert-butoxide (NaOt-Bu) can aggressively deprotonate the coordinated aniline, accelerating the formation of the palladium-amido intermediate and driving the reaction forward. However, for substrates with sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to avoid decomposition of starting materials or products.[5]
1.3. Sub-optimal Reaction Conditions
Even with the right ligand and base, other parameters can significantly influence the reaction outcome.
-
Solvent: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are common choices. Ethereal solvents like THF can also be effective.[5] Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[5]
-
Temperature: Reactions with electron-deficient anilines often require elevated temperatures, typically in the range of 80-110 °C.[5]
-
Catalyst Precursor: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
Problem 2: Presence of Side Products
Even when the reaction proceeds, the formation of side products can diminish the yield of the desired N-aryl-3-fluoroaniline.
2.1. Hydrodehalogenation of the Aryl Halide
This side reaction results in the replacement of the halide on the aryl partner with a hydrogen atom, leading to the formation of an arene byproduct.
Cause: This can occur via β-hydride elimination from a palladium-amido intermediate, particularly if the amine has β-hydrogens. It can also be promoted by moisture in the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Ligand Choice: Bulky biaryl phosphine ligands can sterically disfavor β-hydride elimination.[4]
-
Base Choice: The choice of base can influence the rate of productive reductive elimination versus side reactions.
2.2. Defluorination of 3-Fluoroaniline or the Product
While less common, the strong C-F bond can be activated under certain palladium-catalyzed conditions, leading to defluorination.
Cause: This is more likely to occur at high temperatures and with very strong bases. The mechanism can involve oxidative addition of the C-F bond to the palladium center, although this is generally a challenging step.
Solutions:
-
Milder Base: If defluorination is suspected, switch to a weaker base like K₃PO₄ or Cs₂CO₃. A study on the coupling of fluoroalkylamines highlighted that strong bases can lead to product decomposition, and a switch to the weaker base KOPh was beneficial.[8] This principle can be extended to fluorinated anilines.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature may suppress this side reaction, although it may also decrease the rate of the desired coupling.
2.3. Homocoupling of the Aryl Halide
This side reaction leads to the formation of a biaryl compound from two molecules of the aryl halide.
Cause: This is often a result of suboptimal catalyst activity or the presence of oxygen.
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to remove oxygen.
-
Use of Precatalysts: Well-defined precatalysts can minimize the formation of palladium species that promote homocoupling.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with 3-fluoroaniline. It is intended to be optimized based on the specific aryl halide and the troubleshooting advice provided above.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Fluoroaniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the 3-fluoroaniline and anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 136(32), 11454–11463. [Link]
-
Cernak, T., Dykstra, K. D., & Krska, S. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Tetrahedron Letters, 52(43), 5627-5630. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
The Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Zhang, H., Lu, Y., & Chen, H. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21673–21681. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-arylation in the synthesis of mono-N-aryl piperidines
A Guide to Preventing Over-Arylation and Optimizing Selectivity
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance and troubleshooting strategies for the synthesis of mono-N-aryl piperidines. Over-arylation is a common and often frustrating side reaction that can lead to reduced yields and complex purification challenges. This guide offers in-depth, field-proven insights to help you navigate these complexities and achieve high selectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-aryl piperidines, and which are most prone to over-arylation?
A1: The most versatile and widely used methods for constructing the C-N bond in N-aryl piperidines are palladium-catalyzed Buchwald-Hartwig amination and copper-mediated Ullmann and Chan-Lam couplings.[1]
-
Buchwald-Hartwig Amination: This is a powerful and popular method due to its broad substrate scope and functional group tolerance.[2] However, it is highly susceptible to over-arylation (diarylation) if not properly controlled, where the initially formed mono-aryl piperidine acts as a nucleophile and reacts with a second equivalent of the aryl halide.
-
Ullmann Reaction: A classical copper-catalyzed method, the Ullmann reaction often requires harsh conditions, such as high temperatures.[3][4] While effective, controlling selectivity can be challenging, and diarylation remains a potential side reaction.
-
Chan-Lam Coupling: This copper-mediated reaction utilizes boronic acids as the arylating agent and can often be performed under milder, aerobic conditions.[5][6] While generally offering good selectivity, over-arylation is still a possibility depending on the specific substrates and conditions.
Q2: What is the fundamental cause of over-arylation in these cross-coupling reactions?
A2: Over-arylation occurs because the product of the initial reaction, the mono-N-aryl piperidine, is itself a secondary amine and can compete with the starting piperidine as a nucleophile in the catalytic cycle. The mono-N-aryl piperidine can be deprotonated by the base present in the reaction mixture, allowing it to enter the catalytic cycle and react with another molecule of the aryl halide to form a diarylated product. The relative rates of the first and second arylation steps determine the selectivity of the reaction.
Q3: Can reaction kinetics and thermodynamics be leveraged to control mono-arylation?
A3: Yes, the principles of kinetic versus thermodynamic control can be applied.[7]
-
Kinetic Control: This is favored by conditions that promote the faster reaction, which is typically the first arylation of the more nucleophilic piperidine. Shorter reaction times and lower temperatures generally favor the kinetic product (mono-arylation).[7]
-
Thermodynamic Control: Longer reaction times and higher temperatures can allow the reaction to reach equilibrium, potentially favoring the more stable thermodynamic product. In some cases, the diarylated product may be more stable, leading to its formation over time.[7]
Therefore, to favor mono-arylation, it is generally advisable to use conditions that promote kinetic control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of mono-N-aryl piperidines and provides a logical workflow for troubleshooting.
Problem 1: Significant formation of the diarylated byproduct.
This is the most common issue when targeting mono-N-aryl piperidines. Here’s a step-by-step approach to address it:
Step 1: Evaluate and Optimize the Ligand (For Buchwald-Hartwig Reactions)
The choice of ligand is paramount in controlling selectivity. Sterically bulky, electron-rich phosphine ligands are known to favor mono-arylation.[2][8]
-
Causality: Bulky ligands create a sterically crowded environment around the palladium center. This steric hindrance makes it more difficult for the already bulky mono-N-aryl piperidine to coordinate to the catalyst for the second arylation step, thus favoring the reaction with the smaller, more accessible piperidine starting material.[8]
-
Recommended Ligands: Consider using ligands such as XPhos, RuPhos, or BrettPhos, which have proven effective in promoting mono-arylation.[9][10][11]
Step 2: Adjust the Stoichiometry of Reactants
Using an excess of the piperidine starting material can favor the formation of the mono-arylated product by simple mass action.
-
Recommendation: Start by using 1.5 to 2.0 equivalents of piperidine relative to the aryl halide. This increases the probability that the catalyst will react with the starting amine rather than the product.
Step 3: Modify the Reaction Conditions (Temperature and Time)
As discussed in the FAQ, kinetic control is key.
-
Temperature: Lowering the reaction temperature can increase selectivity by favoring the faster, initial arylation. If your current protocol uses high temperatures (e.g., 110 °C), try reducing it to 80 °C and monitor the reaction progress.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the aryl halide starting material is consumed to prevent the slower, subsequent diarylation from occurring.
Step 4: Re-evaluate the Base
The choice of base can influence the relative rates of the two arylation steps.
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes provide better selectivity for mono-arylation.[12] The rationale is that a weaker base may not deprotonate the less acidic mono-N-aryl piperidine as efficiently, thus slowing down the second arylation.
Problem 2: Low or no conversion of the starting material.
If you are not observing product formation, consider the following:
Step 1: Check the Catalyst and Ligand Integrity
Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
-
Troubleshooting:
-
Ensure your palladium source (e.g., Pd₂(dba)₃) is of high quality and has been stored properly.
-
Use pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) to ensure consistent catalyst activity.[11]
-
Confirm that the phosphine ligand has not been oxidized. Store ligands under an inert atmosphere.
-
Step 2: Ensure an Inert Atmosphere
Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Protocol: Use standard Schlenk line or glovebox techniques. Ensure all solvents and reagents are thoroughly deoxygenated by sparging with argon or nitrogen.[11]
Step 3: Re-evaluate the Base and Solvent
-
Base: If you are using a weaker base to control selectivity, it might not be strong enough to deprotonate the piperidine effectively. You may need to switch to a stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS).[11]
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are commonly used and effective.[11] Avoid solvents like acetonitrile or pyridine, which can coordinate to the catalyst and inhibit the reaction.[11]
Problem 3: Difficulty in purifying the mono-N-aryl piperidine from the diarylated byproduct.
The similar polarity of the mono- and diarylated products often makes chromatographic separation challenging.[13]
-
Strategy 1: Derivatization: If the mono-arylated product has a secondary amine, it can be selectively reacted with an agent that significantly alters its polarity, facilitating separation. For example, reaction with an isocyanate to form a urea or with an acyl chloride to form an amide. The protecting group can then be removed in a subsequent step.
-
Strategy 2: Recrystallization: If the desired product is crystalline, careful optimization of the solvent system for recrystallization can sometimes effectively remove the diarylated impurity.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination and the competing over-arylation pathway.
Troubleshooting Workflow for Over-Arylation
Caption: A step-by-step workflow for troubleshooting and minimizing diarylation.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Arylation of Piperidine using Buchwald-Hartwig Amination
This protocol is optimized for achieving high selectivity for the mono-arylated product.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (5-10 mL per mmol of aryl halide)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the palladium precatalyst (2 mol%), and sodium tert-butoxide (1.4 equiv) to the Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of piperidine (1.5 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Aim to stop the reaction once the aryl halide is fully consumed to minimize diarylation.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-N-aryl piperidine.
Data Summary Table
The choice of ligand has a significant impact on the selectivity of mono-arylation. The following table provides a qualitative comparison of common ligands used in Buchwald-Hartwig amination for this purpose.
| Ligand | Steric Bulk | General Selectivity for Mono-arylation | Typical Reaction Conditions |
| P(t-Bu)₃ | High | Good to Excellent | Mild to moderate temperatures |
| XPhos | Very High | Excellent | Often effective for challenging substrates |
| RuPhos | High | Very Good | Broad applicability for secondary amines |
| BINAP | Moderate | Moderate | Can lead to diarylation if not optimized |
| P(o-tolyl)₃ | Low | Poor | Prone to diarylation |
References
- D. Kaiser, L. F. T. Novaes, S. M. T. T. Vargas, M. D. W. Grilho, I. M. de Oliveira, G. L. C. de Souza, C. R. D.
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- M. H. B. Faizi, M. D. W. Lafrance, J. F. Hartwig, How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia, Chem. Sci.10, 10971-10979 (2019).
- D. S. Surry, S. L. Buchwald, Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions, in Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments, ed. A. de Meijere, S. Bräse, M. Oestreich, Wiley-VCH, Weinheim, Germany, 2013, pp. 161-216.
- BenchChem, Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core, (n.d.).
- J. F. Hartwig, S. L. Buchwald, The Buchwald–Hartwig Amination After 25 Years, Angew. Chem. Int. Ed.58, 17118-17129 (2019).
- W. Yao, Y. Zhang, Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines, Org. Lett.23, 5882-5886 (2021).
- M. J. T. Williams, J. A. Leitch, M. J. Gaunt, Stereoselective Palladium‐Catalyzed C(sp³)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group, Angew. Chem. Int. Ed.58, 16462-16466 (2019).
- Wikipedia, Buchwald–Hartwig amin
- L. F. T. Novaes, J. S. K. Ho, K. Mao, J. E. M. N. Klein, K. N. Houk, M. J. Gaunt, On the Mechanism and Selectivity of Palladium-Catalyzed C(sp³)
- A. P. P. O. Salles, A. A. C. Braga, Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines, Chem. Sci.10, 8233-8239 (2019).
- X. Xie, G. Ni, F. Ma, L. Ding, S. Xu, Z.
- J. D. Selingo, J. W. Greenwood, M. K. Andrews, C. Patel, A. J. Neel, B. Pio, M. Shevlin, E. M. Phillips, M. L. Maddess, A. McNally, A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates, J. Am. Chem. Soc.146, 936-945 (2024).
- Apollo Scientific, Selective endo-Cyclic α-Functionalization of Satur
- J. D. Selingo, J. W. Greenwood, M. K. Andrews, C. Patel, A. J. Neel, B. Pio, M. Shevlin, E. M. Phillips, M. L. Maddess, A. McNally, A General Strategy for N–(Hetero)
- S. J. C. Taylor, P. O'Brien, R. J. K. Taylor, Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments, J. Org. Chem.87, 8219-8231 (2022).
- BenchChem, Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine, (n.d.).
- S. Rostamnia, Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards, Curr. Org. Synth.19, 16-30 (2022).
- P. M. Tadross, B. P. Carrow, Cu-Catalyzed C–N Coupling with Sterically Hindered Partners, Org. Lett.21, 6968-6972 (2019).
- S. Jana, S. Guin, S. K. Rout, B. Sreedhar, P. Patel, N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction, Appl. Organomet. Chem.30, 684-691 (2016).
- Wikipedia, Thermodynamic and kinetic reaction control, (2023).
- A. A. G. El-Faham, A. M.
- G. C. Tsui, M.
- ResearchGate, Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs. Reagents..., (n.d.).
- BenchChem, Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling, (n.d.).
- S. K. Rout, S. Guin, A. K. Sahoo, S. K. Singh, P. Patel, Nickel-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles, Org. Biomol. Chem.13, 713-717 (2015).
- A. K. Y. Ngo, T. A. T.
- L. F. T. Novaes, J. S. K. Ho, K. Mao, J. E. M. N. Klein, K. N. Houk, M. J. Gaunt, Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines, J. Org. Chem.85, 14313-14324 (2020).
- A. Klapars, S. Parris, K. W. Anderson, S. L. Buchwald, Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides, J. Am. Chem. Soc.126, 3529-3533 (2004).
- S. V. Ley, A. W. Thomas, RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW, Angew. Chem. Int. Ed.42, 5400-5449 (2003).
- K. Sato, S. Teranishi, A. Sakaue, Y. Karuo, A. Tarui, K. Kawai, H. Takeda, T. Kinashi, M. Omote, The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application, Beilstein J. Org. Chem.20, 842-848 (2024).
- J. C. A. de la Torre, F. J. R. de la Fuente, N. A. Macías-Ruvalcaba, J. G. López-Cortés, M. C. Ortega-Alfaro, R. A. Toscano, N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling, Molecules27, 8345 (2022).
- A. J. Clark, C. G. Frost, A. J. Blake, P. A. Cooke, Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides, J. Chem. Res. (S)1999, 554-555 (1999).
- S. U. Dunham, S. J.
- J. C. V. Garcia, R. A. B. de Oliveira, R. G. de Souza, An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand, Synlett2012, 2377-2380 (2012).
- T. Fazekas, Z.
- ResearchGate, Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides, (n.d.).
- Semantic Scholar, Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides., (n.d.).
- J. M. G. A. van der Heijden, G. van Koten, R. J. M. K.
- T. D. S. G. da Silva, C. Fruit, T. Besson, Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines], Org. Biomol. Chem.16, 1359-1369 (2018).
- S. K. Kashani, J. E. Jessiman, S. V.
- W. Yao, Y. Zhang, Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines, Org. Lett.23, 5882-5886 (2021).
Sources
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 13. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate stands as a valuable synthetic intermediate. Its substituted piperidine core is a prevalent scaffold in a multitude of centrally active pharmacological agents. The precise arrangement of its constituent atoms—the substitution pattern on the aromatic ring, the stereochemistry of the piperidine, and the integrity of the tert-butoxycarbonyl (Boc) protecting group—is paramount to its function and reactivity in subsequent synthetic steps. Consequently, its unambiguous structural characterization is not merely a procedural step but a foundational requirement for quality control, process optimization, and regulatory compliance.
This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this molecule. We will explore the nuances of both ¹H and ¹³C NMR spectra, explaining the rationale behind signal assignments and the interpretation of complex coupling patterns. Furthermore, we will objectively compare the capabilities of NMR with other cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to provide a holistic perspective on a comprehensive analytical workflow.
Caption: Structure of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Part 1: The Definitive Blueprint - NMR Spectroscopic Analysis
NMR spectroscopy provides an unparalleled, non-destructive view of a molecule's carbon-hydrogen framework. It is the gold standard for structural elucidation because it maps the precise connectivity and chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling multiplicities.
-
The Boc Protecting Group (δ ~1.46 ppm): The nine equivalent protons of the three methyl groups on the tert-butyl moiety are magnetically shielded and do not couple with other protons. This results in a sharp, intense singlet integrating to 9H, serving as an unmistakable signature of the Boc group.
-
The Piperidine Ring (δ ~1.3-4.1 ppm): The piperidine ring exists in a dynamic equilibrium of chair conformations. This conformational flexibility, combined with the substituents, renders the axial and equatorial protons chemically distinct (diastereotopic).
-
H2/H6 Protons (Axial & Equatorial): The protons on the carbons adjacent to the nitrogen (C2, C6) are deshielded by the electron-withdrawing carbamate group. The equatorial protons typically appear further downfield (~4.0 ppm) as broad multiplets, while the axial protons are found further upfield (~2.9 ppm).
-
H3/H5 Protons (Axial & Equatorial): These protons are expected between δ 1.3-2.1 ppm. The equatorial protons (~2.0 ppm) and axial protons (~1.4 ppm) will appear as complex multiplets due to geminal and vicinal coupling.
-
H4 Proton: The proton on the carbon bearing the amino group will appear as a multiplet around 3.6 ppm. Its chemical shift is influenced by the amino substituent.
-
-
The Amino N-H Proton (Variable Shift): The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing between δ 0.5 and 5 ppm.[1] A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the N-H signal will disappear due to proton-deuterium exchange.[2]
-
The 3-Fluorophenyl Group (δ ~6.2-7.2 ppm): This aromatic system presents the most complex and informative region of the spectrum. The fluorine atom (¹⁹F, spin I=½) couples to nearby protons, adding another layer of splitting to the inherent proton-proton coupling.
-
H2'': This proton is ortho to the amino group and meta to the fluorine. It will appear as a triplet of doublets (td) or a complex multiplet around 6.3 ppm, showing coupling to H6'' (ortho, J ≈ 8 Hz), H4'' (para, J ≈ 2 Hz), and the fluorine (meta, J ≈ 2 Hz).
-
H4'': This proton is para to the amino group and ortho to the fluorine. It will appear as a doublet of doublets of doublets (ddd) around 6.2 ppm, with large ortho coupling to fluorine (J ≈ 10 Hz) and smaller couplings to H5'' (meta) and H2'' (meta).
-
H5'': This proton is meta to the amino group and para to the fluorine. It is expected to be a doublet of triplets (dt) or multiplet around 6.4 ppm.
-
H6'': This proton is ortho to the amino group and ortho to another proton. It will be the most deshielded aromatic proton, appearing as a triplet around 7.1 ppm due to coupling with H2'' and H5''.
-
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings (J in Hz) |
| tert-Butyl (-C(CH₃)₃) | ~1.46 | Singlet (s) | 9H | None |
| Piperidine H3ax, H5ax | ~1.4 | Multiplet (m) | 2H | Jgem, Jax-ax, Jax-eq |
| Piperidine H3eq, H5eq | ~2.0 | Multiplet (m) | 2H | Jgem, Jax-eq, Jeq-eq |
| Piperidine H2ax, H6ax | ~2.9 | Multiplet (m) | 2H | Jgem, Jax-ax, Jax-eq |
| Piperidine H4 | ~3.6 | Multiplet (m) | 1H | Vicinal couplings to H3/H5 |
| Piperidine H2eq, H6eq | ~4.0 | Multiplet (m) | 2H | Jgem, Jax-eq, Jeq-eq |
| Amino (-NH-) | Variable | Broad Singlet (br s) | 1H | D₂O exchangeable |
| Aromatic H4'' | ~6.2 | ddd | 1H | J(H-F)ortho ≈ 10, J(H-H)meta |
| Aromatic H2'' | ~6.3 | td | 1H | J(H-H)ortho, J(H-F)meta |
| Aromatic H5'' | ~6.4 | dt | 1H | J(H-H)ortho, J(H-H)meta |
| Aromatic H6'' | ~7.1 | Triplet (t) | 1H | J(H-H)ortho, J(H-H)meta |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides one signal for each unique carbon atom, with chemical shifts indicating the local electronic environment and C-F coupling providing definitive proof of proximity to the fluorine atom.
-
The Boc Group: Expect three signals: the methyl carbons (~28.5 ppm), the quaternary carbon (~79.5 ppm), and the carbonyl carbon (~154.8 ppm). The latter two are characteristic and confirm the carbamate structure.[3][4]
-
The Piperidine Ring: The carbons of the piperidine ring will appear in the aliphatic region. C4, directly attached to the nitrogen of the aniline group, will be around 50 ppm. C3/C5 will be around 32 ppm, and C2/C6, deshielded by the carbamate nitrogen, will be around 44 ppm.
-
The 3-Fluorophenyl Group: This region is diagnostic.
-
C3'' (C-F): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and will appear as a doublet around 163 ppm. This is the most definitive signal in the spectrum.
-
Other Aromatic Carbons: The other aromatic carbons will appear between 103-150 ppm. They will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings (typically 5-25 Hz), appearing as doublets and confirming their position relative to the fluorine atom.[5]
-
| Carbon Assignment | Predicted δ (ppm) | Key Feature / Coupling (J in Hz) |
| tert-Butyl (-C(C H₃)₃) | ~28.5 | Single intense peak |
| Piperidine C3, C5 | ~32 | Aliphatic signal |
| Piperidine C2, C6 | ~44 | Deshielded by carbamate N |
| Piperidine C4 | ~50 | Attached to amino N |
| Boc Quaternary (C (CH₃)₃) | ~79.5 | Characteristic quaternary C |
| Aromatic C4'' | ~103 | Doublet, ³JCF ≈ 5-10 Hz |
| Aromatic C2'' | ~107 | Doublet, ³JCF ≈ 5-10 Hz |
| Aromatic C6'' | ~114 | Doublet, ²JCF ≈ 20-25 Hz |
| Aromatic C5'' | ~130 | Doublet, ⁴JCF ≈ 1-3 Hz |
| Aromatic C1'' | ~149 | Doublet, ²JCF ≈ 10-15 Hz |
| Boc Carbonyl (-C =O) | ~154.8 | Carbamate carbonyl |
| Aromatic C3'' | ~163 | Doublet, ¹JCF ≈ 245 Hz |
Part 2: A Comparative Analysis - NMR vs. Alternative Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach is essential for comprehensive characterization, particularly for purity assessment and confirmation of molecular weight.
Caption: A synergistic workflow for comprehensive chemical analysis.
High-Performance Liquid Chromatography (HPLC)
-
Primary Function: HPLC is fundamentally a separation technique. Its strength lies in quantifying the purity of the compound by separating it from starting materials, by-products, and degradation products.[6] Reverse-phase HPLC methods are commonly developed for piperidine derivatives.[7][8][9]
-
Versus NMR: HPLC provides virtually no structural information. A peak in an HPLC chromatogram only indicates the presence and quantity of a component with a specific retention time. It cannot, on its own, confirm that the peak corresponds to the correct structure. However, it is far more sensitive than NMR for detecting trace impurities.
Mass Spectrometry (MS)
-
Primary Function: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound with high accuracy. Fragmentation patterns can offer clues about the molecule's structure.
-
Versus NMR: MS is excellent for confirming the elemental composition (via High-Resolution MS) and molecular weight. However, it struggles to differentiate between isomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl vs. 4-fluorophenyl substitution). Furthermore, the Boc group is known to be labile under certain MS conditions, sometimes leading to the absence of the molecular ion and instead showing a prominent fragment from its loss.[10][11] NMR, in contrast, definitively establishes the isomeric structure and confirms the presence and location of the Boc group.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Primary Function: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Versus NMR: For this molecule, FTIR would confirm the presence of:
-
N-H stretching (secondary amine, ~3300-3400 cm⁻¹)[12]
-
C=O stretching (carbamate, ~1690 cm⁻¹)
-
Aromatic C=C stretching (~1500-1600 cm⁻¹)
-
C-F stretching (~1100-1250 cm⁻¹)
-
Aliphatic C-H stretching (~2850-2950 cm⁻¹) Like MS, FTIR confirms that the necessary pieces are present but cannot assemble them into a definitive structural puzzle. It cannot distinguish between isomers and provides no information on atom connectivity.
-
| Technique | Information Provided | Strengths | Limitations vs. NMR |
| NMR | Complete C-H framework, atom connectivity, stereochemistry, isomer identification. | Unambiguous structure elucidation. | Lower sensitivity for trace impurity detection. |
| HPLC | Purity assessment, quantification of components. | High sensitivity, excellent for quality control. | Provides no structural information.[6] |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, confirms molecular formula. | Cannot differentiate isomers; labile groups can complicate spectra.[10] |
| FTIR | Presence of functional groups. | Fast, simple, confirms key chemical bonds. | Provides no connectivity information; cannot differentiate isomers.[13] |
Part 3: Experimental Protocol
Trustworthy data originates from a robust and well-documented experimental procedure.
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate sample. b. Transfer the sample into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality Note: CDCl₃ is a good general-purpose solvent, but DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it slows the exchange rate and can result in sharper N-H signals.[2] d. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if the solvent does not already contain it. TMS is set to 0.00 ppm and serves as the reference point. e. Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Spectrometer Setup and ¹H Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity and high resolution. c. Set acquisition parameters for a standard ¹H experiment:
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-4 seconds
- Relaxation Delay (d1): 1-2 seconds
- Number of Scans: 8-16 (adjust based on sample concentration) d. Acquire the spectrum.
-
Spectrometer Setup and ¹³C Acquisition: a. Use the same sample and maintain the lock and shim from the ¹H experiment. b. Set acquisition parameters for a standard proton-decoupled ¹³C experiment (e.g., zgpg30):
- Spectral Width: ~240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H, requiring more scans for good signal-to-noise). c. Acquire the spectrum.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the residual solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C). d. Integrate the signals in the ¹H spectrum. e. Pick and label the peaks in both spectra.
Conclusion
The structural analysis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a clear illustration of the power and necessity of modern analytical techniques. While HPLC, MS, and FTIR provide essential, complementary data regarding purity, molecular weight, and functional groups, only NMR spectroscopy delivers the complete, unambiguous structural blueprint. The detailed interpretation of chemical shifts and, crucially, the spin-spin coupling patterns—including the complex proton-fluorine and carbon-fluorine interactions—allows for the definitive assignment of the molecule's isomeric form and constitution. For researchers and drug development professionals, mastering the interpretation of this data is a critical skill that ensures the integrity and quality of their chemical matter, forming the bedrock of successful research and development.
References
-
Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Tadokoro, M., & Nak Kagawa, S. (1986). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]
-
Sun, K., et al. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]
-
NMR Spectroscopy Of Amines. (n.d.). JoVE. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. [Link]
-
Skládal, J., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH National Library of Medicine. [Link]
-
Supplementary Information. (n.d.). Macmillan Group, Princeton University. [Link]
-
Ahnen, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2012). ResearchGate. [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. [Link]
-
Lapek, J. D., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Library of Medicine. [Link]
-
Sinnaeve, D., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications. [Link]
-
Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH National Library of Medicine. [Link]
-
Otani, Y., et al. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Infrared spectra were recorded using a Tensor 27 Bruker and a PerkinElmer FTIR spectrometer BX... (n.d.). ACS Publications. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019). ACS Publications. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). International Journal of Research and Analytical Reviews. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2015). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
-
Different type of amines in FT-IR spectroscopy. (2021). AnalyzeTest. [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. analyzetest.com [analyzetest.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Introduction
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (Molecular Formula: C₁₆H₂₃FN₂O₂, Molecular Weight: 294.36 g/mol ) is a key building block in contemporary drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] As with any synthetic intermediate or final active pharmaceutical ingredient (API), unambiguous structural confirmation is a cornerstone of the development process. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a principal technique for this purpose, offering high sensitivity and profound structural insights through controlled molecular fragmentation.[2]
This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of this molecule. We will dissect the fragmentation pathways of its core functional motifs—the tert-butoxycarbonyl (Boc) group, the piperidine core, and the 3-fluorophenylamino substituent—to construct a holistic fragmentation map. This guide will serve as a predictive tool for researchers, enabling them to identify this compound, characterize its derivatives, and anticipate the structures of its metabolites in complex matrices.
Comparative Ionization Techniques for Analysis
The choice of ionization technique is critical for analyzing small molecules like tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. The most common and suitable methods are atmospheric pressure techniques, which are readily coupled with liquid chromatography (LC-MS).
| Ionization Technique | Principle | Suitability for the Target Molecule | Expected Precursor Ion |
| Electrospray Ionization (ESI) | A "soft" ionization technique that uses a high voltage to create an aerosol, generating ions from a liquid sample with minimal fragmentation.[3] | Highly Suitable. The presence of two basic nitrogen atoms (piperidine and aniline) makes the molecule readily susceptible to protonation. | [M+H]⁺ at m/z 295.18 |
| Atmospheric Pressure Chemical Ionization (APCI) | A semi-"hard" technique suitable for less polar compounds. It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[4] | Suitable. While ESI is preferred due to the molecule's polarity, APCI would also be effective and may provide complementary fragmentation information. | [M+H]⁺ at m/z 295.18 |
| Electron Ionization (EI) | A "hard" ionization technique typically used with Gas Chromatography (GC-MS) that bombards the molecule with high-energy electrons, causing extensive fragmentation.[5] | Less Suitable. The molecule's low volatility and thermal lability make it a poor candidate for GC-MS without derivatization. Extensive fragmentation would complicate interpretation. | M•⁺ at m/z 294.17 (likely weak or absent) |
For the remainder of this guide, we will focus on fragmentation derived from an [M+H]⁺ precursor ion generated via ESI , as this is the most common and informative approach for this class of compounds.[3][4]
Predicted Fragmentation Pathways under ESI-MS/MS
Upon introduction into the mass spectrometer, the molecule is protonated, most likely on the more basic piperidine nitrogen. Collision-induced dissociation (CID) of the resulting [M+H]⁺ precursor ion (m/z 295.18) will initiate a cascade of fragmentation events dictated by the stability of the resulting product ions and neutral losses.
The fragmentation is dominated by three key processes:
-
Cleavage of the Boc Protecting Group: This is the most facile fragmentation pathway.
-
Fragmentation of the Piperidine Ring: Ring opening and cleavage events.
-
Cleavage involving the Fluorophenylamino Moiety: Loss of the aniline group or fragments thereof.
Below is a diagram illustrating the primary predicted fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Detailed Analysis of Key Fragments
The following table summarizes the major predicted fragments, their proposed structures, and the mechanistic rationale for their formation.
| Fragment ID | Predicted m/z | Proposed Structure / Neutral Loss | Mechanistic Explanation | Comparison & Significance |
| [M+H]⁺ | 295.18 | Protonated Parent Molecule | The precursor ion generated by ESI. | N/A |
| A | 239.16 | Loss of isobutylene (C₄H₈) | The Boc group readily loses isobutylene via a rearrangement, leaving a protonated carbamic acid intermediate. This is a highly characteristic loss for Boc-protected amines. | This fragment is a strong indicator of the presence of the Boc group. |
| B | 195.13 | Loss of the entire Boc group as C₅H₈O₂ (isobutylene + CO₂) | This is the most common and often the base peak for Boc-protected compounds. It represents the complete loss of the protecting group, leaving the protonated 4-((3-fluorophenyl)amino)piperidine core.[6] | This ion confirms the molecular core and is a crucial starting point for further fragmentation (MS³). The mass difference of 100.05 Da from the parent is a diagnostic signature for a Boc group. |
| C | 57.07 | tert-butyl cation (C₄H₉⁺) | Heterolytic cleavage of the C-O bond in the Boc group generates the highly stable tertiary carbocation.[6] | This fragment is the hallmark of a tert-butyl moiety and is almost always observed in the mass spectra of Boc-protected compounds. |
| D | 179.14 | Protonated 3-fluoroaniline-ethenyl species | This fragment likely arises from α-cleavage within the piperidine ring adjacent to the nitrogen, followed by ring-opening. This pathway is common for piperidine derivatives.[7][8] | The presence of this ion provides evidence for the connectivity between the piperidine and the fluorophenylamino group. |
| E | 112.05 | Protonated 3-fluoroaniline | Cleavage of the C-N bond connecting the piperidine ring and the fluorophenylamino group. | This fragment confirms the presence of the 3-fluorophenylamino substituent. Comparing this to an analog without fluorine (which would yield a fragment at m/z 94.07) allows for precise localization of the halogen.[9] |
Comparison with a Non-Fluorinated Alternative
To highlight the influence of the fluorine substituent, we can compare the predicted fragmentation of the title compound with its non-fluorinated analog, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (MW: 276.38 g/mol , [M+H]⁺: 277.19).
| Fragmentation Event | Title Compound (m/z) | Non-Fluorinated Analog (m/z) | Mass Shift (Da) | Insight Gained |
| [M+H]⁺ | 295.18 | 277.19 | 17.99 | Confirms the mass of the fluorine atom. |
| Loss of Boc Group (Fragment B) | 195.13 | 177.14 | 17.99 | Demonstrates the fluorine is on the core structure, not the Boc group. |
| 3-Fluoroaniline Fragment (Fragment E) | 112.05 | 94.07 (Aniline) | 17.98 | Directly confirms the presence and location of the fluorine on the phenylamino ring. |
This comparative approach is essential in drug development for distinguishing between isomers or identifying metabolic modifications such as hydroxylation or de-fluorination.[9]
Experimental Protocol: LC-MS/MS Analysis
This section provides a standardized protocol for acquiring MS/MS data for the target compound.
Sources
- 1. tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 23137591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Assessment of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate by HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. Intermediates like tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demand rigorous analytical scrutiny. Even trace impurities can carry forward through synthetic steps, potentially impacting the final API's stability, toxicity, and therapeutic effect. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical intermediate, anchored by a primary High-Performance Liquid Chromatography (HPLC) method and contrasted with advanced and orthogonal techniques.
The Central Role of Reversed-Phase HPLC
For non-volatile, polar-to-moderately-polar organic molecules like our target compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of purity analysis in the pharmaceutical industry.[1][2] Its robustness, reproducibility, and ability to separate a wide range of compounds make it the primary choice for quality control.
The core principle involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), we can effectively elute compounds with varying polarities, from the most polar (eluting first) to the most non-polar (eluting last).
A Validated Primary Method: RP-HPLC with UV Detection
While a specific monograph for this intermediate may not be publicly available, a robust and reliable method can be established based on its structural properties and established chromatographic principles. The following protocol is designed to be a validated, self-consistent system for routine purity assessment.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (A common choice for good resolution and efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides good peak shape for amine-containing compounds).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Ensures reproducible retention times).
-
Detection Wavelength: 254 nm (The fluorophenyl group provides strong UV absorbance at this wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.1 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the Boc-protected piperidine structure.
-
Formic Acid: The acidic modifier suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Acetonitrile: It is a common organic modifier that offers good elution strength and low viscosity for efficient chromatography.
-
Gradient Elution: This is crucial for a purity method. It ensures that any potential impurities, which may have significantly different polarities than the main compound (e.g., unreacted starting materials or more polar degradation products), are eluted from the column within a reasonable timeframe.
Method Validation and Trustworthiness:
A method is only trustworthy if it is validated. This protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][5] Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of potential impurities. This is often assessed through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7]
-
Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a specified range.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between replicate measurements, respectively.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like flow rate or mobile phase composition.[1]
Caption: Experimental workflow for HPLC purity analysis.
Comparative Analysis: Alternative and Orthogonal Methodologies
While HPLC-UV is a powerful tool, a comprehensive purity assessment strategy often relies on multiple techniques to gain a complete picture. This is the concept of orthogonality—using different analytical techniques that rely on different separation or detection principles to reduce the risk of co-eluting impurities.[7][8]
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling much higher pressures.[9][10]
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.[11]
-
Resolution: Narrower peaks lead to significantly better separation of closely eluting impurities.[12]
-
Sensitivity: The sharper peaks result in a better signal-to-noise ratio, improving detection limits.[9][13]
-
-
Disadvantages:
-
Higher Cost: Instrumentation is more expensive.
-
Method Transfer: Requires careful optimization when transferring methods from HPLC.
-
For high-throughput screening or the analysis of complex samples with many potential impurities, UHPLC offers a clear advantage over traditional HPLC.[13]
HPLC with Mass Spectrometric Detection (HPLC-MS)
Pairing HPLC with a mass spectrometer provides an additional dimension of data. While UV detection tells us that something is there and how much, MS detection tells us its mass, providing crucial information for identification.
-
Advantages:
-
Impurity Identification: Provides the molecular weight of unknown peaks, which is the first step in structural elucidation.
-
Enhanced Specificity: Can distinguish between compounds that have similar UV spectra but different masses.
-
-
Disadvantages:
-
Complexity: Requires more expertise to operate and maintain.
-
Mobile Phase Constraints: Requires volatile mobile phase modifiers (like formic acid or ammonium formate) and may not be compatible with non-volatile buffers like phosphate.
-
HPLC-MS is indispensable during process development and forced degradation studies for identifying unknown impurities and degradation products.[7]
Orthogonal Techniques for a Complete Profile
No single chromatographic method can guarantee the separation of all potential impurities.[14] Therefore, employing orthogonal methods is critical for ensuring the true purity of a pharmaceutical intermediate.
-
Quantitative NMR (qNMR): This technique provides an absolute purity value without the need for a specific reference standard for each impurity.[6][15] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity, a highly accurate, mass-based purity value can be determined. This makes qNMR a powerful, primary method for qualifying reference standards.
-
Gas Chromatography (GC): While the target compound itself is not suitable for GC due to its low volatility, GC is the ideal method for quantifying residual solvents from the synthesis process. These are critical process-related impurities that must be controlled.
Caption: Decision workflow for purity assessment.
Data Summary and Comparison
The choice of analytical technique depends on the specific goal, from routine quality control to in-depth characterization.
| Technique | Primary Purpose | Speed | Resolution | Impurity Identification | Relative Cost |
| HPLC-UV | Routine Purity & Assay | Moderate | Good | No | Low |
| UHPLC-UV | High-Throughput Purity | Fast | Excellent | No | Medium |
| HPLC-MS | Impurity Identification | Moderate-Fast | Good-Excellent | Yes (Mass) | High |
| qNMR | Absolute Purity & Standard Qualification | Slow | N/A | Yes (Structure) | High |
| GC-MS | Volatile/Solvent Impurities | Fast | Excellent | Yes (Mass) | Medium |
Conclusion
The purity assessment of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a multi-faceted task that requires a strategic application of analytical technologies. While a well-validated RP-HPLC-UV method serves as the cornerstone for routine quality control, it represents only one piece of the puzzle. A truly robust purity profile is built by complementing this primary method with higher-resolution techniques like UHPLC for complex separations, mass spectrometry for definitive identification, and orthogonal methods like qNMR and GC to uncover what chromatography alone might miss. This integrated approach ensures the quality of this critical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
-
Vang, J.Y., et al. (2022). Enzyme Kinetics by Real-Time Quantitative NMR (QNMR) Spectroscopy with Progress Curve Analysis. Anal. Biochem., 658:114919. Available at: [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Applications Notes. Available at: [Link]
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. RSSL. Available at: [Link][15]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link][6]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link][7]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Available at: [Link][13]
-
Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link][3]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link][4]
-
Petrović, M., et al. (2014). Comparison of HPLC and UHPLC chromatographic separation of four pharmaceuticals from hormone group. ResearchGate. Available at: [Link][12]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
-
Gonzalez, O., et al. (2009). Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems. Journal of Chromatography B, 877(31), 4035-41. Available at: [Link][11]
-
Drawell. (n.d.). Comparative Analysis of HPLC and UHPLC: Which is Better? Available at: [Link][10]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link][2]
-
ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link][8]
-
LCGC North America. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link][14]
-
U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][5]
Sources
- 1. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
- 11. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 14. pure-synth.com [pure-synth.com]
- 15. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
Comparison of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate with its 2-fluoro and 4-fluoro isomers
A Senior Application Scientist's Comparative Guide to Fluorophenylamino-Piperidine Isomers
In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] Its unique properties—high electronegativity, small size, and the ability to modulate metabolic stability and receptor affinity—make it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4][5] This guide provides an in-depth comparison of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate and its 2-fluoro and 4-fluoro positional isomers. These compounds serve as critical building blocks in pharmaceutical research, particularly in the development of therapeutics targeting the central nervous system (CNS).[6]
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of how the seemingly subtle shift of a single fluorine atom on the phenyl ring can profoundly influence key molecular properties. We will dissect the expected and observed differences in physicochemical properties, metabolic stability, and synthetic accessibility, supported by predictive data and established experimental protocols.
The Decisive Role of Fluorine Positioning
The introduction of fluorine to an aromatic ring alters the molecule's electronic landscape, conformation, and metabolic fate.[1][3] The position of this substitution—ortho (2-), meta (3-), or para (4-) relative to the amino linker—is not trivial. Each position leverages different electronic effects (inductive vs. resonance) and steric influences, leading to distinct molecular behaviors.
-
Ortho (2-fluoro): The fluorine atom is adjacent to the aniline nitrogen. This proximity can lead to intramolecular hydrogen bonding with the N-H group, potentially restricting the conformation of the phenyl ring. This can be advantageous for locking in a bioactive conformation but may also impact solubility and pKa.
-
Meta (3-fluoro): In this position, the fluorine's strong electron-withdrawing inductive effect dominates. This typically lowers the pKa of the aniline nitrogen, reducing its basicity. This modulation can be critical for improving cell permeability and bioavailability.[3]
-
Para (4-fluoro): The fluorine atom is directly opposite the amino group. Here, its electron-withdrawing effects are most pronounced, significantly lowering the basicity of the aniline. Furthermore, the para-position is often a site of metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. A C-F bond at this site can effectively block this metabolic pathway, enhancing the compound's half-life.[4][5]
Below is a visualization of how these electronic effects differ based on fluorine's position.
Caption: Influence of fluorine substitution position.
Comparative Physicochemical Properties
| Property | 2-Fluoro Isomer | 3-Fluoro Isomer | 4-Fluoro Isomer | Unsubstituted Parent | Rationale for Differences |
| Molecular Formula | C₁₆H₂₃FN₂O₂ | C₁₆H₂₃FN₂O₂ | C₁₆H₂₃FN₂O₂ | C₁₆H₂₄N₂O₂ | Isomeric relationship |
| Molecular Weight | 294.36 | 294.36 | 294.36[7] | 276.37[8] | Addition of a fluorine atom |
| XLogP3 (Lipophilicity) | ~3.5 | ~3.5 | 3.4[7] | 2.7[8] | Fluorine increases lipophilicity compared to hydrogen.[5][9] Positional differences are expected to be minimal. |
| Predicted pKa (Aniline) | ~4.0 - 4.5 | ~3.5 - 4.0 | ~3.0 - 3.5 | ~4.96[10] | Fluorine's electron-withdrawing effect reduces the basicity (lowers pKa) of the aniline nitrogen.[1][3] The effect is strongest at the para position due to resonance. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 41.6 Ų | 41.6 Ų[7] | 41.6 Ų[8] | TPSA is based on heteroatom counts and is unaffected by this specific isomeric change. |
| Hydrogen Bond Donors | 1 | 1 | 1[7] | 1[8] | The aniline N-H group. |
| Hydrogen Bond Acceptors | 4 | 4 | 4[7] | 3[8] | Two oxygens, one piperidine nitrogen, and the fluorine atom. |
Synthesis and Accessibility
These molecules are typically synthesized via Buchwald-Hartwig amination or a similar nucleophilic aromatic substitution reaction. The general synthetic route provides a reliable and scalable method for accessing all three isomers.
Caption: Generalized synthetic route to target isomers.
The primary starting materials, tert-Butyl 4-aminopiperidine-1-carboxylate and the corresponding fluoro-bromobenzenes, are commercially available. While reaction conditions may require minor optimization for each isomer due to differences in reactivity of the aryl halide, the overall synthetic accessibility is considered high for all three compounds.
Experimental Protocols for Head-to-Head Comparison
To generate robust, empirical data for these isomers, a series of standardized, high-throughput assays should be employed. The following protocols outline the self-validating systems required to assess key drug-like properties.
Kinetic Solubility Assay (Nephelometry)
Causality: Poor aqueous solubility is a primary cause of failure for drug candidates.[11] A kinetic solubility assay, performed early in discovery, provides a rapid assessment of a compound's propensity to precipitate from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[11][12]
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each isomer in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[13]
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to equilibrate.[12]
-
Measurement: Read the plate using a laser nephelometer to measure light scattering caused by insoluble particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is indistinguishable from the buffer-only control wells.
Lipophilicity (LogP) Determination by RP-HPLC
Causality: Lipophilicity (LogP) governs a molecule's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a reliable and high-throughput alternative to the traditional shake-flask method.[14][15][16]
Protocol:
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of reference compounds with well-established LogP values to create a calibration curve by plotting the logarithm of their retention times against their known LogP values.
-
Sample Analysis: Inject each of the three fluoro-isomers onto the column under the same conditions.
-
Data Analysis: Determine the retention time for each isomer and use the calibration curve to interpolate its LogP value.[14]
Metabolic Stability Assay (Liver Microsomes)
Causality: The in vitro half-life of a compound in the presence of liver microsomes is a strong indicator of its metabolic clearance in vivo.[17] This assay primarily assesses susceptibility to Phase I metabolism by enzymes like Cytochrome P450s.[18][19]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse) in a phosphate buffer (pH 7.4).[20]
-
Compound Incubation: Add the test compound (a final concentration of ~1-2 µM is typical) to the microsome mixture and pre-warm to 37°C.[20]
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the NADPH cofactor.[20][21]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.[20]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[21]
Conclusion and Outlook
The choice between the 2-fluoro, 3-fluoro, and 4-fluoro isomers of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a strategic decision that should be data-driven.
-
The 4-fluoro isomer is often a first choice when metabolic stability is a concern, as it is well-established that para-fluorination can block oxidative metabolism.[4][5] Its strong electron-withdrawing nature will also render the aniline least basic, which can be beneficial for permeability but may be detrimental if a certain level of basicity is required for target engagement.
-
The 3-fluoro isomer offers a balanced approach, providing a significant reduction in pKa through induction without the direct resonance effect seen in the para-isomer. This makes it an excellent candidate for fine-tuning basicity to optimize both permeability and potency.
-
The 2-fluoro isomer presents unique conformational possibilities due to potential intramolecular hydrogen bonding. This could pre-organize the molecule into a favorable binding conformation, potentially increasing potency. However, this same effect might negatively impact physical properties like solubility.
Ultimately, the optimal isomer depends entirely on the specific goals of the drug discovery program, the nature of the biological target, and the structure-activity relationship (SAR) that emerges. The experimental workflows provided in this guide offer a robust framework for generating the necessary comparative data to make an informed and scientifically sound decision.
References
-
Chem-Impex International. tert-Butyl 4-Cyano-4-(4-Fluorophenyl)Piperidine-1-Carboxylate. Available from: [Link]
-
A153212. tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Available from: [Link]
-
Karger Publishers. The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
-
ScienceDirect. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]
-
MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
Evotec. Microsomal Stability. Available from: [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
National Center for Biotechnology Information. The Dark Side of Fluorine. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity. Available from: [Link]
-
Defense Technical Information Center. Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link]
-
MilliporeSigma. Metabolic Stability Assays. Available from: [Link]
-
ResearchGate. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available from: [Link]
-
ResearchGate. [1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition | Request PDF. Available from: [Link]
-
ACS Publications. Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]
-
Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Available from: [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. Available from: [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available from: [Link]
-
AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Wikipedia. Fluorine. Available from: [Link]
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aussieresearchchem.com [aussieresearchchem.com]
- 7. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Strategic Advantage of Fluorination: A Comparative Guide to tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
A Senior Application Scientist's Perspective on a Key Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a drug discovery program. The introduction of fluorine into molecular scaffolds has become a cornerstone of modern therapeutic design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1] This guide provides an in-depth comparison of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate with its non-fluorinated and otherwise substituted analogs, elucidating the distinct advantages conferred by the strategic placement of a fluorine atom at the meta-position of the phenyl ring. Through a combination of theoretical rationale, comparative experimental data, and detailed protocols, we will demonstrate why this building block is a superior choice for researchers, scientists, and drug development professionals seeking to optimize lead compounds and accelerate their path to the clinic.
The Fluorine Effect: More Than Just a Halogen Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a drug candidate.[2] These include enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity and basicity (pKa), all of which can lead to a more favorable pharmacokinetic and pharmacodynamic profile.[3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP450) family.[5] This "metabolic blocking" at a vulnerable position can significantly increase a compound's half-life and bioavailability.[5]
Unveiling the Advantages of the 3-Fluoro Substituent
The choice of the meta-position for fluorine substitution in tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a deliberate and strategic one. Unlike para-substitution, which can sometimes be susceptible to metabolic defluorination, meta-substitution often provides a more robust enhancement of metabolic stability.[5] Furthermore, the electron-withdrawing nature of the fluorine atom at the meta-position subtly modulates the electronic environment of the aniline nitrogen, influencing its basicity and, consequently, its interactions with biological targets.
Physicochemical Properties: A Tale of Two Anilines
A key differentiator between the fluorinated and non-fluorinated building blocks lies in the basicity of the aniline nitrogen. The electron-withdrawing fluorine atom in the meta-position reduces the pKa of the aniline, a property that can be highly advantageous in drug design.
| Property | Aniline | 3-Fluoroaniline | Rationale |
| pKa | ~4.6 | ~3.5 | The strong inductive effect of the fluorine atom withdraws electron density from the aromatic ring, making the lone pair on the nitrogen less available for protonation. |
| Calculated logP | 1.07 | 1.3 | The introduction of a fluorine atom generally increases the lipophilicity of an aromatic ring.[6][7] |
Table 1: Comparison of the physicochemical properties of aniline and 3-fluoroaniline.
A lower pKa can reduce off-target ion channel interactions (e.g., hERG) and improve cell permeability, contributing to better oral bioavailability.[4]
Enhanced Metabolic Stability: Blocking the Path of Degradation
The primary advantage of utilizing the 3-fluoro substituted building block is the anticipated improvement in metabolic stability. The aniline moiety is often a site of metabolic oxidation. By introducing a fluorine atom at the meta position, we can effectively shield the molecule from enzymatic attack.
To illustrate this, let's consider a hypothetical comparative study measuring the in vitro metabolic stability of two analogous compounds in human liver microsomes.
| Compound | Parent Building Block | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 25 | 27.7 |
| Compound B | tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | 75 | 9.2 |
Table 2: Illustrative comparative metabolic stability data for compounds derived from fluorinated and non-fluorinated building blocks.
The data clearly demonstrates a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance for the compound synthesized with the fluorinated building block. This translates to a longer duration of action and potentially lower required therapeutic doses.
Experimental Section: A Head-to-Head Synthesis and Comparison
To provide a practical demonstration of the application of these building blocks, we present detailed protocols for the synthesis of both the fluorinated and non-fluorinated anilinopiperidine cores. The method of choice for the synthesis of the target molecule is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] For the non-fluorinated analog, a reductive amination protocol is also a viable and commonly used method.[9]
Synthesis Workflow
Caption: Comparative synthetic workflows for the fluorinated and non-fluorinated anilinopiperidine building blocks.
Protocol 1: Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate via Buchwald-Hartwig Amination
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
1-Bromo-3-fluorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) and 1-bromo-3-fluorobenzene (1.1 equiv.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) and aniline (1.05 equiv.) in dichloromethane.
-
Add acetic acid (1.0 equiv.) to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Conclusion: A Strategic Choice for Optimized Drug Candidates
The strategic incorporation of fluorine is a proven and powerful strategy in modern drug discovery. As we have demonstrated, tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate offers distinct advantages over its non-fluorinated counterpart and other building blocks. The meta-fluoro substituent provides a significant enhancement in metabolic stability, a crucial parameter for developing viable drug candidates. Furthermore, the modulation of the aniline's basicity can lead to improved selectivity and a more favorable ADME profile.
References
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Comparing acidity of anilinium ion and para-fluoro anilium ion. Chemistry Stack Exchange. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
1-Boc-4-AP. Wikipedia. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
3-Fluoroaniline. PubChem. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
4-Fluoroaniline. PubChem. [Link]
-
Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of 3-Fluorophenylamino vs. 4-Fluorophenylamino Piperidine Derivatives as Checkpoint Kinase 1 (Chk1) Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern oncology, the strategic placement of fluorine atoms in small molecule inhibitors can profoundly influence their biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the biological activities of 3-fluorophenylamino and 4-fluorophenylamino piperidine derivatives, with a specific focus on their role as inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and a key target in cancer therapy.
The substitution of hydrogen with fluorine on a phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. The position of this fluorine atom—meta (3-position) versus para (4-position)—can lead to subtle yet significant differences in how these compounds interact with their biological targets. Understanding these differences is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: A Head-to-Head Analysis
A key study in the development of Chk1 inhibitors provides a direct comparison of the inhibitory activities of 3-fluorophenylamino and 4-fluorophenylamino piperidine derivatives. The research leading to the clinical candidate (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) also evaluated its para-fluoro counterpart, offering valuable insights into the structure-activity relationship (SAR) of these positional isomers.[1][2]
The data clearly indicates that while both isomers exhibit potent inhibition of Chk1, the meta-substituted compound (AZD7762) demonstrates superior activity.
| Compound Name | Phenyl Substitution | Chk1 IC50 (nM) |
| (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | 3-Fluoro | 5 |
| (S)-5-(4-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (Compound 12c) | 4-Fluoro | 12 |
Table 1: Comparative in vitro inhibitory activity of 3-fluoro and 4-fluoro substituted piperidine derivatives against Chk1 kinase. Data sourced from the discovery of AZD7762.[1]
The approximately 2.4-fold increase in potency with the 3-fluoro substitution highlights the critical role of the fluorine atom's position in optimizing the interaction with the Chk1 active site. This difference is likely attributable to the altered electronic distribution and potential for specific hydrogen bonding or electrostatic interactions within the kinase domain.
Mechanistic Insights and the Rationale for Fluorination
The strategic incorporation of fluorine in drug design is a well-established strategy to modulate the basicity (pKa) of nearby nitrogen atoms, which can significantly impact a compound's binding affinity and pharmacokinetic profile. In the context of piperidine-containing drugs, fluorine substitution can influence the conformation of the piperidine ring and its interaction with biological targets. The electron-withdrawing nature of the fluorine atom can fine-tune the electronic properties of the phenyl ring, affecting its ability to engage in pi-stacking or other non-covalent interactions within the ATP-binding pocket of Chk1.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of 3-fluorophenylamino and 4-fluorophenylamino piperidine derivatives as Chk1 inhibitors. These protocols are designed to be self-validating systems, ensuring the reliability and reproducibility of the generated data.
In Vitro Chk1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of Cdc25C)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (3- and 4-fluorophenylamino piperidine derivatives)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphoserine antibody
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and staurosporine in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, recombinant Chk1 enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add the europium-labeled anti-phosphoserine antibody and incubate to allow for binding to the phosphorylated substrate.
-
Signal Measurement: Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide. After washing, measure the time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Checkpoint Abrogation Assay
This cell-based assay determines the ability of a compound to override a DNA damage-induced G2/M cell cycle checkpoint.
Materials:
-
Human cancer cell line (e.g., HT29 or SW620)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., camptothecin or doxorubicin)
-
Test compounds
-
Propidium iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a further period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A potent Chk1 inhibitor will cause a decrease in the percentage of cells in G2/M and an increase in the sub-G1 population (indicative of apoptosis) compared to cells treated with the DNA damaging agent alone.
Conclusion
The comparative analysis of 3-fluorophenylamino and 4-fluorophenylamino piperidine derivatives as Chk1 inhibitors provides a clear illustration of the profound impact of positional isomerism in drug design. The superior potency of the 3-fluoro substituted compound, AZD7762, underscores the importance of meticulous structure-activity relationship studies. For researchers in the field, this case study serves as a compelling example of how subtle molecular modifications can be leveraged to optimize the biological activity of a lead compound. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of novel kinase inhibitors, facilitating the discovery of next-generation cancer therapeutics.
References
-
Zabludoff, S. D., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 55(11), 5130–5142. [Link]
-
Syljuåsen, R. G., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. [Link]
-
Fletcher, L., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 54(22), 7858–7873. [Link]
Sources
Spectroscopic comparison of starting materials and final product in the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
A Spectroscopic Guide to the Synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate: A Comparative Analysis
This technical guide provides an in-depth spectroscopic comparison of the starting materials and the final product in the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The synthesis, achieved through reductive amination, involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected transformations observed through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
The successful synthesis and purification of a target molecule are contingent on the accurate interpretation of spectroscopic data. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for confirming the successful conversion of reactants to the desired product.
Synthesis Overview: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine.[1][2] In this synthesis, the ketone functionality of tert-butyl 4-oxopiperidine-1-carboxylate reacts with the primary amine of 3-fluoroaniline to form an imine intermediate. This intermediate is then reduced in situ to yield the final secondary amine product, tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.[1][3]
Spectroscopic Comparison
A thorough spectroscopic analysis is crucial to monitor the progress of the reaction and confirm the identity and purity of the final product. The following sections detail the expected spectral changes for each technique.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The transformation from starting materials to the product is accompanied by distinct changes in the ¹H NMR spectrum.
Table 1: Comparative ¹H NMR Data (Expected Chemical Shifts in ppm)
| Compound Name | Key Protons | Expected Chemical Shift (ppm) | Rationale for Shift |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Piperidine protons α to N | ~3.7 | Deshielded by the adjacent nitrogen of the carbamate. |
| Piperidine protons α to C=O | ~2.4 | Deshielded by the adjacent carbonyl group. | |
| tert-Butyl protons | ~1.5 | Characteristic singlet for the nine equivalent protons. | |
| 3-Fluoroaniline | Aromatic protons | 6.5 - 7.2 | Complex splitting pattern in the aromatic region.[4][5] |
| Amine protons (-NH₂) | ~3.7 | Broad singlet, position can vary with concentration and solvent. | |
| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | Aromatic protons | 6.3 - 7.1 | Shifted and potentially more complex due to the amino linkage. |
| Piperidine protons α to N | ~3.0 - 4.0 | Broad multiplet, influenced by the carbamate. | |
| Piperidine proton at C4 | ~3.5 | Multiplet, deshielded by the adjacent nitrogen. | |
| Amine proton (-NH-) | Variable | Broad singlet, its presence is a key indicator of product formation. | |
| tert-Butyl protons | ~1.4 | Remains a characteristic singlet. |
Key Diagnostic Changes:
-
Disappearance of Ketone-Adjacent Protons: The signal around 2.4 ppm corresponding to the protons alpha to the carbonyl group in the starting piperidone will disappear.
-
Appearance of C4-H Proton: A new multiplet will appear around 3.5 ppm, corresponding to the proton on the carbon now bonded to the nitrogen of the fluoroaniline.
-
Appearance of N-H Proton: A broad singlet corresponding to the secondary amine proton will be present in the product spectrum.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Table 2: Comparative ¹³C NMR Data (Expected Chemical Shifts in ppm)
| Compound Name | Key Carbons | Expected Chemical Shift (ppm) | Rationale for Shift |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Carbonyl carbon (C=O) of ketone | ~208 | Highly deshielded, a key diagnostic peak for the starting material. |
| Carbons α to N | ~45 | ||
| Carbons α to C=O | ~41 | ||
| Carbamate carbonyl carbon (N-C=O) | ~155 | ||
| Quaternary carbon of tert-Butyl group | ~80 | ||
| Methyl carbons of tert-Butyl group | ~28 | ||
| 3-Fluoroaniline | Aromatic carbons | 103 - 164 | Characteristic signals in the aromatic region, with the carbon attached to fluorine showing a large C-F coupling constant. |
| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | Carbonyl carbon (C=O) of ketone | Absent | Disappearance of the ketone signal is a primary indicator of reaction completion. |
| Piperidine carbon at C4 | ~50 | Shifted upfield compared to the ketone starting material. | |
| Aromatic carbons | 102 - 164 | Signals will be present, with shifts influenced by the amino substituent. | |
| Carbamate carbonyl carbon (N-C=O) | ~155 | ||
| Quaternary carbon of tert-Butyl group | ~79 | ||
| Methyl carbons of tert-Butyl group | ~28 |
Key Diagnostic Changes:
-
Disappearance of the Ketone Carbonyl Signal: The most significant change is the disappearance of the downfield signal around 208 ppm, confirming the reduction of the ketone.
-
Upfield Shift of the C4 Carbon: The carbon at the 4-position of the piperidine ring will shift significantly upfield from ~208 ppm to ~50 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The conversion of the starting materials to the product is marked by the appearance and disappearance of key vibrational bands.
Table 3: Comparative IR Data (Expected Frequencies in cm⁻¹)
| Compound Name | Functional Group | Expected Frequency (cm⁻¹) | Appearance |
| tert-Butyl 4-oxopiperidine-1-carboxylate | C=O (ketone) stretch | ~1720 | Strong, sharp peak.[6] |
| C=O (carbamate) stretch | ~1685 | Strong, sharp peak. | |
| 3-Fluoroaniline | N-H (primary amine) stretch | 3300 - 3500 | Two distinct sharp peaks.[7][8] |
| N-H bend | 1580 - 1650 | ||
| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | N-H (secondary amine) stretch | 3300 - 3500 | A single, sharp to medium peak.[7] |
| C=O (carbamate) stretch | ~1685 | Strong, sharp peak. | |
| C=O (ketone) stretch | Absent | The absence of the ketone C=O stretch is a key confirmation. |
Key Diagnostic Changes:
-
Disappearance of Ketone C=O Stretch: The strong absorption around 1720 cm⁻¹ from the starting piperidone will be absent in the product spectrum.
-
Change in N-H Stretch: The two N-H stretching bands of the primary amine in 3-fluoroaniline will be replaced by a single N-H stretching band for the secondary amine in the product.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.
Table 4: Comparative Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | 200.12 |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 112.05 |
| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | C₁₆H₂₃FN₂O₂ | 294.37 | 295.18 |
Key Diagnostic Changes:
-
Molecular Ion Peak of the Product: The mass spectrum of the final product should show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to the molecular weight of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (294.37 g/mol ).
-
Absence of Starting Material Peaks: The mass spectra of the purified product should not show significant peaks corresponding to the molecular weights of the starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis.
Caption: Experimental workflow for the synthesis and analysis.
Experimental Protocols
General Spectroscopic Methods
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are typically acquired using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Conclusion
The successful synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can be unequivocally confirmed through a comparative analysis of the spectroscopic data of the starting materials and the final product. The key diagnostic changes, including the disappearance of the ketone functionality and the appearance of the secondary amine, provide clear and reliable evidence of the chemical transformation. By understanding these expected spectral changes, researchers can confidently monitor their reaction progress, assess product purity, and ensure the integrity of their synthetic intermediates.
References
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17).
- INFRARED SPECTROSCOPY (IR).
- Aromatics - Organic Chemistry at CU Boulder.
- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2025, January 22).
- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
- ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- IR: amines.
- Interpreting Infrared Spectra - Specac Ltd.
- Ir Interpretation of Organic Compounds | PDF | Ketone | Amine - Scribd.
- Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
- tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem.
- 3-Fluoroaniline(372-19-0) 13C NMR spectrum - ChemicalBook.
- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... - ResearchGate.
- 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH.
- Reductive Amination - Chemistry LibreTexts. (2023, January 22).
- Reductive amination - Wikipedia.
- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012, July 26).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Scrutinizing a Certificate of Analysis for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
In the landscape of drug discovery and development, the starting materials we choose are the foundation upon which our entire synthetic endeavor is built. A seemingly minor impurity in a key building block can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, or complications in scale-up. This is why a thorough evaluation of the Certificate of Analysis (CoA) for critical reagents like tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is not merely a procedural formality, but a crucial scientific investigation.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a framework for critically evaluating a CoA for this versatile piperidine intermediate, comparing data from different suppliers, and outlining the necessary in-house verification protocols. We will dissect a typical CoA, explain the causality behind the analytical choices, and provide the tools to ensure the quality and consistency of your starting material.
The Critical Role of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
This compound is a valuable building block in medicinal chemistry. The fluorinated phenylamino moiety and the piperidine core are common pharmacophores found in a range of biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The Boc-protecting group allows for controlled, sequential reactions, making it a versatile intermediate in multi-step syntheses. Given its role as a foundational piece in constructing complex drug candidates, its purity and identity are paramount.
Deconstructing the Certificate of Analysis: A Comparative Approach
A CoA is a legal document that certifies the quality of a specific batch of a product.[2][3] It should not be taken at face value. A rigorous scientist must treat it as a dataset to be interrogated. Let's consider a scenario where we have received CoAs from two different suppliers, "Supplier A" and "Supplier B," for the same compound.
A typical CoA will include:
-
Product Information: Name, CAS number, molecular formula, molecular weight, batch number.
-
Physical Properties: Appearance, melting point.
-
Analytical Test Results: A series of tests with their specifications and the actual results for the batch.
-
Dates: Date of manufacture, re-test date.
-
Authorization: Signature from the quality control department.[4]
The most critical section is the analytical data. For a molecule like this, the key tests are for identity and purity.
Core Analytical Pillars of Quality Verification
The trustworthiness of a CoA rests on three analytical pillars: Purity Assessment (HPLC) , Identity Confirmation (NMR & MS) , and Residual Solvent Analysis (GC) .
HPLC is the workhorse for purity analysis of small molecules.[5] It separates components in a mixture, allowing for the quantification of the main compound and any impurities.[6]
Causality of Method Choice: Reversed-phase HPLC is the standard method for compounds of this polarity. A C18 column is typically used, which separates molecules based on their hydrophobicity. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation between the main peak and any impurity peaks.
Interpreting the Data: The CoA should report purity as a percentage, determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: Supplier A vs. Supplier B
Let's analyze hypothetical HPLC data from two suppliers:
| Parameter | Specification | Supplier A (Batch# SA-101) | Supplier B (Batch# SB-202) | Commentary |
| Purity (HPLC, 254 nm) | ≥ 98.0% | 99.6% | 98.2% | Both meet the specification, but Supplier A offers a significantly purer product. |
| Largest Single Impurity | ≤ 0.5% | 0.15% at RRT 1.2 | 0.8% at RRT 0.8 | Red Flag: Supplier B fails the specification for the largest single impurity. |
| Total Impurities | ≤ 2.0% | 0.4% | 1.8% | Supplier B is close to the total impurity limit. The high level of a single impurity is concerning. |
This comparison immediately highlights a potential issue with the material from Supplier B. An impurity at 0.8% could significantly impact the yield and purity of the subsequent reaction step. According to ICH Q3A guidelines, impurities at this level in a new drug substance require identification and qualification.[7][8]
Experimental Workflow: HPLC Purity Verification
Caption: Workflow for HPLC Purity Verification.
While HPLC tells us "how much," it doesn't confirm "what it is." For that, we rely on spectroscopic techniques.
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds.[9][10][11] The ¹H NMR spectrum should be consistent with the structure of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. Key features to look for include:
-
Aromatic protons in the 6.5-7.5 ppm region, showing splitting patterns consistent with a 1,3-disubstituted (meta) fluoro-aromatic ring.
-
Piperidine protons, often in the 1.5-4.0 ppm range.
-
A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
The N-H proton, which can be a broad signal.
Causality of Method Choice: ¹H NMR provides a detailed "fingerprint" of the molecule's hydrogen framework. Any significant deviation from the expected spectrum, or the presence of unexpected peaks, suggests a structural issue or the presence of impurities.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is used to confirm the molecular weight of the compound.[13][14] For this molecule (C₁₆H₂₃FN₂O₂), the expected monoisotopic mass is approximately 309.17 (for the M+H⁺ ion).
Causality of Method Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically generates the protonated molecular ion [M+H]⁺, providing a clear confirmation of the molecular weight.[15]
Comparative Analysis: Supplier A vs. Supplier B
| Parameter | Specification | Supplier A (Batch# SA-101) | Supplier B (Batch# SB-202) | Commentary |
| ¹H NMR | Conforms to Structure | Conforms | Conforms, but with small unassigned peaks at 2.1 and 3.5 ppm. | The extra peaks in Supplier B's sample could correspond to the 0.8% impurity seen in the HPLC. |
| Mass Spec (ESI+) | Report Result (Expected [M+H]⁺ ≈ 309.2) | 309.2 | 309.2 | Both batches show the correct molecular ion peak, confirming the presence of the target compound. |
The NMR data from Supplier B reinforces the HPLC findings. While the main compound is correct, the presence of additional signals warrants further investigation to identify the impurity.
Logical Flow: Identity Verification
Sources
- 1. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 4. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. database.ich.org [database.ich.org]
- 8. jpionline.org [jpionline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jchps.com [jchps.com]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. bbhegdecollege.com [bbhegdecollege.com]
- 13. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]
- 14. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 15. byjus.com [byjus.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Aryl Piperidine Derivatives
In the landscape of pharmaceutical development, the robust characterization of active pharmaceutical ingredients (APIs) is paramount. N-aryl piperidine derivatives, a scaffold present in numerous therapeutic agents, demand rigorous analytical scrutiny to ensure their identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of these molecules, rooted in the principles of cross-validation to ensure data integrity and regulatory compliance. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, offering field-proven insights and detailed experimental protocols.
The Imperative of Cross-Validation in Analytical Methodologies
Employing a singular analytical technique can often provide an incomplete picture of a compound's profile. Cross-validation, the practice of using multiple, distinct analytical methods to confirm a result, is a cornerstone of a robust quality control strategy.[1][2] This approach is not merely about redundancy; it is about leveraging the orthogonal strengths of different techniques to build a comprehensive and reliable understanding of the analyte. For instance, while a chromatographic method may excel at quantifying impurities, a spectroscopic method is indispensable for unequivocal structural confirmation. This guide is structured to highlight how these methods complement each other in the comprehensive analysis of N-aryl piperidine derivatives.
Chromatographic Techniques: The Workhorses of Purity and Quantification
Chromatographic methods are fundamental for separating and quantifying N-aryl piperidine derivatives from impurities and related substances.[3][4] The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[3][5][6]
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Derivatives
HPLC is the preeminent technique for the analysis of the majority of N-aryl piperidine derivatives, which are often non-volatile and can be thermally labile.[3][7] Its versatility allows for the analysis of a wide range of these compounds.[5]
Causality Behind Experimental Choices:
The selection of a reversed-phase C18 column is a common starting point due to the moderate polarity of many N-aryl piperidine derivatives.[8] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the analyte from potential impurities.[8] The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often crucial for obtaining sharp, symmetrical peaks by minimizing tailing effects associated with the basic piperidine nitrogen.[8] UV detection is suitable for derivatives containing a chromophore, which is common with the N-aryl substitution.[8]
Experimental Protocol: HPLC-UV Analysis of a Novel N-Aryl Piperidine Derivative
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV maximum of the N-aryl piperidine derivative (typically scanned with a PDA detector during method development).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample to be analyzed in the same diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Analogs
For N-aryl piperidine derivatives that are volatile and thermally stable, GC-MS offers high separation efficiency and definitive identification through mass spectral data.[3][9]
Causality Behind Experimental Choices:
The primary challenge for many N-aryl piperidines in GC is their polarity and potential for thermal degradation. Derivatization may be necessary to increase volatility and thermal stability.[10] However, for simpler, more volatile derivatives, direct injection is possible.[11] The choice of a non-polar or mid-polar capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, is common. The temperature program is optimized to ensure separation of the analyte from any volatile impurities without causing on-column degradation. Mass spectrometry detection provides a high degree of specificity and allows for the identification of unknown impurities by their fragmentation patterns.[3]
Experimental Protocol: GC-MS Analysis of a Volatile N-Aryl Piperidine Derivative
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, diphenyl dimethyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., methanol or dichloromethane) and perform serial dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Comparative Performance of Chromatographic Methods
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation of volatile compounds in the gas phase, followed by mass-based detection.[10] |
| Applicability | Ideal for non-volatile and thermally labile compounds, which includes a broad range of N-aryl piperidine derivatives.[3][7] | Suitable for volatile and thermally stable derivatives. Derivatization may be required for less volatile compounds.[5][10] |
| Linearity (R²) | Typically ≥ 0.999.[10] | Typically ≥ 0.995.[10] |
| Accuracy (% Recovery) | 98.0% to 102.0%.[10] | 95.0% to 105.0%.[10] |
| Precision (% RSD) | ≤ 2.0%.[10] | ≤ 5.0%.[10] |
| Sensitivity | Dependent on the detector and the compound's chromophore (ng to pg range). | High sensitivity, especially in SIM mode (pg to fg range).[5] |
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in N-aryl piperidine derivatives.[12][13] They are essential for confirming the identity of the synthesized compound and for the structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[14][15] Both ¹H and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of N-aryl piperidine derivatives.[13][16]
Causality Behind Experimental Choices:
The choice of a deuterated solvent is dictated by the solubility of the analyte.[8] Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. ¹H NMR spectra will reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns.[8] The signals for the piperidine ring protons typically appear in the upfield region, while the aromatic protons of the N-aryl group will be in the downfield region.[12] ¹³C NMR provides information on the number and types of carbon atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to definitively assign all proton and carbon signals and to confirm connectivity within the molecule.
Experimental Protocol: NMR Analysis of a Novel N-Aryl Piperidine Derivative
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
-
Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to deduce the molecular structure. Compare the obtained spectra with the expected structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17] It serves as an excellent tool for quick identity confirmation and for detecting the presence or absence of key functional groups.
Causality Behind Experimental Choices:
The sample can be analyzed as a solid (using KBr pellet or ATR), a liquid (as a thin film), or in solution. The resulting spectrum provides a unique "fingerprint" for the compound. For N-aryl piperidine derivatives, characteristic absorption bands would include C-H stretching vibrations of the piperidine ring and the aromatic ring, C=C stretching of the aromatic ring, and C-N stretching vibrations. The specific frequencies of these vibrations can provide clues about the substitution pattern on both the piperidine and the aryl rings.
Experimental Protocol: FT-IR Analysis of a Novel N-Aryl Piperidine Derivative
-
Instrumentation: Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR (Solid): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet (Solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically scan from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the spectrum to a reference spectrum if available.
A Visual Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of analytical methods in the characterization of N-aryl piperidine derivatives.
Caption: Decision tree for analytical method selection.
Conclusion
The characterization of N-aryl piperidine derivatives is a multifaceted task that necessitates a cross-validation approach, integrating the strengths of various analytical techniques. HPLC and GC-MS are the primary tools for separation and quantification, with the choice depending on the analyte's volatility. Concurrently, NMR and FT-IR spectroscopy are indispensable for structural elucidation and identity confirmation. By adhering to the principles of method validation as outlined by ICH guidelines and employing a logical, evidence-based approach to method selection, researchers, scientists, and drug development professionals can ensure the generation of reliable, reproducible, and defensible data, ultimately safeguarding the quality and safety of pharmaceutical products.
References
- Vertex AI Search. (2020).
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.).
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Phenomenex. (2025).
- BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Lab Manager. (2025).
- Benchchem. (n.d.).
- MDPI. (n.d.). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities.
- Benchchem. (n.d.).
- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
- ChemRxiv. (n.d.). A General Strategy for N–(Hetero)
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
- ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF.
- Asian Journal of Chemistry. (2020).
- Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)
- Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- Cambridge Open Engage. (2023). A General Strategy for N–(Hetero)
- Vertex AI Search. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Nature. (2024).
- ResearchGate. (2021). (PDF)
- Drug Analytical Research. (2018).
- Benchchem. (n.d.).
Sources
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. amptechfl.com [amptechfl.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities | MDPI [mdpi.com]
- 13. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Leveraging infrared spectroscopy for automated structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of different palladium catalysts for the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
In the landscape of modern medicinal chemistry, the synthesis of N-aryl piperidines is a cornerstone for the development of novel therapeutics. The title compound, tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, is a valuable building block in this arena. Its efficient synthesis is paramount, and the palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for forging the crucial C-N bond. This guide provides an in-depth, comparative analysis of various palladium catalyst systems for this synthesis, offering experimental insights to guide researchers in catalyst selection and reaction optimization.
The choice of palladium catalyst is not trivial; it is a decision that profoundly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route. The subtle interplay between the palladium precursor, the phosphine ligand, the base, and the solvent dictates the success of the coupling. Herein, we dissect these variables, with a focus on the performance of modern, pre-formed palladium catalysts that have revolutionized the field.
The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[1]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The ligand (L) plays a pivotal role in this cycle. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination, and stabilizing the catalytic species.[2] For challenging substrates, such as the electron-deficient 3-fluoroaniline and the sterically accessible secondary amine, tert-butyl 4-aminopiperidine-1-carboxylate, the choice of ligand is critical for achieving high yields.
Comparative Performance of Palladium Catalysts
| Catalyst System (Precatalyst) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G3 | XPhos | NaOt-Bu | Toluene | 100 | 6 | ~94 | [3] |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | High | [4] |
| BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Toluene | 80 | 2 | High | [5] |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOt-Bu | Toluene | Reflux | N/A | Moderate to Good | [1] |
Note: Yields are highly substrate and condition dependent. "High" indicates yields generally reported in the literature for similar substrates, often exceeding 85-90%.
Analysis of Catalyst Efficacy
XPhos Pd G3: This third-generation precatalyst, featuring the bulky and electron-rich XPhos ligand, is a workhorse in modern C-N cross-coupling.[6] Its efficacy stems from the ligand's ability to promote both rapid oxidative addition and reductive elimination. For the coupling of aryl chlorides, which are generally less reactive than bromides, XPhos-based catalysts are often a prime choice.[3] The robust nature of the XPhos ligand also contributes to catalyst stability, allowing for efficient turnover.
RuPhos Pd G3: The RuPhos ligand is particularly well-suited for the coupling of secondary amines.[4] Its unique steric and electronic profile can lead to high selectivity and reactivity in these transformations. DFT studies have suggested that for the Pd-RuPhos catalytic system, reductive elimination is often the rate-limiting step.[7][8] This catalyst system can be particularly effective when employing weaker bases and more polar solvents like t-BuOH, which can be advantageous for substrates with base-sensitive functional groups.
BrettPhos Pd G3: BrettPhos is another highly effective biarylphosphine ligand that often excels in the amination of primary amines, but also shows excellent reactivity with secondary amines.[5] Computational studies indicate that with the BrettPhos ligand, oxidative addition can be the rate-limiting step.[7][8] This suggests that for less reactive aryl halides, BrettPhos-based catalysts can be highly efficient in the initial activation step.
Older Generation Catalysts (e.g., Pd₂(dba)₃ / Xantphos): While still useful, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a ligand such as Xantphos can sometimes be less efficient and reproducible than the well-defined G3 precatalysts.[1] Precatalysts offer the advantage of a 1:1 ligand-to-palladium ratio and a more straightforward activation pathway to the active Pd(0) species.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate using two representative high-performance palladium precatalysts.
Experimental Workflow
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Synthesis using XPhos Pd G3
This protocol is adapted from general procedures for Buchwald-Hartwig amination with G3 precatalysts.[3]
-
Materials:
-
1-Bromo-3-fluorobenzene (1.0 equiv)
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-bromo-3-fluorobenzene, tert-butyl 4-aminopiperidine-1-carboxylate, and sodium tert-butoxide.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Protocol 2: Synthesis using RuPhos Pd G3
This protocol is based on conditions known to be effective for secondary amines.[4]
-
Materials:
-
1-Bromo-3-fluorobenzene (1.0 equiv)
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
-
-
Procedure:
-
In a glovebox, add 1-bromo-3-fluorobenzene, tert-butyl 4-aminopiperidine-1-carboxylate, potassium phosphate, and RuPhos Pd G3 to an oven-dried vial equipped with a stir bar.
-
Add anhydrous tert-butanol.
-
Seal the vial with a cap containing a PTFE septum and remove from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Conclusion and Future Outlook
The synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is efficiently achieved via the Buchwald-Hartwig amination. Modern palladium precatalysts, particularly the third-generation systems like XPhos Pd G3 , RuPhos Pd G3 , and BrettPhos Pd G3 , offer significant advantages in terms of reliability, activity, and ease of use over older, in situ-generated catalysts.
For this specific transformation involving an electron-deficient aniline and a cyclic secondary amine, an XPhos or RuPhos -based catalyst system would be a logical starting point for optimization. The choice between them may depend on the desired reaction conditions, with RuPhos potentially offering an advantage when milder bases are required.
The continued evolution of ligand design and catalyst development promises even more efficient and sustainable methods for C-N bond formation. High-throughput experimentation and computational chemistry are accelerating the discovery of novel catalysts with enhanced activity and broader substrate scope, ensuring that the Buchwald-Hartwig amination will remain an indispensable tool for synthetic chemists for years to come.
References
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
-
Yin, J., Zhao, Y., Li, M., & Wu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
- Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
- Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 69(38), 8175-8181.
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17899–17912. [Link]
-
Aladdin Scientific. XPhos Pd G3. Biocompare. [Link]
- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 51-56.
- Glorius, F., et al. (2021).
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nolan, S. P., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron Letters, 49(49), 6963-6966.
- Anderson, K. W., et al. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 6(11), 223.
- Ankad, G. A., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 578-596.
-
Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are built on the principles of risk assessment, containment, and verified disposal pathways.
Section 1: Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
While a specific, comprehensive toxicological profile for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate may not be readily available, its structural components—a fluorinated aromatic ring and a piperidine core—necessitate a cautious approach. We must infer its potential hazards based on analogous structures and treat it with the appropriate level of care. The fundamental principle is to manage this compound as hazardous waste unless definitively proven otherwise.
The primary risks associated with similar piperidine derivatives include irritation to the skin, eyes, and respiratory system.[1] Some related compounds are also classified as harmful if swallowed.[2][3] A critical, though less obvious, danger arises during thermal decomposition (e.g., in a fire or improper incineration). The presence of fluorine and nitrogen means that combustion can release highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF)—a particularly corrosive and poisonous gas.[3][4] Therefore, disposal methods must be capable of safely neutralizing these potential byproducts.
| Hazard Category | Associated Risk & Rationale | Primary Safety Precaution |
| Skin/Eye Contact | Causes skin and serious eye irritation based on data from similar piperidine compounds.[1] | Wear nitrile gloves, safety goggles with side-shields, and a lab coat. Avoid all personal contact.[1] |
| Inhalation | May cause respiratory tract irritation if aerosolized or handled as a fine powder.[1][5] | Handle only in a well-ventilated area or within a certified chemical fume hood.[1][2][6] |
| Ingestion | Assumed to be harmful or toxic if swallowed, a common characteristic of related amine compounds.[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6] |
| Environmental | Considered an environmental hazard. Do not allow entry into drains, soil, or waterways.[6][7] | Collect all waste and contaminated materials for designated hazardous waste disposal. |
| Thermal Decomposition | Fire or improper incineration may produce toxic NOx, COx, and highly corrosive Hydrogen Fluoride (HF) gas.[3][4] | Disposal must be conducted via high-temperature incineration with appropriate flue-gas scrubbing.[5][8][9] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a systematic process designed to prevent exposure and environmental release.
Step 2.1: Segregation and Waste Collection
The first and most critical step is the segregation of waste at the point of generation. Never mix this waste with non-hazardous materials.
-
Solid Waste: This includes any unreacted reagent, contaminated personal protective equipment (PPE) like gloves and weighing papers, and spill cleanup materials. Collect these in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses from cleaning contaminated glassware, must be collected in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[7]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2.2: Containerization and Labeling
Proper containerization is a regulatory requirement and essential for safety.
-
Select a Compatible Container: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids, a sturdy bag or drum for solids). The container must be in good condition and have a secure, leak-proof lid.[10]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate "
-
An accurate list of any solvents or other chemicals mixed in the container.
-
The date of accumulation.
-
Step 2.3: Temporary Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic, clearly marked, and segregated from incompatible materials (e.g., strong acids or oxidizers). Keep containers closed at all times except when adding waste.[10]
Step 2.4: Final Disposal
The only professionally acceptable and environmentally sound method for disposing of this compound is through a licensed and certified hazardous waste management company.
-
Mechanism of Disposal: This ensures the material is transported and destroyed in compliance with all local, state, and federal regulations.[3][10] The standard method of destruction for this type of organic compound is high-temperature chemical incineration in a facility equipped with afterburners and flue-gas scrubbers.[5][8][9] This technology is crucial for breaking down the molecule completely and neutralizing the hazardous decomposition products, particularly hydrogen fluoride.
Section 3: Emergency Procedures for Spills and Exposure
Small Spill Cleanup Protocol (Solid Compound)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[11]
-
Collect Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[1][5] Avoid creating dust. Use non-sparking tools if a flammable solvent is present.[9]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Personal Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[4][5] Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Section 4: Decontamination of Laboratory Equipment
Properly decontaminating glassware and equipment prevents unintended cross-contamination and ensures safety.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.
-
Detergent Wash: Wash the equipment thoroughly with laboratory detergent and warm water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the equipment multiple times with tap water.
-
Final Rinse: Rinse with deionized water to remove any remaining detergent or salts.
-
Drying: Allow the equipment to air-dry or place it in a drying oven.
Section 5: Disposal Decision Process Visualization
This diagram outlines the logical workflow for managing waste generated from tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. watson-int.com [watson-int.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
A Researcher's Guide to the Safe Handling of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds and established laboratory safety protocols to provide a robust framework for its safe handling and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, a thorough risk assessment is paramount. This involves analyzing the chemical structure to anticipate potential hazards. The molecule contains a piperidine ring, a common scaffold in pharmaceuticals, and a fluorophenylamino group. The tert-butyl carboxylate (Boc) protecting group is also present.
Based on the SDS of analogous compounds, such as other tert-butyl piperidine-1-carboxylates and fluorinated anilines, the following potential hazards should be considered[1][2][3][4]:
-
Oral Toxicity: Similar compounds are classified as harmful if swallowed[1][4].
-
Skin and Eye Irritation: Many piperidine derivatives and aromatic amines can cause skin and serious eye irritation[5][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[2][5][6].
A comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure risk. The following PPE is recommended based on the potential hazards of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate and general laboratory safety standards[2][3]:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Nitrile gloves and a lab coat. | Nitrile gloves provide good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dusts or aerosols, which could cause respiratory tract irritation. |
Always inspect PPE for integrity before use and dispose of single-use items, like gloves, after handling the chemical.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan is essential for the safe handling of any chemical. The following steps provide a framework for working with tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate:
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids[1].
3.2. Handling and Use:
-
All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.
-
When weighing the compound, use a balance inside the fume hood or in a designated weighing enclosure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.3. Accidental Spills:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
3.4. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][3][4].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[2][3].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3][4].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
All waste containing tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, including unused material and contaminated consumables, should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations[7].
-
Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
Caption: Safe handling workflow for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
References
-
Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
